molecular formula C38H53N3O8S2 B15554903 Sulfo-Cy5 carboxylic acid TEA

Sulfo-Cy5 carboxylic acid TEA

Cat. No.: B15554903
M. Wt: 744.0 g/mol
InChI Key: CSQZKSCNFXDAEF-UHFFFAOYSA-N
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Description

Sulfo-Cy5 carboxylic acid TEA is a useful research compound. Its molecular formula is C38H53N3O8S2 and its molecular weight is 744.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H53N3O8S2

Molecular Weight

744.0 g/mol

IUPAC Name

2-[(1E,3E,5Z)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate;N,N-diethylethanamine

InChI

InChI=1S/C32H38N2O8S2.C6H15N/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;1-4-7(5-2)6-3/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);4-6H2,1-3H3

InChI Key

CSQZKSCNFXDAEF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sulfo-Cy5 Carboxylic Acid Triethylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical and physical properties of Sulfo-Cy5 carboxylic acid triethylammonium (B8662869) (TEA) salt, a fluorescent dye commonly utilized in biological research and drug development. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Sulfo-Cy5 carboxylic acid is a derivative of the cyanine (B1664457) dye Cy5. The "Sulfo" prefix indicates the presence of sulfonate groups, which increase the water solubility of the molecule. The carboxylic acid group provides a reactive handle for conjugation to other molecules, such as proteins, antibodies, and nucleic acids. The triethylammonium (TEA) salt is formed by the ionic interaction between the negatively charged Sulfo-Cy5 carboxylic acid anion and the positively charged triethylammonium cation.

The core structure of Sulfo-Cy5 consists of two indole (B1671886) rings linked by a polymethine chain. This extended conjugated system is responsible for the dye's strong absorption and fluorescence in the far-red region of the electromagnetic spectrum. The presence of sulfonate groups enhances its hydrophilicity, making it suitable for use in aqueous biological buffers without the need for organic co-solvents.[1][2]

Below is a diagram illustrating the ionic association between the Sulfo-Cy5 carboxylic acid anion and the triethylammonium cation.

G Ionic Association of Sulfo-Cy5 Carboxylic Acid TEA cluster_sulfo_cy5 Sulfo-Cy5 Carboxylic Acid Anion cluster_tea Triethylammonium Cation sulfo_cy5_structure [Core Indole & Polymethine Structure]-SO3- ... -COO- tea_structure N+(CH2CH3)3H sulfo_cy5_structure->tea_structure Ionic Interaction

Caption: Ionic interaction between Sulfo-Cy5 anion and TEA cation.

Quantitative Data

The following table summarizes the key quantitative properties of Sulfo-Cy5 carboxylic acid and its common salt forms. This data is essential for designing and interpreting experiments involving this fluorescent dye.

PropertyValueReference(s)
Molecular Formula C38H53N3O8S[3]
Molecular Weight 743.97 g/mol [3]
Appearance Brown to reddish-brown solid[3]
Maximum Excitation (λex) 642 - 646 nm[3][4]
Maximum Emission (λem) 662 - 670 nm[3][4]
Extinction Coefficient 271,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield 0.28[4]
Solubility Well soluble in water, DMF, and DMSO[1][4]

Experimental Protocols

While specific experimental protocols will vary depending on the application, the general workflow for using Sulfo-Cy5 carboxylic acid in labeling experiments is outlined below. This dye is often used for conjugation to primary amines on target molecules.[5]

G General Workflow for Amine Labeling with Sulfo-Cy5 A 1. Activation of Carboxylic Acid B 2. Reaction with Amine-Containing Molecule A->B e.g., EDC/NHS chemistry C 3. Purification of Labeled Conjugate B->C e.g., Dialysis, Chromatography D 4. Characterization and Use C->D e.g., Spectroscopy, Assay

Caption: Workflow for labeling with Sulfo-Cy5 carboxylic acid.

Detailed Methodologies:

  • Activation of the Carboxylic Acid: To react with primary amines, the carboxylic acid group of Sulfo-Cy5 must first be activated. A common method is to use a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analog (Sulfo-NHS) to form a more stable amine-reactive NHS ester.

  • Labeling Reaction: The activated Sulfo-Cy5 is then incubated with the target molecule containing primary amines (e.g., proteins, antibodies) in a suitable buffer, typically at a pH of 7.2-8.5. The reaction temperature and duration are optimized based on the stability of the target molecule.

  • Purification: After the labeling reaction, unreacted dye and byproducts are removed from the labeled conjugate. Common purification methods include dialysis, size-exclusion chromatography, or other forms of column chromatography.

  • Characterization: The final labeled conjugate is characterized to determine the degree of labeling (DOL), which is the average number of dye molecules per target molecule. This is typically done using absorption spectroscopy. The functionality of the labeled molecule should also be assessed to ensure that the labeling process has not compromised its biological activity.

Applications in Research and Drug Development

Sulfo-Cy5 carboxylic acid is a versatile tool in various research and drug development applications due to its bright fluorescence, high water solubility, and reactive handle for conjugation.

  • Fluorescence Microscopy: Labeled antibodies and other probes are used to visualize the localization and dynamics of specific proteins and cellular structures.

  • Flow Cytometry: Cells labeled with Sulfo-Cy5 conjugates can be identified and sorted based on their fluorescence intensity.

  • In Vivo Imaging: The far-red emission of Sulfo-Cy5 allows for deep tissue penetration, making it suitable for non-invasive imaging in small animal models.

  • High-Throughput Screening (HTS): Fluorescently labeled ligands are used in binding assays to screen for potential drug candidates.

  • Immunoassays: Sulfo-Cy5 is a common label for detection antibodies in various immunoassay formats, such as ELISA and Western blotting.

The low autofluorescence of biological samples in the far-red region of the spectrum makes Sulfo-Cy5 an excellent choice for applications requiring high sensitivity.[5] Its pH insensitivity between pH 4 and 10 ensures reliable performance in a wide range of biological buffers.[5]

References

A Technical Guide to the Spectroscopic Properties of Sulfo-Cy5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic properties of Sulfo-Cy5 carboxylic acid, a water-soluble, far-red fluorescent dye. Its enhanced water solubility, high photostability, and bright fluorescence make it a valuable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and the labeling of biomolecules such as proteins, peptides, and nucleic acids.[1][2] The dye's fluorescence is notably insensitive to pH variations between pH 4 and 10.[3]

Core Spectroscopic Properties

The quantitative spectroscopic data for Sulfo-Cy5 carboxylic acid are summarized in the table below. These values are crucial for experimental design, particularly for selecting appropriate excitation sources, emission filters, and for the quantitative analysis of fluorescence intensity data.

Spectroscopic PropertyValueReference(s)
Excitation Maximum (λabs) ~646 nm[1][4]
Emission Maximum (λem) ~662 nm[1][4]
Molar Extinction Coefficient (ε) 271,000 cm-1M-1[4][5]
Fluorescence Quantum Yield (Φ) 0.28[4][5]
Correction Factor at 260 nm (CF260) 0.04[4][5]
Correction Factor at 280 nm (CF280) 0.04[4][5]

Experimental Protocols

Detailed methodologies for characterizing the spectroscopic properties of fluorescent dyes and for their application in bioconjugation are provided below.

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the conversion of absorbed light into emitted light.[6] The most common method for its determination is the comparative method, which involves using a well-characterized standard with a known quantum yield.[7]

Methodology (Comparative Method):

  • Standard Selection: Choose a fluorescence standard with absorption and emission properties that are closely matched to Sulfo-Cy5 (e.g., Cresyl Violet or another Cy5 dye in the same solvent).[6]

  • Solution Preparation: Prepare a series of dilute solutions of both the Sulfo-Cy5 sample and the standard in the same high-purity solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[7]

  • Absorbance Measurement: Using a spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the Sulfo-Cy5 sample and the standard.

    • Determine the gradient (slope) of the resulting straight lines for both the sample (GradX) and the standard (GradST).

  • Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation[7]:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where ΦST is the quantum yield of the standard, and ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).

Measurement of Fluorescence Lifetime

Fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state.[8] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[9]

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: The core components of a TCSPC setup include a high-repetition-rate pulsed light source (e.g., a laser or LED), a sensitive single-photon detector (e.g., a photomultiplier tube - PMT), and timing electronics.[9]

  • Excitation: The sample is excited with a short pulse of light. The repetition rate is set so that the time between pulses is significantly longer (5-10 times) than the expected fluorescence lifetime of the sample, allowing the fluorophores to return to the ground state before the next pulse.[10]

  • Photon Detection: The instrument records the arrival time of individual fluorescence photons relative to the corresponding excitation pulse.[11]

  • Histogram Buildup: This process is repeated for many cycles, and the data are used to build a histogram of photon arrival times. This histogram represents the probability of fluorescence decay over time.[10]

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).[9] An Instrument Response Function (IRF), measured using a scattering solution, is typically required for accurate deconvolution of the true decay from the instrument's response.[10]

Protein Labeling with Sulfo-Cy5

Sulfo-Cy5 carboxylic acid is not directly reactive with proteins. It must first be activated, typically to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the protein to form a stable amide bond.[3]

Methodology (Two-Step Labeling):

  • Activation of Carboxylic Acid (In-situ):

    • Dissolve Sulfo-Cy5 carboxylic acid in an appropriate anhydrous organic solvent (e.g., DMSO or DMF).

    • Add an activating agent such as a carbodiimide (B86325) (e.g., EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to the dye solution to form the Sulfo-Cy5 NHS ester. This is often done in-situ immediately before protein labeling.

  • Protein Preparation:

    • The protein to be labeled should be in an amine-free buffer (e.g., PBS) at a pH of 8.0-9.0 to ensure that the lysine residues are deprotonated and reactive.[12] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[13]

    • Ensure the protein concentration is sufficiently high (typically >2 mg/mL) for efficient labeling.[12]

  • Conjugation Reaction:

    • Add the activated Sulfo-Cy5 NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10:1 to 20:1 ratio is common.[13]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein conjugate from the unreacted free dye. This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 spin column.[12]

    • Collect the fractions containing the protein-dye conjugate, which will elute first.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual pathways relevant to the use of Sulfo-Cy5 carboxylic acid.

G cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation A1 Prepare Dilute Solutions (Sample & Standard) A2 Measure Absorbance (Spectrophotometer) A1->A2 F1 Record Emission Spectra (Fluorometer) A2->F1 Same Solutions F2 Integrate Spectral Area F1->F2 C1 Plot Intensity vs. Absorbance F2->C1 C2 Calculate Slopes (Grad_X, Grad_ST) C1->C2 C3 Calculate Quantum Yield (Φ) C2->C3 G start Sulfo-Cy5 Carboxylic Acid + Protein step1 Step 1: Activation Add EDC + Sulfo-NHS to activate dye start->step1 step2 Step 2: Conjugation Mix activated dye with protein (pH 8.0-9.0 buffer) step1->step2 step3 Step 3: Incubation 1-2 hours, room temp, protected from light step2->step3 step4 Step 4: Purification Size-Exclusion Chromatography (e.g., Sephadex G-25) step3->step4 end Purified Sulfo-Cy5 Labeled Protein step4->end Collect Protein Fraction free_dye Unreacted Free Dye (Removed) step4->free_dye Discard Dye Fraction G ligand Ligand-Sulfo-Cy5 binding Binding & Receptor Activation ligand->binding receptor Cell Surface Receptor receptor->binding cascade Intracellular Signaling Cascade binding->cascade imaging Visualization via Fluorescence Microscopy binding->imaging Track Location response Cellular Response (e.g., Gene Expression) cascade->response

References

Sulfo-Cy5 carboxylic acid TEA absorption and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral properties and applications of Sulfo-Cy5 carboxylic acid TEA, a fluorescent dye crucial for labeling and imaging in biological research.

Core Spectroscopic Properties

Sulfo-Cy5 carboxylic acid is a bright, water-soluble, far-red fluorescent dye.[1][2] Its sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments.[3] The triethylammonium (B8662869) (TEA) salt form is one of the counter-ion options for this dye. The spectral properties are primarily dictated by the cyanine (B1664457) core structure and are largely independent of the counter-ion.

Quantitative Spectral Data

The following table summarizes the key quantitative spectral and physical properties of Sulfo-Cy5 carboxylic acid.

ParameterValueReference
Excitation Maximum (λabs) ~646 nm[3][][5]
Emission Maximum (λem) ~662 nm[3][][5]
Molar Extinction Coefficient (ε) ~271,000 cm-1M-1[3][][5]
Quantum Yield (Φ) ~0.28[3][][5]
Recommended Laser Line 633 nm or 647 nm[1][2]
Solubility Water, DMSO, DMF[1][2]

Experimental Protocols

Measuring Absorption and Emission Spectra

This protocol outlines the general procedure for determining the absorption and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., deionized water, phosphate-buffered saline (PBS), methanol, or DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).[6] This stock solution should be stored at -20°C, protected from light.[7]

  • Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., PBS) to a concentration suitable for spectroscopic measurements. For absorption measurements, the absorbance at the maximum wavelength should ideally be between 0.1 and 0.9. For fluorescence measurements, the optical density at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used for the working solution to serve as a blank.

    • Measure the absorption spectrum of the this compound working solution over a relevant wavelength range (e.g., 400-800 nm).

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

  • Emission Spectrum Measurement:

    • Use a calibrated fluorometer.

    • Excite the sample at its absorption maximum (λabs).

    • Record the emission spectrum over a wavelength range that is red-shifted from the excitation wavelength (e.g., 650-800 nm).

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

Protein Labeling with Sulfo-Cy5 Carboxylic Acid

Sulfo-Cy5 carboxylic acid can be conjugated to primary amines on proteins and other biomolecules. This requires activation of the carboxylic acid group.

Workflow for Protein Conjugation:

G Protein Labeling Workflow with Sulfo-Cy5 Carboxylic Acid cluster_0 Activation of Carboxylic Acid cluster_1 Conjugation to Protein cluster_2 Purification cluster_3 Analysis and Application Sulfo_Cy5 Sulfo-Cy5 Carboxylic Acid Activated_Ester Sulfo-Cy5 NHS Ester Sulfo_Cy5->Activated_Ester Activation EDC_NHS EDC/NHS EDC_NHS->Activated_Ester Conjugated_Protein Sulfo-Cy5 Labeled Protein Activated_Ester->Conjugated_Protein Conjugation (pH 8.5-9.0) Protein Protein with Primary Amines (e.g., Lysine) Protein->Conjugated_Protein Purification Purification (e.g., Size Exclusion Chromatography) Conjugated_Protein->Purification Analysis Characterization (Spectroscopy, Degree of Labeling) Conjugated_Protein->Analysis Purification->Conjugated_Protein Purified Conjugate Unreacted_Dye Unreacted Dye Purification->Unreacted_Dye Removal Application Application (e.g., Fluorescence Microscopy, Flow Cytometry) Analysis->Application

Caption: Workflow for the conjugation of Sulfo-Cy5 carboxylic acid to a protein.

Applications in Research and Drug Development

The bright fluorescence and water solubility of Sulfo-Cy5 carboxylic acid make it a versatile tool in various applications:

  • Fluorescence Microscopy: Its far-red emission minimizes autofluorescence from biological samples, enabling high-contrast imaging of cellular structures.

  • Flow Cytometry: Labeled antibodies can be used for the identification and sorting of specific cell populations.

  • In Vivo Imaging: The long-wavelength emission allows for deeper tissue penetration, making it suitable for small animal imaging studies.

  • Bioconjugation: It can be used to label a wide range of biomolecules, including proteins, antibodies, and nucleic acids, for use in various assays.[8]

References

Sulfo-Cy5 Carboxylic Acid: A Technical Guide to its Core Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the photophysical properties of fluorescent labels is paramount for accurate quantification and reliable experimental design. This technical guide provides an in-depth overview of the core spectroscopic characteristics of Sulfo-Cy5 carboxylic acid, a widely utilized far-red fluorescent dye.

Sulfo-Cy5 carboxylic acid is a water-soluble analog of the Cy5 dye, featuring one or more sulfonate groups that enhance its hydrophilicity and reduce aggregation in aqueous environments.[1][2] This makes it an ideal candidate for labeling proteins, nucleic acids, and other biomolecules without the need for organic co-solvents.[1][] Its fluorescence in the far-red region of the spectrum is particularly advantageous due to the low autofluorescence of biological specimens in this range.[4]

Spectroscopic Data Summary

The key quantitative spectral and physical properties of Sulfo-Cy5 carboxylic acid are summarized in the table below. These values are compiled from various commercial suppliers and scientific publications. While the specific counter-ion (e.g., sodium, potassium, or triethylammonium) is not always specified, the impact on the core spectral properties of the chromophore is generally considered to be negligible.

ParameterValueReference(s)
Molar Extinction Coefficient (ε) 250,000 - 271,000 M⁻¹cm⁻¹[1][4][5][6][7][8]
Maximum Absorption Wavelength (λmax) 645 - 651 nm[1][2][4][5][6][7][9][10]
Maximum Emission Wavelength (λem) 662 - 673 nm[1][4][5][6][8][10][11]
Fluorescence Quantum Yield (ΦF) 0.2 - 0.28[1][5][6][7][8][11]
Solubility Water, DMSO, DMF[4][5][6][8]

Experimental Protocol: Determination of Molar Extinction Coefficient

The accurate determination of the molar extinction coefficient is crucial for quantifying the concentration of the dye and, consequently, the degree of labeling of a biomolecule. The following protocol outlines a general methodology for determining the molar extinction coefficient of Sulfo-Cy5 carboxylic acid based on the Beer-Lambert law (A = εlc).[12]

Materials:

  • Sulfo-Cy5 carboxylic acid, solid form

  • High-purity solvent (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, or acetonitrile)[9][10]

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes with a 1 cm path length

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of Sulfo-Cy5 carboxylic acid using an analytical balance.

    • Dissolve the weighed dye in a precise volume of the chosen solvent in a volumetric flask to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution. It is advisable to prepare this stock solution in a solvent like DMSO, in which the dye is highly soluble, before making further dilutions in an aqueous buffer.[13]

  • Serial Dilutions:

    • Perform a series of accurate dilutions of the stock solution to prepare several solutions of known, decreasing concentrations.

  • Spectrophotometric Measurement:

    • Using the same solvent as a blank, measure the absorbance of each dilution at the maximum absorption wavelength (λmax), which is approximately 646 nm for Sulfo-Cy5.[1][5][6]

    • Ensure that the absorbance values fall within the linear range of the spectrophotometer, typically between 0.1 and 1.0.[13]

  • Data Analysis:

    • Plot the measured absorbance at λmax against the molar concentration of Sulfo-Cy5 carboxylic acid for each dilution.

    • Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, in accordance with the Beer-Lambert law.

    • The molar extinction coefficient (ε) is determined from the slope of the linear regression line.[14]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the molar extinction coefficient of Sulfo-Cy5 carboxylic acid.

experimental_workflow start Start weigh_dye Accurately Weigh Sulfo-Cy5 Carboxylic Acid start->weigh_dye prepare_stock Prepare Concentrated Stock Solution weigh_dye->prepare_stock serial_dilution Perform Serial Dilutions prepare_stock->serial_dilution measure_absorbance Measure Absorbance at λmax serial_dilution->measure_absorbance plot_data Plot Absorbance vs. Concentration measure_absorbance->plot_data linear_regression Perform Linear Regression plot_data->linear_regression determine_epsilon Determine Extinction Coefficient (ε) from Slope linear_regression->determine_epsilon end End determine_epsilon->end

Caption: Workflow for Molar Extinction Coefficient Determination.

References

A Technical Guide to the Quantum Yield of Sulfo-Cy5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, specifically the fluorescence quantum yield, of Sulfo-Cy5 carboxylic acid. It is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize fluorescent labeling and imaging techniques. This document details the quantitative photophysical data of Sulfo-Cy5, a comprehensive experimental protocol for quantum yield determination, and visual representations of experimental workflows and applications.

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter for any fluorophore, representing the efficiency of the conversion of absorbed photons into emitted photons. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for sensitive detection in various biological assays. For Sulfo-Cy5, a sulfonated cyanine (B1664457) dye, its photophysical properties make it a popular choice for labeling biomolecules in aqueous environments.[1][2]

Photophysical Properties of Sulfo-Cy5 Carboxylic Acid

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye known for its high molar extinction coefficient and good quantum yield, making it a bright and efficient fluorophore.[1][3] Its sulfonate groups enhance its solubility in aqueous buffers, which is advantageous for labeling proteins and nucleic acids without the need for organic co-solvents.[1][2] The dye is also recognized for its high photostability.[1]

Below is a summary of the key quantitative data for Sulfo-Cy5 carboxylic acid:

PropertyValueReference
Maximum Absorption Wavelength (λ_abs)~646 nm[1][4]
Maximum Emission Wavelength (λ_em)~662 nm[1][4]
Molar Extinction Coefficient (ε)271,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φ) 0.28 [4][]
Stokes Shift~16 nm[1]
Recommended Excitation Laser Lines633 nm or 647 nm[6]
pH Insensitivity RangepH 4 to pH 10[6]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[7][8] This protocol involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.

Materials and Equipment
  • Test Compound: Sulfo-Cy5 carboxylic acid TEA

  • Standard Compound: A well-characterized fluorophore with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another cyanine dye with a certified quantum yield). The standard should be chosen to have an absorption spectrum that overlaps with the excitation wavelength used for the test compound.

  • Solvent: High-purity solvent (e.g., methanol (B129727) or phosphate-buffered saline, PBS) with a known refractive index. The same solvent must be used for both the test and standard compounds.

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer (Fluorometer)

  • Quartz Cuvettes: 1 cm path length

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Stock Solutions:

    • Prepare stock solutions of both the this compound and the standard compound in the chosen solvent. The concentration should be accurately known.

  • Preparation of Dilutions:

    • Prepare a series of five dilutions for both the test and standard solutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.[7] This low absorbance range is crucial to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test and standard solutions.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each of the diluted solutions of the test compound and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.[7]

    • Record the fluorescence spectrum of a solvent blank for background subtraction.

  • Data Analysis and Calculation:

    • Correct the recorded emission spectra for the instrument's wavelength-dependent sensitivity.

    • Integrate the fluorescence intensity over the entire emission band for each spectrum to obtain the total fluorescence intensity.

    • For each compound (test and standard), plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope (gradient) of the resulting straight line for both the test sample (Grad_X) and the standard (Grad_ST).[7]

  • Quantum Yield Calculation:

    • The quantum yield of the this compound (Φ_X) can be calculated using the following equation[7]:

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the known quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.

      • η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively. If the same solvent is used, this term becomes 1.

Visualizing Experimental and Application Workflows

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the step-by-step process for determining the fluorescence quantum yield using the comparative method.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_test Prepare Sulfo-Cy5 Stock dilute_test Create Serial Dilutions (Test) prep_test->dilute_test prep_std Prepare Standard Stock dilute_std Create Serial Dilutions (Standard) prep_std->dilute_std abs_measure Measure Absorbance (UV-Vis) dilute_test->abs_measure dilute_std->abs_measure fluo_measure Measure Fluorescence (Fluorometer) abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φ) gradient->calculate G cluster_conjugation Bioconjugation cluster_cell Cellular Labeling & Imaging dye Sulfo-Cy5 NHS Ester conjugate Labeled Antibody dye->conjugate reacts with antibody Primary Antibody antibody->conjugate cell Fixed & Permeabilized Cell conjugate->cell Binds to receptor Target Receptor microscope Fluorescence Microscope receptor->microscope Visualization

References

Sulfo-Cy5 Carboxylic Acid TEA: A Technical Guide to Solubility in Water and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Sulfo-Cy5 carboxylic acid triethylammonium (B8662869) (TEA) salt in aqueous and organic solvents, specifically water and dimethyl sulfoxide (B87167) (DMSO). This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who utilize this far-red fluorescent dye in their work.

Introduction to Sulfo-Cy5 Carboxylic Acid TEA

Sulfo-Cy5 carboxylic acid is a bright, far-red fluorescent dye widely used for labeling biomolecules such as proteins and peptides.[1] The presence of sulfonate groups significantly increases its hydrophilicity, making it highly soluble in aqueous solutions and reducing the dye-dye interactions that can lead to fluorescence quenching.[2] The triethylammonium (TEA) salt form further influences its solubility characteristics. Understanding the precise solubility of this dye in common laboratory solvents is critical for experimental design, ensuring accurate concentration calculations, and achieving optimal performance in various applications, from cellular imaging to in vivo studies.

Quantitative Solubility Data

The solubility of this compound in water and DMSO is a key parameter for preparing stock solutions and experimental buffers. While the sulfonated nature of the dye confers high water solubility, precise quantitative values can vary based on the specific salt form and experimental conditions.

SolventReported SolubilityMolar Concentration (Approx.)Source Citation
Water Highly soluble; reported as "well soluble"[3]Not specified[4][5]
Analog (sulfo-Cyanine5): 240 g/L (240 mg/mL)[3]~322 mM[3]
Dimethyl Sulfoxide (DMSO) 125 mg/mL ~168.02 mM [6]

Note: The solubility of the analogous compound, sulfo-Cyanine5 carboxylic acid, is provided as a reference point for its high aqueous solubility. It is important to empirically determine the solubility for specific applications and buffer systems. For DMSO, it is recommended to use a freshly opened container as hygroscopic DMSO can significantly impact solubility.[6]

Experimental Protocol for Solubility Determination

Determining the precise solubility of this compound in a specific buffer or solvent system is crucial for reproducible experimental results. The following protocol outlines a general method for determining the solubility of a fluorescent dye using UV-Vis spectroscopy to quantify the concentration of the saturated solution.

Materials and Instrumentation
  • This compound

  • Solvent of interest (e.g., ultrapure water, DMSO)

  • Microcentrifuge tubes or small glass vials

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Micro-pipettes

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Analytical balance

  • Filtration device (e.g., syringe filters with low protein binding)

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube or vial. The exact amount should be more than what is expected to dissolve.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the tube in a thermostatic shaker and incubate at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have undissolved solid remaining at the bottom.

  • Separation of the Saturated Supernatant:

    • Centrifuge the saturated solution at high speed to pellet the undissolved solid.

    • Carefully aspirate the supernatant, ensuring no solid particles are transferred.

    • For higher precision, filter the supernatant through a syringe filter appropriate for the solvent used.

  • Quantification of Dissolved Dye:

    • Prepare a series of dilutions of the saturated supernatant in the same solvent.

    • Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of Sulfo-Cy5 (typically around 646-648 nm) using a UV-Vis spectrophotometer.

    • Create a standard curve by plotting absorbance versus concentration for a set of known concentrations of the dye.

    • Use the absorbance of the diluted saturated solution and the standard curve to determine its concentration.

    • Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor.

Diagrams

Chemical Structure of this compound

G cluster_sulfo_cy5 Sulfo-Cy5 Carboxylic Acid cluster_tea Triethylammonium (TEA) Sulfo-Cy5 TEA Sulfo-Cy5->TEA Forms Salt With

Caption: Ionic association of Sulfo-Cy5 Carboxylic Acid and Triethylamine.

Experimental Workflow for Solubility Determination

G start Start: Excess Sulfo-Cy5 TEA + Solvent equilibration Equilibration (Vortexing & Shaking) start->equilibration separation Separation of Solid (Centrifugation/Filtration) equilibration->separation supernatant Saturated Supernatant separation->supernatant dilution Serial Dilution supernatant->dilution measurement UV-Vis Spectrophotometry (Measure Absorbance at λmax) dilution->measurement analysis Data Analysis (Standard Curve & Calculation) measurement->analysis end Result: Quantitative Solubility analysis->end

Caption: Workflow for determining the solubility of Sulfo-Cy5.

References

An In-depth Technical Guide to Sulfo-Cy5 Carboxylic Acid TEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid triethylammonium (B8662869) (TEA) salt, a fluorescent dye widely utilized in biological and biomedical research. It details the physicochemical properties, applications, and a detailed protocol for its use in bioconjugation.

Core Properties and Quantitative Data

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye. Its sulfonated nature enhances its hydrophilicity, making it particularly suitable for labeling proteins, peptides, and other biomolecules in aqueous environments without the need for organic co-solvents. The triethylammonium salt form is one of the common counter-ions for this dye. Below is a summary of its key quantitative data, along with data for other common salt forms for comparison.

PropertySulfo-Cy5 Carboxylic Acid TEA SaltSulfo-Cy5 Carboxylic Acid Potassium SaltSulfo-Cy5 Carboxylic Acid (Inner Salt)
Molecular Weight 743.97 g/mol 680.87 g/mol Not specified in provided results
Molecular Formula C₃₈H₅₃N₃O₈S₂C₃₂H₃₇KN₂O₈S₂Not specified in provided results
Excitation Maximum (Ex) ~646 nm~646 nm~646 nm
Emission Maximum (Em) ~662 nm~662 nm~662 nm
Extinction Coefficient Not specified in provided results271,000 M⁻¹cm⁻¹Not specified in provided results
Solubility Good in water, DMSO, DMFGood in water, DMSO, DMFGood in water, DMSO, DMF

Applications in Research and Drug Development

The exceptional brightness and low autofluorescence of Sulfo-Cy5 in the far-red spectrum make it an invaluable tool for a variety of applications, including:

  • Fluorescence Microscopy: Enables high-contrast imaging of cellular structures and processes.

  • Flow Cytometry: Provides strong and distinct signals for precise cell sorting and analysis.

  • In Vivo Imaging: Its near-infrared emission allows for deep tissue imaging with minimal background interference.

  • Bioconjugation: The carboxylic acid group allows for covalent labeling of proteins, antibodies, nucleic acids, and other biomolecules through the formation of stable amide bonds. This is fundamental for creating targeted imaging agents and diagnostics.

  • Molecular Probes: Used in the development of bioanalytical assays to study biomolecular interactions.

Experimental Protocol: Covalent Labeling of Proteins with Sulfo-Cy5 Carboxylic Acid

This protocol details the two-step method for conjugating Sulfo-Cy5 carboxylic acid to primary amine groups on a protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). This method is preferred as it increases the stability of the active intermediate and improves coupling efficiency.[1]

Materials
  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25)

Procedure

Step 1: Activation of Sulfo-Cy5 Carboxylic Acid

  • Prepare Solutions: Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer. A typical starting concentration is 10-20 mg/mL for both.

  • Dissolve Dye: Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Activation Reaction: Add a molar excess of EDC and sulfo-NHS to the Sulfo-Cy5 carboxylic acid solution. A common starting point is a 2-5 fold molar excess of both EDC and sulfo-NHS over the dye.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light. This forms the more stable sulfo-NHS ester of the dye.[1]

Step 2: Conjugation to the Protein

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in the Coupling Buffer. The pH of the Coupling Buffer should be between 7.2 and 8.0 to facilitate the reaction with primary amines.

  • Conjugation Reaction: Add the activated Sulfo-Cy5 carboxylic acid solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 5-20 fold molar excess of the dye is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30-60 minutes at room temperature to quench any unreacted sulfo-NHS esters.

Step 3: Purification of the Conjugate

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.

  • Separation: Apply the quenched reaction mixture to the column to separate the labeled protein from unreacted dye and byproducts.

  • Collection: Collect the fractions containing the fluorescently labeled protein. The success of the separation can be monitored by the color of the fractions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioconjugation of a protein with Sulfo-Cy5 carboxylic acid.

G Protein Labeling Workflow with Sulfo-Cy5 Carboxylic Acid cluster_0 Activation of Dye cluster_1 Conjugation to Protein cluster_2 Quenching and Purification A Dissolve Sulfo-Cy5 Carboxylic Acid in Activation Buffer (pH 4.5-6.0) B Add EDC and Sulfo-NHS A->B C Incubate for 15-30 min at RT (Forms Sulfo-NHS Ester) B->C E Mix Activated Dye with Protein C->E Activated Dye D Prepare Protein in Coupling Buffer (pH 7.2-8.0) D->E F Incubate for 1-2 hours at RT (Forms Stable Amide Bond) G Add Quenching Buffer (e.g., Tris or Glycine) F->G Labeled Protein Mixture H Purify via Size-Exclusion Chromatography G->H I Characterize Conjugate (Degree of Labeling) H->I

Caption: A flowchart of the two-step protein labeling process.

References

Sulfo-Cy5 Carboxylic Acid TEA: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid TEA, a versatile fluorescent dye, and its applications in biological research. We will delve into its core principles, bioconjugation chemistry, detailed experimental protocols, and its role in visualizing key signaling pathways.

Core Principles and Applications

This compound is the triethylammonium (B8662869) salt of a sulfonated cyanine (B1664457) 5 dye. It is a highly water-soluble, far-red fluorescent dye renowned for its brightness and photostability.[1][2] Its key feature is a carboxylic acid group, which, while not reactive on its own, can be activated to form a stable amine-reactive ester. This allows for the covalent labeling of a wide range of biomolecules.[1]

The sulfonate groups on the cyanine core enhance its water solubility, making it ideal for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents that could denature the target molecule.[3][4] This property also reduces the tendency of the dye to aggregate, which can lead to fluorescence quenching.[3]

Key Applications in Research:

  • Fluorescence Microscopy: Labeled antibodies and other probes are used for high-contrast imaging of cellular structures and the localization of specific proteins.[2]

  • Flow Cytometry: Provides bright and distinct signals for precise cell sorting and analysis, enabling the identification and quantification of cell populations based on specific markers.[2][5]

  • Immunofluorescence Assays: Used to visualize the distribution of a target antigen in a sample.

  • Bioconjugation: Efficiently labels proteins, antibodies, peptides, and nucleic acids for various downstream applications.[2]

  • In Vivo Imaging: Its far-red emission is suitable for deep tissue imaging with reduced background autofluorescence.[2]

Quantitative Data

The spectral and physical properties of Sulfo-Cy5 make it a robust tool for fluorescence-based assays.

PropertyValueReferences
Excitation Maximum (λex) ~646 - 649 nm[1][2][6]
Emission Maximum (λem) ~662 - 671 nm[1][2][6]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 cm⁻¹M⁻¹[6]
Fluorescence Quantum Yield (Φ) ~0.20 - 0.28[7]
Molecular Weight ~750.89 g/mol [1]
Solubility High in water and DMSO[1]
pH Sensitivity Relatively insensitive in the pH 4-10 range[1]

Bioconjugation Chemistry: Activating the Carboxylic Acid

The carboxylic acid group of Sulfo-Cy5 is not inherently reactive towards the primary amines present on biomolecules like proteins and peptides. To achieve covalent labeling, the carboxylic acid must first be activated. The most common method for this is the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[8][9][10]

The process occurs in two main steps:

  • Activation: EDC reacts with the carboxylic acid group on the Sulfo-Cy5 molecule to form a highly reactive but unstable O-acylisourea intermediate.[10]

  • Stabilization: This intermediate readily reacts with Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester.[8][9] This ester is significantly more resistant to hydrolysis in aqueous environments compared to the O-acylisourea intermediate, thus improving the efficiency of the subsequent labeling reaction.[9]

  • Conjugation: The amine-reactive Sulfo-NHS ester then reacts with a primary amine on the target biomolecule (e.g., the epsilon-amino group of a lysine (B10760008) residue) to form a stable amide bond, covalently attaching the Sulfo-Cy5 dye.[8]

This two-step process is advantageous as it allows for the removal of excess EDC and byproducts before the addition of the amine-containing biomolecule, which can help to prevent unwanted cross-linking of the target molecule.[11]

Experimental Protocols

General Protocol for Activating Sulfo-Cy5 Carboxylic Acid and Labeling Proteins

This protocol outlines the general steps for activating Sulfo-Cy5 carboxylic acid with EDC/Sulfo-NHS and conjugating it to a protein containing primary amines.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Prepare Reagents: Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activate Sulfo-Cy5:

    • Add a 10-fold molar excess of EDC to the Sulfo-Cy5 carboxylic acid solution.

    • Immediately add a 25-fold molar excess of Sulfo-NHS to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated Sulfo-Cy5 solution to the protein solution. The molar ratio of dye to protein may need to be optimized for your specific application but a starting point of 10:1 to 20:1 is common.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Incubate for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unconjugated dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the Sulfo-Cy5 dye).

Detailed Protocol for Immunofluorescence Staining of Cells

This protocol describes the use of a Sulfo-Cy5-conjugated antibody for the detection of an intracellular antigen in cultured cells.

Materials:

  • Adherent cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody (unlabeled) specific to the target antigen

  • Sulfo-Cy5-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Preparation:

    • Wash the cells on coverslips three times with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy5-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate the cells with a DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using a drop of mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI and Sulfo-Cy5.

Visualizing Signaling Pathways and Experimental Workflows

Bioconjugation Workflow

The following diagram illustrates the key steps in labeling a biomolecule with Sulfo-Cy5 carboxylic acid.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Sulfo-Cy5-COOH Sulfo-Cy5 Carboxylic Acid Activated_Dye Amine-Reactive Sulfo-Cy5-NHS Ester Sulfo-Cy5-COOH->Activated_Dye + EDC, + Sulfo-NHS EDC EDC Sulfo-NHS Sulfo-NHS Biomolecule Biomolecule (Protein, Antibody, etc.) with Primary Amines Labeled_Biomolecule Sulfo-Cy5 Labeled Biomolecule Biomolecule->Labeled_Biomolecule Purification Size-Exclusion Chromatography Final_Product Purified Labeled Biomolecule Purification->Final_Product

Caption: Workflow for labeling a biomolecule with Sulfo-Cy5 carboxylic acid.

Flow Cytometry Experimental Workflow

This diagram outlines a typical workflow for analyzing cells using a Sulfo-Cy5 labeled antibody in flow cytometry.

G Cell_Suspension Single-Cell Suspension Staining Staining with Sulfo-Cy5 Labeled Antibody Cell_Suspension->Staining Washing Washing to Remove Unbound Antibody Staining->Washing Flow_Cytometer Acquisition on Flow Cytometer Washing->Flow_Cytometer Data_Analysis Data Analysis (Gating and Quantification) Flow_Cytometer->Data_Analysis

Caption: A typical experimental workflow for flow cytometry using a Sulfo-Cy5 labeled antibody.

Visualizing the MAPK Signaling Pathway

Sulfo-Cy5 labeled antibodies can be used to detect key components of signaling pathways. The diagram below illustrates how a Sulfo-Cy5 labeled antibody can be used to detect phosphorylated ERK (p-ERK), a key downstream effector in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

G cluster_pathway MAPK Signaling Pathway cluster_detection Detection Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates p_ERK p-ERK (Active) ERK->p_ERK Transcription_Factors Transcription Factors p_ERK->Transcription_Factors Activates Antibody Anti-p-ERK Antibody (Sulfo-Cy5 Labeled) p_ERK->Antibody Binds Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Regulates Detection Fluorescence Detection Antibody->Detection

Caption: Detection of activated ERK in the MAPK pathway using a Sulfo-Cy5 labeled antibody.

References

An In-depth Technical Guide to the Mechanism and Application of Sulfo-Cy5 Carboxylic Acid TEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid TEA, a non-activated, water-soluble, far-red fluorescent dye. It details the mechanism of action, experimental protocols for its use in bioconjugation, and key performance data. Sulfo-Cy5 is a valuable tool for labeling proteins, peptides, and other biomolecules in various research and diagnostic applications.[1][2] Its high water solubility, conferred by sulfonate groups, eliminates the need for organic co-solvents in many labeling reactions, and its fluorescence is pH-insensitive over a broad range (pH 4-10).[2][3]

Core Mechanism of Action: A Two-Step Process

Sulfo-Cy5 carboxylic acid is a non-activated form of the dye, meaning its carboxylic acid group does not readily react with nucleophiles like the primary amines on proteins.[4][5] To become reactive, it must first be activated. The most common and efficient method for this activation is through carbodiimide (B86325) chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][6][7]

The triethylammonium (B8662869) (TEA) salt form of the dye enhances its solubility in organic solvents, which can be useful for stock solution preparation, though the dye is also highly water-soluble.[][9] The TEA cation does not participate directly in the covalent bonding during conjugation.

The overall mechanism can be summarized in two key stages:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of Sulfo-Cy5 to form a highly reactive but unstable O-acylisourea intermediate.[1] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve efficiency and stability, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][7][10] This two-step activation is typically performed in a slightly acidic buffer (pH 4.5-6.0) to maximize the efficiency of the EDC reaction.[11]

  • Conjugation to the Amine: The resulting Sulfo-Cy5 NHS ester is then reacted with a biomolecule containing a primary amine (e.g., the side chain of a lysine (B10760008) residue in a protein). The primary amine acts as a nucleophile, attacking the NHS ester and forming a stable amide bond. This reaction is most efficient at a slightly basic pH (7.2-8.5).[12]

This two-step process allows for controlled and efficient labeling of biomolecules.

Quantitative Data

The performance characteristics of Sulfo-Cy5 carboxylic acid are summarized below. These values are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueReference
Maximum Excitation Wavelength (λmax)646 nm[4][13]
Maximum Emission Wavelength (λem)662 nm[4][13]
Molar Extinction Coefficient (ε)271,000 cm⁻¹M⁻¹[4][13]
Fluorescence Quantum Yield (Φ)0.28[4][13]
CF2600.04[4][13]
CF2800.04[4][13]
SolubilityWater, DMSO, DMF[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and a typical experimental workflow for using Sulfo-Cy5 carboxylic acid.

G Mechanism of Sulfo-Cy5 Carboxylic Acid Activation and Conjugation cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Sulfo-Cy5-COOH Sulfo-Cy5 Carboxylic Acid O-acylisourea O-acylisourea Intermediate (unstable) Sulfo-Cy5-COOH->O-acylisourea + EDC EDC EDC Sulfo-Cy5-NHS Sulfo-Cy5 NHS Ester (amine-reactive) O-acylisourea->Sulfo-Cy5-NHS + NHS NHS NHS / Sulfo-NHS Conjugate Sulfo-Cy5-Biomolecule Conjugate (stable amide bond) Sulfo-Cy5-NHS->Conjugate + Biomolecule-NH2 Biomolecule-NH2 Biomolecule with Primary Amine (e.g., Protein)

Caption: Chemical pathway for the activation of Sulfo-Cy5 carboxylic acid and its conjugation to a primary amine.

G Experimental Workflow for Bioconjugation Start Start Prepare_Dye Dissolve Sulfo-Cy5 Carboxylic Acid Start->Prepare_Dye Prepare_Biomolecule Prepare Biomolecule in Activation Buffer (pH 4.5-6.0) Start->Prepare_Biomolecule Activate_Dye Add EDC and Sulfo-NHS to Dye Solution Incubate for 15 min at RT Prepare_Dye->Activate_Dye Adjust_pH Adjust pH of Biomolecule Solution to 7.2-8.5 Prepare_Biomolecule->Adjust_pH Conjugate Add Activated Dye to Biomolecule Solution Incubate for 2 hours at RT Activate_Dye->Conjugate Adjust_pH->Conjugate Purify Purify Conjugate (e.g., Desalting Column) Conjugate->Purify Analyze Characterize Conjugate (e.g., Spectroscopy) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for labeling a biomolecule with Sulfo-Cy5 carboxylic acid.

Experimental Protocols

The following is a general protocol for the two-step conjugation of Sulfo-Cy5 carboxylic acid to a protein. Optimization may be required for specific applications.

Materials
  • This compound

  • Protein to be labeled (in a buffer free of amines, e.g., MES or PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Desalting column (e.g., Sephadex G-25)

Procedure

Step 1: Activation of Sulfo-Cy5 Carboxylic Acid

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Prepare a stock solution of Sulfo-Cy5 carboxylic acid in anhydrous DMSO or water.

  • Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer. A typical final concentration for the activation reaction is 2 mM EDC and 5 mM Sulfo-NHS.[11]

  • Add the Sulfo-Cy5 carboxylic acid stock solution to the EDC/Sulfo-NHS solution.

  • Incubate the reaction for 15 minutes at room temperature.[11]

Step 2: Conjugation to Protein

  • Dissolve the protein to be labeled in Conjugation Buffer at a concentration of 2-10 mg/mL. The buffer must be free of extraneous primary amines (e.g., Tris or glycine).

  • Add the activated Sulfo-Cy5 NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.

  • Incubate the reaction for 2 hours at room temperature, protected from light.

  • (Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for an additional 15-30 minutes.

Step 3: Purification

  • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored band to elute.

Step 4: Characterization

  • Measure the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

  • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, using the following formula:

    DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF_280)) × ε_dye)

    Where:

    • A_max is the absorbance at the dye's maximum absorption wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its λmax.

    • CF_280 is the correction factor for the dye's absorbance at 280 nm.

An optimal DOL is typically between 2 and 10 for antibodies.

This guide provides the foundational knowledge for the effective use of this compound in bioconjugation. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired labeling efficiency and preserve biomolecule function.

References

An In-depth Technical Guide to the Stability and Storage of Sulfo-Cy5 Carboxylic Acid TEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Sulfo-Cy5 carboxylic acid triethylammonium (B8662869) (TEA) salt, a widely used far-red fluorescent dye. Understanding the stability profile of this reagent is critical for ensuring the accuracy, reproducibility, and success of research and development applications, from bioconjugation to fluorescence imaging.

Core Concepts: Understanding Sulfo-Cy5 Carboxylic Acid TEA

Sulfo-Cy5 carboxylic acid is a sulfonated cyanine (B1664457) dye known for its high molar extinction coefficient, good quantum yield, and emission in the far-red region of the spectrum (typically around 670 nm)[1]. The sulfonate groups enhance its water solubility, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents[1]. The triethylammonium (TEA) salt form is a common counter-ion provided by some manufacturers.

The stability of this compound can be influenced by several factors, including temperature, light exposure, pH, and the presence of oxidizing or reducing agents. Proper handling and storage are therefore paramount to maintaining its chemical integrity and fluorescent properties.

Recommended Storage Conditions

Proper storage is the first line of defense against the degradation of this compound. The following tables summarize the recommended storage conditions for the lyophilized powder and solutions in organic solvents.

Table 1: Recommended Storage Conditions for Lyophilized this compound

ConditionTemperatureDurationAdditional Notes
Long-term Storage-20°C[2][3]Up to 24 months[4]Store in a desiccated environment, protected from light.
Shipping/Short-termRoom TemperatureUp to 3 weeks[4]Avoid prolonged exposure to light.

Table 2: Recommended Storage Conditions for this compound in Solution

SolventTemperatureDurationAdditional Notes
DMSO-80°CUp to 6 months[5]Aliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from moisture and light.
DMSO-20°CUp to 1 month[5]Aliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from moisture and light.

Stability Profile

The stability of this compound is a multifaceted issue, with pH and light exposure being two of the most significant factors.

pH Stability

The fluorescence intensity of Sulfo-Cy5 and its sulfonated derivatives is largely independent of pH within a biologically relevant range. Experimental data indicates that the fluorescence of Sulfo-Cy5 remains nearly constant (within 5%) in a pH range of 3.5 to 9.0[6]. This broad pH tolerance makes it a robust fluorophore for a variety of applications. However, for conjugation reactions, the pH of the reaction buffer is critical for the efficiency of the labeling process, as detailed in the experimental protocols below. For labeling primary amines, a pH of 8.5 to 9.5 is recommended[1].

Photostability

Like most cyanine dyes, Sulfo-Cy5 is susceptible to photobleaching upon prolonged exposure to intense light sources. The rate of photobleaching can be influenced by the surrounding environment. One study on Cy5.5 analogs, which are structurally similar to Cy5, demonstrated that the presence of oxygen significantly increases the rate of photodegradation. The study found that under inert argon conditions, the dyes degraded by less than 10% over two hours of irradiation. In contrast, in a saturated oxygen solution, the degradation increased to a range of 36-64%[7].

To mitigate photobleaching, it is crucial to protect the dye and its conjugates from light as much as possible. This can be achieved by using amber-colored vials, covering samples with aluminum foil, and minimizing exposure to excitation light during fluorescence microscopy. The use of antifade reagents in mounting media can also significantly reduce photobleaching during imaging.

Experimental Protocols

The following section provides a detailed methodology for a common application of Sulfo-Cy5 carboxylic acid: the bioconjugation to a primary amine-containing molecule, such as a protein. This protocol is based on the use of the N-hydroxysuccinimide (NHS) ester of Sulfo-Cy5, which is readily formed from the carboxylic acid or is commercially available.

Protocol: Labeling of Proteins with Sulfo-Cy5 NHS Ester

1. Materials:

  • Sulfo-Cy5 NHS ester

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • 1 M Sodium Bicarbonate, pH 8.5-9.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sephadex G-25 column or other size-exclusion chromatography media

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

2. Preparation of Solutions:

  • Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), they will compete with the protein for reaction with the NHS ester, significantly reducing the labeling efficiency[1]. Adjust the pH of the protein solution to 8.5-9.5 using 1 M sodium bicarbonate.

  • Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure complete dissolution. This solution should be used promptly as the NHS ester is susceptible to hydrolysis.

3. Conjugation Reaction:

  • Molar Ratio: The optimal molar ratio of dye to protein for labeling depends on the specific protein and the desired degree of labeling. A starting point of a 10:1 molar ratio of dye to protein is recommended[8]. This can be optimized by testing ratios from 5:1 to 20:1.

  • Reaction: Add the calculated volume of the 10 mM dye stock solution to the pH-adjusted protein solution. Mix gently and incubate for 1 hour at room temperature, protected from light.

4. Purification of the Conjugate:

  • Size-Exclusion Chromatography: Separate the labeled protein from the unreacted dye using a Sephadex G-25 column (or similar).

  • Equilibrate the column with PBS (pH 7.2-7.4).

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugate with PBS. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Collect the fractions containing the colored, labeled protein.

5. Characterization of the Conjugate:

  • Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (approximately 646 nm).

  • The DOL can be calculated using the following formula:

    DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]

    Where:

    • A_max is the absorbance at the dye's maximum absorbance wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of Sulfo-Cy5 carboxylic acid.

experimental_workflow prep Preparation of Reagents protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.5-9.5) prep->protein_prep dye_prep Prepare Sulfo-Cy5 NHS Ester Stock Solution (10 mM in DMSO) prep->dye_prep conjugation Conjugation Reaction (1 hour, room temperature, dark) protein_prep->conjugation dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Spectrophotometry for DOL) purification->characterization storage Storage of Conjugate (-20°C or -80°C) characterization->storage

Caption: Experimental workflow for protein labeling with Sulfo-Cy5 NHS ester.

stability_factors sulfo_cy5 Sulfo-Cy5 Carboxylic Acid TEA Stability temperature Temperature sulfo_cy5->temperature Degradation at high temp. light Light Exposure sulfo_cy5->light Photobleaching ph pH sulfo_cy5->ph Stable in pH 3.5-9.0 redox Oxidizing/Reducing Agents sulfo_cy5->redox Susceptible to degradation

Caption: Key factors influencing the stability of this compound.

References

Sulfo-Cy5 Carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Properties and Applications of Sulfo-Cy5 Carboxylic Acid for Drug Development and Scientific Research

Introduction:

Sulfo-Cy5 carboxylic acid is a fluorescent dye widely utilized in biological and biomedical research. As a sulfonated derivative of the cyanine (B1664457) dye Cy5, it exhibits enhanced water solubility, making it an ideal candidate for labeling proteins, nucleic acids, and other biomolecules in aqueous environments. This technical guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid, including its physicochemical properties, experimental protocols for biomolecule conjugation, and a visualization of the labeling workflow. This document is intended for researchers, scientists, and drug development professionals who employ fluorescence-based techniques in their work.

Physicochemical and Spectroscopic Properties

The quantitative data for Sulfo-Cy5 carboxylic acid are summarized in the tables below. These values are essential for designing and executing experiments involving this fluorophore.

Table 1: CAS Numbers of Common Sulfo-Cy5 Carboxylic Acid Salts

Salt FormCAS Number
Potassium Salt1144107-82-3
Inner Salt1121756-16-8
Sodium Salt2098639-31-5

Table 2: Spectroscopic Properties of Sulfo-Cy5 Carboxylic Acid

PropertyValue
Excitation Maximum (λex)646 nm
Emission Maximum (λem)662 nm
Molar Extinction Coefficient (ε)271,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.28
Correction Factor at 260 nm (CF260)0.04
Correction Factor at 280 nm (CF280)0.04

Table 3: Physicochemical Properties of Sulfo-Cy5 Carboxylic Acid (Potassium Salt)

PropertyValue
Molecular FormulaC₃₂H₃₇KN₂O₈S₂
Molecular Weight680.87 g/mol
AppearanceDark blue powder
SolubilitySoluble in water, DMF, and DMSO
Storage ConditionsStore at -20°C in the dark, desiccated

Experimental Protocols: Biomolecule Conjugation

The carboxylic acid group of Sulfo-Cy5 is not reactive on its own and requires activation to form a stable amide bond with primary amines on biomolecules such as proteins and peptides. This is typically achieved using carbodiimide (B86325) chemistry, often in the presence of an N-hydroxysuccinimide (NHS) ester stabilizer.

General Protocol for Protein Labeling using EDC and Sulfo-NHS

This protocol provides a general guideline for conjugating Sulfo-Cy5 carboxylic acid to a protein containing primary amines. Optimization may be required for specific applications.

Materials:

  • Sulfo-Cy5 carboxylic acid

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Solutions:

    • Dissolve the protein to be labeled in the amine-free buffer at a concentration of 2-10 mg/mL.

    • Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.

    • Dissolve Sulfo-Cy5 carboxylic acid in DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Activate Sulfo-Cy5 Carboxylic Acid:

    • In a microcentrifuge tube, combine Sulfo-Cy5 carboxylic acid stock solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical molar ratio is 1:2:5 (Dye:EDC:Sulfo-NHS).

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated Sulfo-Cy5 solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the purified protein-dye conjugate.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the conjugation of Sulfo-Cy5 carboxylic acid to a biomolecule.

experimental_workflow start Start prepare_reagents Prepare Reagents (Protein, Dye, Buffers) start->prepare_reagents activation Activate Carboxylic Acid (EDC, Sulfo-NHS) prepare_reagents->activation conjugation Conjugation Reaction (Dye + Protein) activation->conjugation quenching Quench Reaction (e.g., Tris buffer) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification final_product Purified Labeled Protein purification->final_product

Caption: General workflow for labeling a protein with Sulfo-Cy5 carboxylic acid.

Conclusion

Sulfo-Cy5 carboxylic acid is a versatile and highly effective fluorescent probe for labeling a wide range of biomolecules. Its excellent water solubility and bright, far-red fluorescence make it a valuable tool in various research and drug development applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. While the specific CAS number for the TEA salt is not readily documented, the well-established properties of the Sulfo-Cy5 carboxylic acid core molecule provide a solid foundation for its use in scientific investigations. The provided experimental protocol offers a starting point for successful bioconjugation, which can be further optimized to meet the specific needs of the researcher.

The Pivotal Role of the Triethylammonium Salt in Sulfo-Cy5 Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescent labeling, Sulfo-Cy5 has emerged as a widely utilized far-red dye, prized for its brightness and photostability. A critical, yet often overlooked, aspect of its application lies in its formulation, specifically the presence of a triethylammonium (B8662869) (TEA) salt. This in-depth technical guide elucidates the multifaceted role of the TEA salt in the context of Sulfo-Cy5, providing clarity on its impact on solubility, stability, and reactivity for professionals engaged in bioconjugation and assay development.

Understanding the Sulfo-Cy5 Molecule and the Need for a Counterion

Sulfo-Cy5 is a sulfonated cyanine (B1664457) dye, a modification that imparts significant water solubility compared to its non-sulfonated counterpart, Cy5. The sulfonic acid groups (SO₃⁻) are negatively charged at neutral pH, making the dye molecule an anion. To maintain charge neutrality in its solid form, a positively charged counterion is required. While this counterion could be a simple inorganic ion like sodium (Na⁺) or potassium (K⁺), Sulfo-Cy5, particularly in its amine-reactive N-hydroxysuccinimide (NHS) ester form, is frequently supplied as a triethylammonium (TEA) salt.

The Primary Role of the TEA Salt: Enhancing Solubility in Organic Solvents

The most significant advantage conferred by the triethylammonium counterion is the enhanced solubility of Sulfo-Cy5 in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] These solvents are the standard for reconstituting NHS ester dyes to create concentrated stock solutions prior to their use in aqueous labeling reactions. The bulky and organic nature of the triethylammonium cation disrupts the crystal lattice of the solid dye more effectively than smaller, harder inorganic cations, leading to improved dissolution in these organic media.

While Sulfo-Cy5 itself is water-soluble due to its sulfonate groups[2][3], the TEA salt form is particularly advantageous for achieving the high concentrations often required for efficient labeling protocols.

Table 1: Solubility of Sulfo-Cy5 Triethylammonium Salt Derivatives

CompoundSolventSolubility
CY5-SE triethylamine (B128534) saltDMF30 mg/mL
CY5-SE triethylamine saltDMSO30 mg/mL
CY5-SE triethylamine saltEthanol15 mg/mL
CY5-SE triethylamine saltPBS (pH 7.2)1 mg/mL
Sulfo-Cy5 carboxylic acid TEADMSO125 mg/mL (ultrasonication needed)

Data compiled from publicly available product datasheets.

The Secondary Role of Triethylamine: A Base in NHS Ester Chemistry

Triethylamine (TEA) is a tertiary amine and a commonly used organic base in chemical synthesis. In the context of labeling biomolecules with NHS esters, a basic environment (typically pH 8.0-9.0) is crucial.[4][5] This is because the primary amine groups (e.g., on the side chain of lysine (B10760008) residues in proteins) that react with the NHS ester must be in their deprotonated, nucleophilic state.

While the labeling reaction is typically carried out in an aqueous buffer system where the pH is controlled, the presence of TEA as a counterion in the lyophilized dye can be a consideration. However, for most standard labeling protocols where the dye stock solution is significantly diluted into a well-buffered protein solution, the contribution of the TEA counterion to the overall reaction pH is generally negligible.

It is important to note that in non-aqueous labeling reactions, the addition of a base like triethylamine is often a requirement to drive the reaction to completion.

Experimental Protocols and Considerations

The presence of the TEA salt in the Sulfo-Cy5 NHS ester formulation does not necessitate a significant deviation from standard labeling protocols. The key is to ensure the final reaction mixture is maintained at the optimal pH for the NHS ester-amine reaction.

Experimental Protocol: Labeling an Antibody with Sulfo-Cy5 NHS Ester (TEA Salt)

Materials:

  • Antibody solution (in a buffer free of primary amines, e.g., PBS)

  • Sulfo-Cy5 NHS ester (triethylammonium salt)

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (pH 8.5-9.0) or other suitable amine-free buffer

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in a buffer such as PBS.

    • If the buffer contains primary amines (e.g., Tris) or ammonium (B1175870) salts, the antibody must be dialyzed against PBS.[2]

    • Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding a small volume of 1 M sodium bicarbonate.[4][6]

  • Prepare the Dye Stock Solution:

    • Allow the vial of Sulfo-Cy5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Reconstitute the dye in anhydrous DMSO or DMF to a concentration of 10 mM.[4] Vortex briefly to ensure complete dissolution. This stock solution should be used promptly.

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to antibody (a 10:1 ratio is a common starting point).[4]

    • Add the calculated volume of the dye stock solution to the pH-adjusted antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).

Logical Workflow for Sulfo-Cy5 Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Antibody Solution (Amine-free buffer, pH 8.5) C Combine Antibody and Dye Solutions A->C B Prepare Sulfo-Cy5 NHS Ester Stock (10 mM in DMSO/DMF) B->C D Incubate (1 hr, RT, dark) C->D E Purify via Size-Exclusion Chromatography D->E F Characterize Conjugate (DOL) E->F

Caption: Workflow for antibody conjugation with Sulfo-Cy5 NHS ester.

Impact on Signaling Pathways and Experimental Workflows

For the vast majority of applications, the triethylammonium counterion is present in such minuscule amounts in the final, purified conjugate that it has no discernible effect on biological systems or signaling pathways. The purification step post-conjugation is highly effective at removing the free TEA, unreacted dye, and other small molecules from the labeled biomolecule. Therefore, concerns about the TEA salt interfering with downstream cellular assays are generally unfounded, provided that proper purification procedures are followed.

Chemical Structures and Reaction Mechanism

The core structure of Sulfo-Cy5 consists of two sulfonated indole (B1671886) rings linked by a polymethine chain. The TEA salt is formed by the electrostatic interaction between the negatively charged sulfonate groups and the positively charged triethylammonium ion.

Reaction of Sulfo-Cy5 NHS Ester with a Primary Amine

Caption: Amine-reactive labeling with Sulfo-Cy5 NHS ester.

Conclusion

The formulation of Sulfo-Cy5 as a triethylammonium salt is a deliberate choice rooted in the practicalities of its use. The primary benefit is the enhanced solubility of the dye in organic solvents, which facilitates the preparation of concentrated stock solutions essential for efficient bioconjugation. While triethylamine is a base, its role as a counterion in the lyophilized product has a negligible impact on the pH of standard aqueous labeling reactions, which are governed by the chosen buffer system. For researchers and drug development professionals, understanding the role of the TEA salt demystifies a key aspect of this widely used fluorescent probe, ensuring its effective and reliable application in their experimental workflows.

References

A Technical Guide to Sulfo-Cy5 Carboxylic Acid and Sulfo-Cy5 NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the cyanine (B1664457) family of dyes, particularly Cy5, has become an indispensable tool for the sensitive detection of biomolecules. The sulfonated versions, Sulfo-Cy5, offer enhanced water solubility, making them ideal for bioconjugation in aqueous environments. This technical guide provides an in-depth comparison of two key variants: Sulfo-Cy5 carboxylic acid and its activated counterpart, Sulfo-Cy5 N-hydroxysuccinimidyl (NHS) ester. Understanding the distinct characteristics and reaction mechanisms of these reagents is paramount for successful experimental design and the generation of reliable data.

Core Properties and Spectroscopic Data

Both Sulfo-Cy5 carboxylic acid and Sulfo-Cy5 NHS ester share the same fluorophore core, and thus, nearly identical spectral properties.[1] The primary distinction lies in their reactivity, which dictates their application in labeling protocols. The addition of sulfonate groups significantly increases the hydrophilicity of the dye, making it highly soluble in aqueous buffers and reducing the potential for aggregation, a common issue with non-sulfonated cyanine dyes.[2][3]

PropertySulfo-Cy5 Carboxylic AcidSulfo-Cy5 NHS EsterReference(s)
Molecular Weight ~664.8 g/mol (Sodium Salt)~777.95 g/mol (Potassium Salt)[4][5]
Excitation Maximum (λmax) ~646 nm~646 nm[5][6]
Emission Maximum (λmax) ~662 nm~662 nm[5][6]
Extinction Coefficient ~271,000 cm⁻¹M⁻¹~271,000 cm⁻¹M⁻¹[5][6]
Fluorescence Quantum Yield ~0.2 - 0.28~0.28[4][5]
Solubility High in water, DMSO, DMFHigh in water, DMSO, DMF[5][6]
Reactivity Requires activation to react with aminesDirectly reactive with primary amines[1]

Chemical Structures and Reactivity

The fundamental difference between these two reagents is the presence of the NHS ester group. Sulfo-Cy5 carboxylic acid is a non-activated form of the dye, while the NHS ester is an amine-reactive derivative, primed for direct conjugation to biomolecules.[1]

G Chemical Structures cluster_0 Sulfo-Cy5 Carboxylic Acid cluster_1 Sulfo-Cy5 NHS Ester Carboxylic_Acid Sulfo-Cy5 Core-Linker-COOH NHS_Ester Sulfo-Cy5 Core-Linker-CO-NHS

Figure 1: Generalized structures of Sulfo-Cy5 carboxylic acid and NHS ester.
Sulfo-Cy5 NHS Ester: A Direct Approach to Amine Labeling

Sulfo-Cy5 NHS ester is the most popular choice for labeling primary amines, such as those found on the side chain of lysine (B10760008) residues in proteins and on amine-modified oligonucleotides.[7] The reaction is a straightforward nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group and forming a stable amide bond. This reaction is most efficient at a slightly basic pH (8.2-8.5).[8]

G Sulfo-Cy5 NHS Ester Reaction Mechanism Sulfo_Cy5_NHS Sulfo-Cy5-NHS Ester Intermediate Tetrahedral Intermediate Sulfo_Cy5_NHS->Intermediate Nucleophilic Attack Biomolecule_Amine Biomolecule-NH₂ Biomolecule_Amine->Intermediate Conjugate Sulfo-Cy5-Biomolecule Conjugate (Stable Amide Bond) Intermediate->Conjugate Collapse & NHS Departure NHS_Leaving_Group N-Hydroxysuccinimide Intermediate->NHS_Leaving_Group

Figure 2: Reaction of Sulfo-Cy5 NHS ester with a primary amine.
Sulfo-Cy5 Carboxylic Acid: A Two-Step Conjugation Strategy

Sulfo-Cy5 carboxylic acid is not directly reactive with amines. It requires an activation step to form a more reactive intermediate. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance efficiency and stability of the active intermediate.[9][10] This two-step process offers flexibility but requires careful optimization of reaction conditions.

G Sulfo-Cy5 Carboxylic Acid Activation and Conjugation cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Sulfo_Cy5_COOH Sulfo-Cy5-COOH Active_Intermediate O-acylisourea intermediate Sulfo_Cy5_COOH->Active_Intermediate EDC EDC EDC->Active_Intermediate Activated_Ester Sulfo-Cy5-Sulfo-NHS Ester Active_Intermediate->Activated_Ester Sulfo_NHS Sulfo-NHS Sulfo_NHS->Activated_Ester Conjugate Sulfo-Cy5-Biomolecule Conjugate (Stable Amide Bond) Activated_Ester->Conjugate Nucleophilic Attack Biomolecule_Amine Biomolecule-NH₂ Biomolecule_Amine->Conjugate

Figure 3: Two-step conjugation of Sulfo-Cy5 carboxylic acid.

Experimental Workflow Comparison

The choice between Sulfo-Cy5 NHS ester and carboxylic acid significantly impacts the experimental workflow. The NHS ester provides a more streamlined, one-step labeling process, whereas the carboxylic acid requires a two-step procedure with an in-situ activation.

G Experimental Workflow Comparison cluster_0 Sulfo-Cy5 NHS Ester Labeling cluster_1 Sulfo-Cy5 Carboxylic Acid Labeling NHS_Prep Prepare Biomolecule in Amine-Free Buffer (pH 8.2-8.5) NHS_Dissolve Dissolve Sulfo-Cy5 NHS Ester in DMSO or Water NHS_Prep->NHS_Dissolve NHS_React Mix and Incubate (1-2 hours, RT) NHS_Dissolve->NHS_React NHS_Purify Purify Conjugate (e.g., Desalting Column) NHS_React->NHS_Purify COOH_Prep Prepare Biomolecule in Amine-Free Buffer (pH 4.5-6.0 for activation) COOH_Activate Add EDC and Sulfo-NHS to Sulfo-Cy5 Carboxylic Acid (Activate for ~15 min) COOH_Prep->COOH_Activate COOH_Adjust_pH Adjust pH to 7.2-8.0 COOH_Activate->COOH_Adjust_pH COOH_React Add Activated Dye to Biomolecule and Incubate (2 hours, RT) COOH_Adjust_pH->COOH_React COOH_Purify Purify Conjugate (e.g., Desalting Column) COOH_React->COOH_Purify

Figure 4: Side-by-side comparison of labeling workflows.

Detailed Experimental Protocols

The following tables provide generalized protocols for labeling proteins with both reagents. It is crucial to optimize the dye-to-protein molar ratio for each specific application to achieve the desired degree of labeling (DOL).[11]

Protein Labeling with Sulfo-Cy5 NHS Ester
StepProcedureKey Parameters & Notes
1. Reagent Preparation Prepare protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS) at pH 8.2-8.5.[8] Prepare a 10 mg/mL stock solution of Sulfo-Cy5 NHS ester in anhydrous DMSO or water.[12]Avoid buffers containing primary amines like Tris or glycine.[11] The NHS ester solution should be used immediately.
2. Conjugation Reaction Add a calculated molar excess of the dye stock solution to the protein solution. A starting point is a 10:1 molar ratio of dye to protein.[11][12]The final concentration of DMSO should not exceed 10% of the total reaction volume.[12]
3. Incubation Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[12]Gentle mixing during incubation can improve labeling efficiency.
4. Purification Remove unconjugated dye using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[11]The purified conjugate should be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[12]
Protein Labeling with Sulfo-Cy5 Carboxylic Acid
StepProcedureKey Parameters & Notes
1. Reagent Preparation Prepare protein solution in an amine- and carboxylate-free buffer (e.g., MES) at pH 4.7-6.0.[10] Prepare stock solutions of Sulfo-Cy5 carboxylic acid, EDC, and Sulfo-NHS in the same buffer or water.The acidic pH is optimal for the EDC-mediated activation.
2. Activation In a separate tube, mix Sulfo-Cy5 carboxylic acid with a molar excess of EDC and Sulfo-NHS. A typical ratio is 1:1.2:1.2 (Carboxylic Acid:EDC:Sulfo-NHS).Incubate for 15 minutes at room temperature to form the active Sulfo-NHS ester.[10]
3. pH Adjustment Adjust the pH of the protein solution to 7.2-8.0 using a non-amine buffer like PBS.This pH is optimal for the reaction of the activated ester with the primary amines on the protein.
4. Conjugation Reaction Immediately add the activated dye solution to the pH-adjusted protein solution.
5. Incubation Incubate the reaction mixture for 2 hours at room temperature, protected from light.[10]Gentle mixing is recommended.
6. Quenching (Optional) The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to consume any remaining active ester.[10]
7. Purification Purify the conjugate as described for the NHS ester method to remove unreacted dye and coupling reagents.

Choosing the Right Reagent

  • Sulfo-Cy5 NHS Ester is the reagent of choice for routine labeling of proteins and other amine-containing biomolecules. Its high reactivity and the simplicity of the one-step protocol make it efficient and easy to use.[7] It is ideal for researchers who prioritize a streamlined workflow and high-yield conjugation.

  • Sulfo-Cy5 Carboxylic Acid offers greater flexibility for more complex conjugation strategies. It can be used to label molecules that are not compatible with the slightly basic pH required for NHS ester reactions. Furthermore, the carboxylic acid group can be modified to react with other functional groups besides amines, expanding its utility in bioconjugation. However, the two-step protocol requires more careful optimization of reaction conditions to avoid hydrolysis of the active intermediate and to achieve efficient labeling.[9]

References

synthesis and purification of Sulfo-Cy5 carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Sulfo-Cy5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of Sulfo-Cy5 carboxylic acid, a water-soluble, far-red fluorescent dye. Sulfo-Cy5 is a versatile tool in biological imaging and bioconjugation due to its high aqueous solubility, pH insensitivity, and excitation/emission profile that minimizes autofluorescence from biological samples.[1][2] This document outlines a representative synthetic pathway, detailed experimental protocols, and robust purification strategies, supported by quantitative data and visual workflows.

Physicochemical and Spectral Properties

Sulfo-Cy5 carboxylic acid is an asymmetrical cyanine (B1664457) dye characterized by the presence of sulfonate groups, which confer high water solubility, and a carboxylic acid group that serves as a reactive handle for conjugation.[1][3] The key properties are summarized below.

PropertyValueReference
Molecular Weight~750.89 g/mol [2]
Maximum Absorption (λmax)646 - 648 nm[2][4]
Maximum Emission (λem)662 - 671 nm[2][4]
Extinction Coefficient~250,000 - 271,000 M⁻¹cm⁻¹[2][4]
Fluorescence Quantum Yield~0.28[4]
SolubilityWater, DMSO, DMF[2][4]
Purity (Typical)>95% (via HPLC-MS and ¹H NMR)[4]

Synthesis Pathway

The synthesis of asymmetric cyanine dyes like Sulfo-Cy5 carboxylic acid is a multi-step process. A common modular approach involves the synthesis of two distinct heterocyclic indoleninium intermediates, which are then linked via a polymethine bridge.[5] The following pathway is a representative method derived from established cyanine dye chemistry.[5][6]

The overall synthesis workflow can be visualized as follows:

G cluster_0 Intermediate A Synthesis cluster_1 Intermediate B Synthesis cluster_2 Final Condensation A1 p-Hydrazinobenzenesulfonic Acid + 3-Methyl-2-butanone (B44728) A2 Fisher Indole (B1671886) Synthesis A1->A2 Acetic Acid, Reflux A3 2,3,3-Trimethyl-3H-indole-5-sulfonate A2->A3 A4 N-Alkylation with 6-Bromocaproic Acid A3->A4 Acetonitrile (B52724), Reflux A5 Intermediate A: Carboxy-Indoleninium A4->A5 C1 Intermediate A + Intermediate B A5->C1 B1 2,3,3-Trimethyl-3H-indole-5-sulfonate B2 N-Alkylation with 1,4-Butanesultone B1->B2 Dichlorobenzene, 130°C B3 Intermediate B: Sulfo-Indoleninium B2->B3 B3->C1 C3 Condensation Reaction C1->C3 C2 Glutaconaldehyde (B1235477) Dianil Hydrochloride C2->C3 Acetic Anhydride (B1165640), Pyridine (B92270), Heat C4 Crude Sulfo-Cy5 Carboxylic Acid C3->C4 Purification Purification C4->Purification Proceed to Purification

Caption: Modular synthesis pathway for Sulfo-Cy5 carboxylic acid.

Experimental Protocols

The following protocols are representative and may require optimization. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Intermediate A: N-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate
  • Indole Formation: The key intermediate, 2,3,3-trimethyl-3H-indole-5-sulfonate, is prepared from p-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone via the conventional Fisher indole synthesis.[6]

  • N-Alkylation (Quaternization):

    • To a flask containing 2,3,3-trimethyl-3H-indole-5-sulfonate (1 equivalent), add acetonitrile and 6-bromocaproic acid (2 equivalents).[5]

    • Reflux the mixture for 16 hours under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold diethyl ether to remove unreacted starting material, and dry under vacuum.

    • A typical yield for this step can be high, around 88%.[5]

Synthesis of Intermediate B: N-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate
  • N-Alkylation (Quaternization):

    • Combine 2,3,3-trimethyl-3H-indole-5-sulfonate (1 equivalent) and 1,4-butanesultone (1.2 equivalents) in a high-boiling-point solvent such as dichlorobenzene.

    • Heat the mixture to approximately 110-130°C for 12 hours under an inert atmosphere.[6]

    • The product will precipitate from the reaction mixture as it forms.

    • Cool the mixture, collect the solid by filtration, and wash thoroughly with a solvent in which the product is insoluble but the starting materials are soluble (e.g., hot methanol) to purify.[7]

    • Dry the resulting solid under vacuum.

Final Condensation to form Sulfo-Cy5 Carboxylic Acid
  • Reaction Setup:

    • In a round-bottom flask, dissolve Intermediate A (1 equivalent) and Intermediate B (1 equivalent) in a mixture of acetic anhydride and pyridine.

    • Add glutaconaldehyde dianil hydrochloride (or a similar polymethine bridge precursor) (1.1 equivalents) to the solution.

  • Condensation:

    • Heat the reaction mixture in an oil bath at 110-120°C for 1-2 hours.[8] The solution should turn a deep blue color, characteristic of cyanine dyes.

    • Monitor the formation of the product using UV-Vis spectroscopy (looking for the characteristic absorbance peak around 650 nm) or LC-MS.

  • Initial Workup:

    • After cooling, pour the reaction mixture into a large volume of ethyl acetate (B1210297) or diethyl ether to precipitate the crude dye.

    • Stir the suspension, then collect the solid product by filtration.

    • Wash the solid repeatedly with the precipitation solvent to remove pyridine and other impurities.

    • Dry the crude dark blue solid under vacuum. The yield for this step can range from 50-80% depending on the specific conditions and intermediates.[5][7]

Purification

Purification is critical to achieving the high purity (>95%) required for most applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[5][6]

Purification Workflow

G start Crude Sulfo-Cy5 Carboxylic Acid dissolve Dissolve in Mobile Phase A / DMSO start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter hplc Preparative RP-HPLC (C18 Column) filter->hplc collect Collect Blue Fractions (Monitor at ~650 nm) hplc->collect pool Pool Pure Fractions collect->pool remove_acn Remove Acetonitrile (Rotary Evaporation) pool->remove_acn lyophilize Lyophilize (Freeze-Dry) to obtain solid remove_acn->lyophilize final_product Pure Sulfo-Cy5 Carboxylic Acid (>95%) lyophilize->final_product

Caption: Purification workflow for Sulfo-Cy5 carboxylic acid.

Preparative RP-HPLC Protocol

This protocol is a general guideline and should be optimized for the specific HPLC system used.

  • Sample Preparation: Dissolve the crude product in a minimal amount of DMSO or the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). Filter the solution through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: Preparative C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Detection: Monitor at the absorbance maximum of the dye, ~648 nm.

  • Gradient Elution: A typical gradient might be:

Time (min)% Mobile Phase B (Acetonitrile)
0 - 55%
5 - 355% to 50% (Linear Gradient)
35 - 4050% to 95% (Wash)
40 - 4595%
45 - 5095% to 5% (Re-equilibrate)
  • Fraction Collection: Collect the fractions corresponding to the main, sharp, blue-colored peak.

  • Post-Purification Processing:

    • Combine the pure fractions and confirm purity using analytical HPLC-MS.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the pure Sulfo-Cy5 carboxylic acid as a fluffy, dark blue solid.

Characterization and Storage

  • Characterization: The final product should be characterized to confirm its identity and purity. Standard methods include:

    • HPLC-MS: To confirm purity and molecular weight.

    • ¹H NMR: To confirm chemical structure.

    • UV-Vis Spectroscopy: To determine concentration using the Beer-Lambert law and the known extinction coefficient.

  • Storage: Store the final product as a solid, desiccated, and protected from light at -20°C.[2] Stock solutions can be prepared in DMSO or water and should be stored in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

References

An In-depth Technical Guide to the Photophysical Properties of Sulfo-Cy5 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of Sulfo-Cy5 dyes, their characterization, and their application in biological research and drug development. Sulfo-Cy5 is a water-soluble, far-red fluorescent dye known for its brightness, high photostability, and suitability for labeling biomolecules in aqueous environments.[1][2] Its enhanced water solubility, due to the presence of sulfonate groups, makes it an ideal candidate for labeling proteins, nucleic acids, and other biomolecules without the need for organic co-solvents that could cause denaturation.[3][][5]

Core Photophysical Properties of Sulfo-Cy5

The utility of a fluorophore is defined by its specific photophysical characteristics. Sulfo-Cy5 dyes are valued for their strong absorption and emission in the far-red region of the spectrum, which minimizes background interference from autofluorescence in biological samples.[1]

Below is a summary of the key quantitative data for Sulfo-Cy5 and its common derivatives.

PropertySulfo-Cy5 (General)Sulfo-Cy5 NHS EsterSulfo-Cy5 Carboxylic AcidSulfo-Cy5.5 Carboxylic Acid
Excitation Maximum (λ_abs_) ~646 - 649 nm[1][]646 nm[3][6]646 nm[7]673 nm[8]
Emission Maximum (λ_em_) ~662 - 672 nm[1][]662 nm[3][6]662 nm[7]691 nm[8]
Molar Extinction Coefficient (ε) 271,000 L·mol⁻¹·cm⁻¹[]271,000 L·mol⁻¹·cm⁻¹[3]271,000 L·mol⁻¹·cm⁻¹[7]195,000 L·mol⁻¹·cm⁻¹[8]
Fluorescence Quantum Yield (Φ_F_) 0.28[3][]0.28[3]0.28[7]Not specified
Stokes Shift ~16 nm[1]16 nm16 nm18 nm
Correction Factor (CF₂₆₀) Not specified0.04[3]0.04[7]Not specified
Correction Factor (CF₂₈₀) Not specified0.04[3]0.04[7]Not specified

Experimental Protocols for Photophysical Characterization

Accurate characterization of photophysical properties is crucial for the effective application of fluorescent dyes. The following are detailed methodologies for key experiments.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

This protocol determines the wavelength of maximum absorbance and the molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength.

Methodology:

  • Sample Preparation: Prepare a stock solution of the Sulfo-Cy5 dye in a suitable solvent (e.g., deionized water, PBS, or DMSO for some variants).[7] Create a series of dilutions from the stock solution with known concentrations.

  • Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Set the wavelength range to scan across the expected absorption region of the dye (e.g., 400-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent used for dilution and record a baseline spectrum. This will be subtracted from the sample measurements.

  • Sample Measurement: Measure the absorbance spectrum for each dilution. The peak of the spectrum corresponds to the maximum absorption wavelength (λ_max_).

  • Calculation of Molar Extinction Coefficient:

    • According to the Beer-Lambert law, Absorbance (A) = εcl, where ε is the molar extinction coefficient, c is the concentration in mol/L, and l is the path length of the cuvette in cm (typically 1 cm).

    • Plot a graph of absorbance at λ_max_ versus concentration.

    • The slope of the resulting linear fit is the molar extinction coefficient (ε).

Measurement of Fluorescence Emission Spectrum and Quantum Yield

This protocol identifies the wavelength of maximum fluorescence emission and determines the quantum yield, which represents the efficiency of the fluorescence process.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the Sulfo-Cy5 dye in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Spectrofluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to the dye's absorption maximum (~646 nm). Set the emission scan range to start just after the excitation wavelength and extend into the longer wavelength region (e.g., 650-850 nm).

  • Measurement: Record the fluorescence emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em_).

  • Quantum Yield (Φ_F_) Determination (Comparative Method):

    • Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 101).

    • Prepare solutions of both the Sulfo-Cy5 sample and the standard, ensuring their absorbance values at the excitation wavelength are closely matched and below 0.1.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

    • Measure the absorbance of both solutions at the excitation wavelength.

    • The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²) Where:

      • Φ_std_ is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Visualizing Workflows and Processes

Diagrams created using the DOT language provide clear visual representations of experimental and logical workflows.

Bioconjugation Workflow: Labeling Proteins with Sulfo-Cy5 NHS Ester

The most common application of Sulfo-Cy5 is the labeling of biomolecules.[1] Sulfo-Cy5 NHS ester is particularly useful for covalently attaching the dye to primary amines on proteins.[6][9]

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_result Result Protein Protein Solution (pH 8.5-9.0) Mix Mix & Incubate (Room Temp, 1 hr) Protein->Mix Dye Sulfo-Cy5 NHS Ester Stock Solution (DMSO) Dye->Mix Purify Purification (Size-Exclusion Chromatography) Mix->Purify Reaction Mixture FreeDye Unconjugated Dye Purify->FreeDye Separated FinalProduct Labeled Protein Conjugate Purify->FinalProduct Purified Conjugate

Caption: Workflow for labeling proteins with Sulfo-Cy5 NHS ester.

Experimental Workflow for Photophysical Characterization

This diagram outlines the logical flow of experiments to determine the key photophysical properties of a Sulfo-Cy5 dye.

Photophysical_Characterization cluster_sample Sample Preparation cluster_abs Absorption Analysis cluster_fluor Fluorescence Analysis Prep Prepare Dye Solutions (Known Concentrations) AbsSpec Measure Absorption Spectra (UV-Vis Spectrophotometer) Prep->AbsSpec EmSpec Measure Emission Spectrum (Spectrofluorometer) Prep->EmSpec QY Measure Quantum Yield (Comparative Method) Prep->QY BeerPlot Plot Absorbance vs. Concentration AbsSpec->BeerPlot AbsMax Determine λ_abs_max AbsSpec->AbsMax MolarExt Calculate Molar Extinction Coefficient (ε) BeerPlot->MolarExt EmMax Determine λ_em_max EmSpec->EmMax QY_val Calculate Quantum Yield (Φ_F_) QY->QY_val

Caption: Experimental workflow for characterizing Sulfo-Cy5 dyes.

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy5 Carboxylic Acid TEA Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye commonly utilized for labeling proteins and other biomolecules.[1][2] Its carboxylic acid group, however, is not reactive towards the primary amines (e.g., lysine (B10760008) residues) on a protein.[3] Therefore, a direct labeling protocol requires the in-situ activation of the carboxylic acid using a carbodiimide (B86325) crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) to enhance coupling efficiency and create a more stable amine-reactive intermediate.[4][5][6][7] This method provides an alternative to using pre-activated Sulfo-Cy5 NHS esters and allows for more control over the reaction.[3][8]

This document provides a detailed protocol for the covalent labeling of proteins with Sulfo-Cy5 carboxylic acid using EDC and sulfo-NHS chemistry. It also includes information on the materials required, reaction conditions, and purification of the resulting fluorescently labeled protein.

Materials and Reagents

Material/ReagentSupplier/SourceNotes
Sulfo-Cy5 carboxylic acid TEAMedchemExpress, Vector Labs, etc.Store at -20°C, protected from light and moisture.[1][9]
Protein of InterestUser-providedProtein should be in an amine-free buffer (e.g., PBS, MES, HEPES). Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.[10] The protein concentration should ideally be 2-10 mg/mL.[10]
EDC (EDAC)Thermo Fisher Scientific, G-Biosciences, etc.Store at -20°C, desiccated. Equilibrate to room temperature before opening to prevent condensation.[4][11]
Sulfo-NHSThermo Fisher Scientific, G-Biosciences, etc.Store at 4°C or -20°C, desiccated. Equilibrate to room temperature before opening.[7]
Activation/Reaction BufferUser-prepared0.1 M MES, 0.5 M NaCl, pH 6.0 is recommended for the activation step.[4]
Conjugation BufferUser-prepared0.1 M Sodium Phosphate, pH 7.2-7.5 is suitable for the conjugation step.
Quenching SolutionUser-prepared1 M Tris-HCl, pH 8.5 or 1.5 M Hydroxylamine, pH 8.5.[12]
Anhydrous Dimethylsulfoxide (DMSO)Sigma-Aldrich, etc.To dissolve the Sulfo-Cy5 carboxylic acid.[3]
Purification ColumnGE Healthcare, Bio-Rad, etc.Size-exclusion chromatography column (e.g., Sephadex G-25) is commonly used to separate the labeled protein from unreacted dye.[13][14]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins. A two-step approach is often preferred to minimize protein cross-linking.

Step 1: Preparation of Reagents
  • Protein Solution: Prepare the protein of interest in an amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Sulfo-Cy5 Carboxylic Acid Stock Solution: Dissolve Sulfo-Cy5 carboxylic acid in anhydrous DMSO to a concentration of 10 mg/mL.[10]

  • EDC and Sulfo-NHS Solutions: Immediately before use, prepare EDC and sulfo-NHS solutions in the Activation Buffer.

Step 2: Activation of Sulfo-Cy5 Carboxylic Acid
  • In a microcentrifuge tube, combine the Sulfo-Cy5 carboxylic acid stock solution with the Activation Buffer.

  • Add a molar excess of EDC and sulfo-NHS to the dye solution. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS over the dye.

  • Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid group of the dye.[4]

Step 3: Conjugation to the Protein
  • Immediately add the activated Sulfo-Cy5 dye mixture to the protein solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer. The reaction of the NHS-activated dye with primary amines is most efficient at this pH range.[11]

  • Incubate the reaction for 2 hours at room temperature with gentle stirring or rotation.[11]

Step 4: Quenching the Reaction
  • To stop the labeling reaction, add the Quenching Solution to the reaction mixture.

  • Incubate for 1 hour at room temperature.[12]

Step 5: Purification of the Labeled Protein
  • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[13][14]

  • The first colored fraction to elute will be the labeled protein.[13]

  • Collect the fractions containing the labeled protein.

Step 6: Characterization of the Conjugate
  • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Sulfo-Cy5 (approximately 646 nm). The DOL can be calculated using the following formula:

    DOL = (A_max × ε_prot) / [(A_280 - (A_max × CF_280)) × ε_dye]

    Where:

    • A_max is the absorbance at ~646 nm.

    • A_280 is the absorbance at 280 nm.

    • ε_prot is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~646 nm (~271,000 M⁻¹cm⁻¹).[3]

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.04 for Sulfo-Cy5).[3]

  • Protein Concentration: The concentration of the labeled protein can be calculated from the absorbance at 280 nm after correcting for the dye's contribution.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer conjugation Add Activated Dye to Protein (2 hours, RT, pH 7.2-7.5) prep_protein->conjugation prep_dye Dissolve Sulfo-Cy5 in DMSO activation Activate Sulfo-Cy5 with EDC and sulfo-NHS (15 min, RT) prep_dye->activation prep_edc_nhs Prepare EDC/sulfo-NHS in Activation Buffer prep_edc_nhs->activation activation->conjugation quenching Quench Reaction with Tris or Hydroxylamine (1 hour, RT) conjugation->quenching purify Purify by Size-Exclusion Chromatography quenching->purify analyze Characterize Conjugate (DOL, Concentration) purify->analyze

Caption: Workflow for labeling proteins with Sulfo-Cy5 carboxylic acid.

Quantitative Data Summary

The following table provides example data for a typical labeling reaction. Actual results will vary depending on the protein and reaction conditions.

ParameterExample ValueNotes
Input Protein
Protein Concentration5 mg/mL
Protein Molecular Weight150 kDa (e.g., IgG)
Reaction Conditions
Molar Ratio (Dye:Protein)10:1 to 20:1A good starting point for optimization.[15]
Molar Ratio (EDC:Dye)2:1
Molar Ratio (sulfo-NHS:Dye)5:1
Output Conjugate
Degree of Labeling (DOL)2 - 5Moles of dye per mole of protein.
Protein Recovery> 85%
Conjugate StabilityStore at 4°C for short-term, -20°C for long-term. Avoid repeated freeze-thaw cycles.[9]Protected from light.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive EDC or sulfo-NHS.- Presence of amine-containing buffers.- Incorrect pH.- Use fresh EDC and sulfo-NHS.- Perform buffer exchange into an amine-free buffer.- Ensure pH is optimal for activation and conjugation steps.
Protein Precipitation - High degree of labeling.- Protein instability.- Decrease the dye-to-protein molar ratio.- Perform the reaction at a lower temperature (4°C) for a longer duration.- Ensure the protein is soluble and stable in the chosen buffer.[10]
High Background Signal - Incomplete removal of free dye.- Ensure proper packing and equilibration of the purification column.- Pool only the fractions corresponding to the protein peak.

Conclusion

Labeling proteins with Sulfo-Cy5 carboxylic acid using EDC and sulfo-NHS is a robust and flexible method for producing fluorescently labeled conjugates for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays. Careful optimization of the reaction conditions is crucial for achieving the desired degree of labeling while maintaining protein function.

References

Application Note: Covalent Conjugation of Sulfo-Cy5 Carboxylic Acid to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fluorescently labeled antibodies are indispensable tools for a multitude of life science applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye, making it an excellent choice for labeling biological molecules.[1] Its emission in the far-red spectrum minimizes autofluorescence from biological samples. This document provides a detailed protocol for conjugating Sulfo-Cy5 carboxylic acid to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Principle of the Reaction Unlike N-hydroxysuccinimide (NHS) ester-activated dyes, which react directly with amines, carboxylic acid-functionalized dyes require a chemical activation step to become reactive towards amine groups.[2][3] This is typically achieved using a zero-length crosslinker system consisting of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[4]

The conjugation process occurs in two primary stages:

  • Activation: EDC reacts with the carboxyl group of Sulfo-Cy5 carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5][6]

  • Esterification and Amine Reaction: Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive Sulfo-NHS ester.[4] This semi-stable ester then readily reacts with a primary amine on the antibody (such as the ε-amino group of a lysine residue) to form a stable amide bond, covalently linking the dye to the antibody.[5][]

The use of Sulfo-NHS increases the efficiency of the conjugation reaction by creating a more stable intermediate and reducing the likelihood of EDC-mediated protein cross-linking.[4]

G Dye Sulfo-Cy5-COOH (Carboxylic Acid) Intermediate1 O-acylisourea Intermediate (Unstable) Dye->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate2 Sulfo-NHS Ester (Amine-Reactive) Intermediate1->Intermediate2 + SulfoNHS Sulfo-NHS SulfoNHS->Intermediate2 Conjugate Antibody-Sulfo-Cy5 (Stable Amide Bond) Intermediate2->Conjugate + Antibody Antibody-NH₂ (Primary Amine) Antibody->Conjugate

Caption: Chemical activation and conjugation pathway.

Quantitative Data Summary

Successful antibody conjugation depends on optimizing several key parameters. The following table summarizes recommended starting conditions, which should be further optimized for each specific antibody and application.

ParameterRecommended RangeNotes
Antibody Purity >95%Must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA, gelatin).[8]
Antibody Concentration 2-10 mg/mLConjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[8][9]
Activation Buffer 0.1 M MES, pH 5.5-6.0MES buffer is ideal as it is free of carboxyl and primary amine groups.[10]
Conjugation Buffer 1X PBS, pH 7.2-8.5Reaction with primary amines is most efficient at a slightly alkaline pH.[][11]
Dye:Antibody Molar Ratio 5:1 to 20:1The optimal ratio must be determined empirically to achieve the desired Degree of Labeling (DOL).[12][13]
EDC & Sulfo-NHS Molar Excess 2-5 mM (final conc.)A molar excess over the dye ensures efficient activation.[6]
Reaction Time 15 min (Activation) 1-2 hours (Conjugation)Reactions are typically performed at room temperature.[6][14]
Optimal Degree of Labeling (DOL) 2-10A higher DOL does not always improve signal due to potential fluorescence quenching and can impact antibody function.[8][15]

Experimental Protocol

This protocol details the steps for conjugating Sulfo-Cy5 carboxylic acid to an antibody using EDC/Sulfo-NHS chemistry.

G cluster_prep Preparation cluster_react Reaction cluster_post Purification & Analysis A 1. Prepare Antibody (Buffer exchange to PBS, adjust concentration) B 2. Prepare Reagents (Dissolve Dye, EDC, Sulfo-NHS) C 3. Activate Dye (Mix Dye + EDC/Sulfo-NHS in MES Buffer) D 4. Conjugate to Antibody (Add activated dye to antibody in PBS, pH 8.0) C->D E 5. Purify Conjugate (Size-exclusion chromatography or dialysis) D->E F 6. Characterize Conjugate (Measure A280 & A646, calculate DOL) E->F G 7. Store Conjugate (Add stabilizer, store at 4°C or -20°C) F->G

References

Application Notes and Protocols: Sulfo-Cy5 Carboxylic Acid TEA for Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye ideal for labeling biomolecules in aqueous environments.[1] Its sulfonated form enhances water solubility and reduces the aggregation that can lead to fluorescence quenching.[2] With an excitation maximum around 646 nm and an emission maximum at approximately 662 nm, Sulfo-Cy5 is well-suited for the 633 nm or 647 nm laser lines commonly found on fluorescence microscopes and flow cytometers.[1][3] A key advantage of using far-red dyes like Sulfo-Cy5 is the low autofluorescence of biological specimens in this spectral region, leading to a higher signal-to-noise ratio.[3]

This document provides detailed protocols for the conjugation of Sulfo-Cy5 carboxylic acid TEA to primary antibodies using a two-step carbodiimide (B86325) crosslinking reaction, and the subsequent application of the conjugated antibody in immunofluorescence microscopy.

Data Presentation

Physicochemical and Spectral Properties of Sulfo-Cy5
PropertyValueReference(s)
Excitation Maximum (λex) ~646 nm[1][2]
Emission Maximum (λem) ~662 nm[1][2]
Molar Extinction Coefficient ~271,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield ~0.28[2]
Molecular Weight ~680.87 Da (as potassium salt)[2]
Solubility Highly soluble in water, DMF, and DMSO[2]

Experimental Protocols

Part 1: Conjugation of this compound to a Primary Antibody

This protocol describes the conjugation of a primary antibody (e.g., IgG) with this compound. The process involves the activation of the dye's carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by the reaction with primary amines on the antibody.

Materials:

  • Primary antibody (e.g., IgG) at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous DMSO

Procedure:

1. Antibody Preparation:

  • If the antibody solution contains carrier proteins (e.g., BSA, gelatin) or amine-containing buffers (e.g., Tris), it must be purified. This can be achieved by dialysis against 1X PBS, pH 7.2-7.4, or by using an antibody purification kit.

  • The final antibody concentration should be between 1-5 mg/mL in 1X PBS.

2. Preparation of Reagent Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • EDC: Prepare a 100 mM stock solution in Activation Buffer immediately before use.

  • Sulfo-NHS: Prepare a 100 mM stock solution in Activation Buffer immediately before use.

3. Activation of Sulfo-Cy5 Carboxylic Acid:

  • In a microcentrifuge tube, combine the following:

    • 10 µL of 10 mM this compound stock solution.

    • A 10 to 20-fold molar excess of EDC and Sulfo-NHS over the dye. For example, add 10 µL of 100 mM EDC and 10 µL of 100 mM Sulfo-NHS.

    • Adjust the volume with Activation Buffer to a final volume that is compatible with your reaction scale.

  • Incubate the mixture at room temperature for 15-30 minutes with gentle mixing, protected from light.

4. Conjugation to the Antibody:

  • Add the activated Sulfo-Cy5 solution to your prepared antibody solution. A starting point for the molar ratio of dye to antibody is between 5:1 and 20:1. This will likely need to be optimized for your specific antibody.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of Coupling Buffer if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

5. Quenching the Reaction:

  • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature to quench any unreacted dye.

6. Purification of the Conjugate:

  • Separate the labeled antibody from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with 1X PBS.

  • Collect the fractions containing the colored, labeled antibody. The first colored fraction is typically the conjugated antibody.

7. Characterization of the Conjugate (Optional but Recommended):

  • Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for antibodies is typically between 2 and 10.[4][5]

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).

  • The DOL can be calculated using the following formulas:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₄₆ × CF)] / ε_protein

    • Dye Concentration (M) = A₆₄₆ / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    • Where:

      • A₂₈₀ and A₆₄₆ are the absorbances at 280 nm and 646 nm.

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Sulfo-Cy5, this is approximately 0.04.

      • ε_protein is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).

      • ε_dye is the molar extinction coefficient of Sulfo-Cy5 (~271,000 M⁻¹cm⁻¹).

8. Storage:

  • Store the purified Sulfo-Cy5-conjugated antibody at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (0.1%) and sodium azide (B81097) (0.02%), and store at -20°C or -80°C in single-use aliquots.

Part 2: Immunofluorescence Staining Protocol

This protocol outlines a general workflow for immunofluorescence staining of cultured cells using the custom-conjugated Sulfo-Cy5 antibody.

Materials:

  • Cells cultured on coverslips or in imaging-compatible plates.

  • Sulfo-Cy5-conjugated primary antibody.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

  • Blocking Buffer: 1-5% BSA or normal serum from the host of the secondary antibody (if used) in PBS.

  • Nuclear Counterstain (optional): e.g., DAPI or Hoechst.

  • Antifade Mounting Medium.

Procedure:

  • Cell Culture and Preparation:

    • Seed cells on sterile glass coverslips in a petri dish or in an imaging plate and culture until they reach the desired confluency.

    • Gently wash the cells twice with PBS.

  • Fixation:

    • Fix the cells by incubating with 4% PFA in PBS for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target protein is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the Sulfo-Cy5-conjugated primary antibody to the predetermined optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Nuclear Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain (e.g., DAPI) diluted in PBS for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy5 (Excitation: ~640-650 nm, Emission: ~660-680 nm) and any counterstains used.

Mandatory Visualizations

Antibody_Conjugation_Workflow Ab Antibody in Amine-Free Buffer Conjugation Conjugate to Antibody Ab->Conjugation Dye Sulfo-Cy5 Carboxylic Acid Activation Activate Dye Dye->Activation Reagents EDC + Sulfo-NHS in Activation Buffer Reagents->Activation Activation->Conjugation Activated Dye Quench Quench Reaction Conjugation->Quench Purify Purify Conjugate (Desalting Column) Quench->Purify Characterize Characterize (DOL) Purify->Characterize Final Sulfo-Cy5 Labeled Antibody Characterize->Final

Caption: Workflow for conjugating Sulfo-Cy5 carboxylic acid to a primary antibody.

Immunofluorescence_Workflow start Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking (e.g., BSA) perm->block primary_ab Incubate with Sulfo-Cy5-Conjugated Primary Antibody block->primary_ab wash1 Wash (x3) primary_ab->wash1 counterstain Nuclear Counterstain (Optional, e.g., DAPI) wash1->counterstain mount Mount with Antifade Medium wash1->mount If no counterstain wash2 Wash (x2) counterstain->wash2 wash2->mount image Fluorescence Microscopy Imaging mount->image

Caption: General workflow for direct immunofluorescence staining.

References

Application Notes and Protocols for Sulfo-Cy5 Carboxylic Acid TEA in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 carboxylic acid and its amine-reactive derivatives are bright, far-red fluorescent dyes ideally suited for flow cytometry.[1][2] The sulfonated nature of this cyanine (B1664457) dye enhances its water solubility, making it an excellent choice for labeling proteins, particularly antibodies, in aqueous environments without the need for organic co-solvents.[][4] Its excitation and emission maxima, typically around 646 nm and 662 nm respectively, place it in the far-red region of the spectrum.[5] This is advantageous for flow cytometry as it minimizes interference from cellular autofluorescence, which is more prevalent in the lower wavelength regions, thereby improving the signal-to-noise ratio.[1][6]

This document provides detailed application notes and protocols for the use of Sulfo-Cy5, specifically through its amine-reactive N-hydroxysuccinimide (NHS) ester form, for labeling antibodies and their subsequent application in both cell surface and intracellular flow cytometry.

Key Properties of Sulfo-Cy5

PropertyValueReference
Excitation Maximum~646 nm[5][7]
Emission Maximum~662 nm[5][7]
Molar Extinction Coefficient~271,000 cm⁻¹M⁻¹[5][7]
Quantum Yield~0.28[7][8]
Recommended Laser Line633 nm (HeNe) or 647 nm (Kr/Ar)[1]

Part 1: Antibody Conjugation with Sulfo-Cy5 NHS Ester

This protocol details the covalent conjugation of Sulfo-Cy5 NHS ester to primary antibodies. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond.[9][10]

Experimental Workflow: Antibody Conjugation

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization cluster_storage Storage Ab_prep Antibody Preparation (Purification & Buffering) Conjugation Conjugation Reaction (Antibody + Dye) Ab_prep->Conjugation Dye_prep Sulfo-Cy5 NHS Ester Preparation (Dissolution) Dye_prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification QC Quality Control (Spectrophotometry & DOL Calculation) Purification->QC Storage Storage of Conjugate (4°C or -20°C) QC->Storage

Caption: Workflow for labeling antibodies with Sulfo-Cy5 NHS ester.

Protocol: Antibody Labeling

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If buffers like Tris or glycine (B1666218) are present, dialyze the antibody against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M Sodium Bicarbonate buffer.[11]

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy5 NHS ester to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in DMSO to a concentration of 10 mg/mL.[12]

  • Conjugation Reaction:

    • A starting molar ratio of 10:1 (dye:antibody) is recommended.[12] This can be optimized (e.g., trying 5:1, 15:1, and 20:1 ratios) to achieve the desired Degree of Labeling (DOL).[13]

    • Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 60 minutes at room temperature, protected from light.[12]

  • Purification:

    • Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[13]

    • Collect the fractions containing the colored, labeled antibody.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 651 nm (A651).

    • Calculate the DOL using the following formula:

      • DOL = (A651 × ε_protein) / [(A280 - (A651 × CF280)) × ε_dye]

      • Where:

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

        • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at 651 nm (271,000 M⁻¹cm⁻¹).[7]

        • CF280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.04 for Sulfo-Cy5).[7]

    • An optimal DOL for most antibodies is between 2 and 10.[13]

  • Storage:

    • Store the conjugated antibody at 4°C for short-term use or at -20°C for long-term storage. Add a cryoprotectant like glycerol (B35011) for -20°C storage. Protect from light.

Part 2: Application in Flow Cytometry - Immunophenotyping of T-Cell Subsets

This section provides a protocol for the identification of human CD4+ T-cell subsets using a Sulfo-Cy5 conjugated antibody. This is a common application in immunology research.

Signaling Pathway: T-Cell Subset Identification

TCell_Subsets PBMCs PBMCs Lymphocytes Lymphocytes (FSC/SSC Gate) PBMCs->Lymphocytes Gating T_Cells T-Cells (CD3+) Lymphocytes->T_Cells CD3 Staining CD4_T_Cells CD4+ T-Cells T_Cells->CD4_T_Cells CD4 Staining (e.g., with Sulfo-Cy5) Tregs Regulatory T-Cells (CD25+, FoxP3+) CD4_T_Cells->Tregs CD25 & FoxP3 Staining T_Helper Conventional T-Helper (CD25-, FoxP3-) CD4_T_Cells->T_Helper

References

Application Notes and Protocols for Sulfo-Cy5 Carboxylic Acid TEA in Murine In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 carboxylic acid TEA is a near-infrared (NIR) fluorescent dye that is well-suited for a variety of in vivo imaging applications in mice. Its emission in the NIR window (700-900 nm) minimizes interference from tissue autofluorescence and allows for deep tissue penetration, resulting in a high signal-to-background ratio. The presence of sulfo groups enhances its water solubility, making it suitable for systemic administration in aqueous buffers. This document provides detailed application notes and protocols for the use of this compound in murine in vivo imaging studies.

Physicochemical and Spectral Properties

Sulfo-Cy5 is a bright, far-red fluorescent dye with high photostability.[1] The carboxylic acid functional group allows for conjugation to biomolecules, although this guide focuses on its use as a free dye. The triethylamine (B128534) (TEA) salt form enhances its solubility and ease of handling.

Table 1: Physicochemical and Spectral Properties of Sulfo-Cy5 Carboxylic Acid

PropertyValueReference
Excitation Maximum (Ex)~642-648 nm[2][3]
Emission Maximum (Em)~662-671 nm[2][3]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[3]
Molecular Weight~750.89 g/mol (for the free acid)[3]
SolubilityWater, DMSO, DMF[3]

In Vivo Imaging Applications

Due to its favorable spectral properties and hydrophilicity, this compound is a versatile tool for various in vivo imaging applications in mice, including:

  • Biodistribution Studies: Tracking the systemic distribution and clearance of the dye.

  • Vascular Imaging: Visualizing blood vessels and assessing vascular permeability.

  • Control Substance: Serving as a control for studies involving targeted fluorescent probes.

Experimental Protocols

Reagent Preparation

Materials:

  • This compound

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)

  • Sterile 0.22 µm syringe filters

Protocol for Preparing Injection Solution:

  • Reconstitution: Allow the vial of this compound to equilibrate to room temperature before opening.

  • Solubilization:

    • For direct aqueous dissolution, dissolve the dye in sterile PBS to the desired final concentration. Vortex briefly to ensure complete dissolution.

    • Alternatively, create a high-concentration stock solution by dissolving the dye in a minimal amount of anhydrous DMSO (e.g., 10 mg/mL).[4] Then, dilute this stock solution with sterile PBS to the final desired concentration for injection. Ensure the final concentration of DMSO is minimal to avoid toxicity.

  • Sterilization: Sterilize the final injection solution by passing it through a 0.22 µm syringe filter.

  • Storage: Protect the solution from light and store at -20°C for short-term storage or -80°C for long-term storage.[2]

Animal Handling and Dye Administration

Animal Model:

  • SPF BALB/c nude mice, 6-8 weeks old, weighing 18-20 grams are commonly used.[5]

  • House the animals in a pathogen-free environment with ad libitum access to food and water.[5]

Anesthesia:

  • Anesthetize the mice prior to and during imaging to prevent movement artifacts.

  • A common method is intraperitoneal injection of 2% sodium pentobarbital (B6593769) at a dosage of 215 mg/kg (approximately 300 µL).[5]

  • Alternatively, isoflurane (B1672236) inhalation can be used.

Dye Administration:

  • Place the anesthetized mouse in a prone position.

  • The recommended route of administration for systemic biodistribution studies is intravenous (i.v.) injection via the tail vein.

  • A typical injection volume is 100-200 µL.[4]

  • The dosage of the dye may need to be optimized based on the imaging system and experimental goals. A starting point for free Cy5.5 dye has been reported at 0.1 mg/kg body weight.[6]

In Vivo Imaging

Imaging System:

  • A small animal in vivo imaging system equipped with appropriate excitation and emission filters for Cy5 is required (e.g., IVIS Spectrum).

Imaging Parameters:

  • Excitation Filter: ~640 nm[4]

  • Emission Filter: ~680 nm[4]

  • Acquire a baseline image of the mouse before injecting the dye to assess autofluorescence.

  • Image the mice at various time points post-injection (e.g., 5 min, 15 min, 1h, 4h, 24h, 48h) to monitor the biodistribution and clearance kinetics.[4]

Ex Vivo Organ Analysis

Procedure:

  • At the desired time points, euthanize the mice.

  • Perfuse the circulatory system with saline to remove blood from the organs.[4]

  • Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and any tumors if applicable.[4]

  • Arrange the organs in the imaging chamber and acquire a fluorescence image using the same imaging parameters as for the in vivo scans.

Data Quantification:

  • Draw regions of interest (ROIs) around each organ in the ex vivo image.

  • Measure the average fluorescence intensity within each ROI.

  • To quantify the biodistribution, a standard curve can be generated by imaging known concentrations of the dye.

  • The fluorescence intensity of each organ can then be correlated to the amount of dye and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

Table 2: Representative Biodistribution of Free Cyanine Dyes in Mice

OrganRelative Fluorescence Intensity (Arbitrary Units) - Early Time Points (within 1 day)General ObservationsReference
LiverHighInitial high accumulation, followed by clearance.[6]
LungsHighRapid initial uptake, followed by swift clearance.[6]
KidneysHighSignificant accumulation, indicating renal excretion as a major clearance pathway.[6]
SpleenModerateSome accumulation observed.[7]
StomachModerateSome signal detected at early time points.[6]
TumorLow (for non-targeted free dye)Minimal accumulation in tumor tissue for non-targeted dyes.[8]

Note: This table provides a general overview based on studies with free Cy5.5. The exact quantitative values for this compound may vary.

Visualizations

experimental_workflow prep Reagent Preparation (Sulfo-Cy5 TEA in PBS) injection Intravenous Injection (Tail Vein) prep->injection animal Animal Preparation (Anesthesia) animal->injection in_vivo In Vivo Imaging (Multiple Time Points) injection->in_vivo euthanasia Euthanasia & Perfusion in_vivo->euthanasia ex_vivo Ex Vivo Organ Imaging euthanasia->ex_vivo analysis Data Analysis (ROI Quantification) ex_vivo->analysis

Caption: Experimental workflow for in vivo imaging.

clearance_pathway injection Systemic Circulation (Sulfo-Cy5 TEA) liver Liver (Metabolism) injection->liver kidneys Kidneys (Filtration) injection->kidneys excretion Excretion (Urine/Feces) liver->excretion kidneys->excretion

Caption: Primary clearance pathways for hydrophilic dyes.

References

Application Notes and Protocols: Peptide Labeling with Sulfo-Cy5 Carboxylic Acid for FRET-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics in real-time.[1] FRET relies on the distance-dependent, non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore.[2][3] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a "spectroscopic ruler" for measuring molecular-scale distances.[2]

Sulfo-Cy5 is a bright and photostable far-red fluorescent dye with enhanced water solubility due to its sulfonate groups, making it an excellent candidate for labeling biological molecules in aqueous environments.[4] Its carboxylic acid derivative allows for covalent conjugation to primary amines on peptides through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid group using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[5][6]

These application notes provide a detailed protocol for the labeling of peptides with Sulfo-Cy5 carboxylic acid and its subsequent use in a FRET-based assay, using the example of a caspase-3 activity sensor.

Data Presentation

Table 1: Photophysical Properties of Sulfo-Cy5 and Potential FRET Acceptors
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Notes
Sulfo-Cy5 (Donor) ~646~662~250,000Bright, water-soluble, and photostable far-red dye.[4]
Sulfo-Cy5.5 (Acceptor)~673~691~195,000Good spectral overlap with Sulfo-Cy5 emission for efficient FRET.[7]
Tide Fluor™ 7 (TF7) (Acceptor)~749~774~275,000Optimized for FRET applications with long-wavelength emission.
Tide Fluor™ 8 (TF8) (Acceptor)~776~801~225,000Suitable for near-infrared FRET studies.
Table 2: Recommended Reagent Concentrations for Peptide Labeling
ReagentStock ConcentrationFinal ConcentrationMolar Excess (relative to peptide)
Peptide1-10 mM in PBS100-500 µM1x
Sulfo-Cy5 Carboxylic Acid10 mM in DMSO1-5 mM10-50x
EDC100 mM in Activation Buffer2-10 mM20-100x
Sulfo-NHS250 mM in Activation Buffer5-25 mM50-250x

Experimental Protocols

Protocol 1: Peptide Labeling with Sulfo-Cy5 Carboxylic Acid

This protocol describes a two-step process for conjugating Sulfo-Cy5 carboxylic acid to a peptide containing a primary amine (e.g., an N-terminal amine or a lysine (B10760008) residue).

Materials and Reagents:

  • Peptide with a primary amine

  • Sulfo-Cy5 carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

Step 1: Activation of Sulfo-Cy5 Carboxylic Acid

  • Prepare a 10 mM stock solution of Sulfo-Cy5 carboxylic acid in anhydrous DMSO.

  • In a microcentrifuge tube, combine the following in order:

    • Sufficient Activation Buffer to achieve the desired final volume.

    • Sulfo-Cy5 carboxylic acid stock solution to a final concentration of 1-5 mM.

    • Freshly prepared EDC solution to a final concentration of 2-10 mM.

    • Freshly prepared Sulfo-NHS solution to a final concentration of 5-25 mM.

  • Vortex the mixture gently and incubate for 15-30 minutes at room temperature, protected from light.

Step 2: Conjugation to the Peptide

  • Dissolve the peptide in Coupling Buffer to a final concentration of 100-500 µM.

  • Add the activated Sulfo-Cy5/EDC/Sulfo-NHS mixture to the peptide solution. A 10 to 50-fold molar excess of the activated dye over the peptide is recommended as a starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

Step 3: Purification of the Labeled Peptide

  • Purify the Sulfo-Cy5 labeled peptide from unreacted dye and byproducts using a Sephadex G-25 size-exclusion chromatography column equilibrated with PBS (pH 7.4).[8][9]

  • Collect the fractions and monitor the absorbance at 280 nm (for the peptide) and ~646 nm (for Sulfo-Cy5). The first colored fractions typically contain the labeled peptide.

  • Pool the fractions containing the labeled peptide and confirm the labeling efficiency by spectrophotometry.

Protocol 2: FRET-Based Caspase-3 Activity Assay

This protocol provides an example of using a Sulfo-Cy5 labeled peptide in a FRET-based assay to detect caspase-3 activity. The peptide should contain the caspase-3 cleavage sequence (DEVD) flanked by Sulfo-Cy5 (donor) and a suitable acceptor dye.[9][10][11]

Materials and Reagents:

  • Sulfo-Cy5-DEVD-Acceptor FRET peptide probe

  • Recombinant active caspase-3

  • Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO)

  • Fluorescence plate reader with appropriate filters for the donor and acceptor

Procedure:

  • Prepare a stock solution of the Sulfo-Cy5-DEVD-Acceptor FRET peptide probe in the Assay Buffer.

  • In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • FRET peptide probe (final concentration of 1-10 µM)

    • For control wells, add the caspase-3 inhibitor.

  • Initiate the reaction by adding recombinant active caspase-3 to the wells.

  • Immediately place the plate in the fluorescence plate reader.

  • Measure the fluorescence intensity of the donor (Sulfo-Cy5, Ex/Em ~646/~662 nm) and the acceptor over time.

  • Cleavage of the peptide by caspase-3 will lead to the separation of the donor and acceptor, resulting in an increase in donor fluorescence and a decrease in acceptor fluorescence.

  • The rate of change in the donor/acceptor fluorescence ratio is proportional to the caspase-3 activity.

Visualizations

FRET_Principle cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore D D D_excited D* D->D_excited Donor_Emission Donor Emission D_excited->D Fluorescence A A D_excited->A FRET (non-radiative) A_excited A* A->A_excited Acceptor_Emission Acceptor Emission A_excited->A Fluorescence Excitation Excitation Light Excitation->D Absorption

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Peptide_Labeling_Workflow Peptide Peptide with primary amine Conjugation Conjugation Reaction Peptide->Conjugation SulfoCy5 Sulfo-Cy5 Carboxylic Acid Activation Activation (EDC, Sulfo-NHS) SulfoCy5->Activation Activation->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Labeled_Peptide Sulfo-Cy5 Labeled Peptide Purification->Labeled_Peptide

Caption: Experimental workflow for peptide labeling with Sulfo-Cy5.

Caspase3_Signaling_Pathway Apoptotic_Stimulus Apoptotic Stimulus Procaspase3 Procaspase-3 (Inactive) Apoptotic_Stimulus->Procaspase3 Initiates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Activation Cleavage Cleavage of DEVD Caspase3->Cleavage FRET_Probe FRET Probe (Sulfo-Cy5-DEVD-Acceptor) FRET_Probe->Cleavage FRET_Signal_Change FRET Signal Change (Increased Donor Emission) Cleavage->FRET_Signal_Change Results in

Caption: Caspase-3 activation detection using a FRET-based peptide probe.

References

Application Notes and Protocols for Sulfo-Cy5 Carboxylic Acid TEA Oligonucleotide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. Sulfo-Cy5, a bright and photostable cyanine (B1664457) dye, is a popular choice for labeling biomolecules due to its emission in the far-red spectrum, which minimizes background fluorescence from biological samples. This document provides detailed application notes and protocols for the conjugation of Sulfo-Cy5 carboxylic acid triethylammonium (B8662869) (TEA) salt to amine-modified oligonucleotides.

The protocol outlines a two-step process involving the activation of the Sulfo-Cy5 carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS), followed by the conjugation to an amine-modified oligonucleotide. This method ensures high conjugation efficiency and a stable amide bond between the dye and the oligonucleotide. Detailed procedures for the purification of the labeled oligonucleotide and quality control measures are also provided. Furthermore, this guide includes protocols for the application of Sulfo-Cy5 labeled oligonucleotides in Fluorescence In Situ Hybridization (FISH) and Förster Resonance Energy Transfer (FRET) assays.

Properties of Sulfo-Cy5 Carboxylic Acid

Sulfo-Cy5 is a water-soluble dye, which is advantageous for labeling reactions in aqueous buffers without the need for organic solvents. The key spectral and physical properties are summarized below.

PropertyValueReference
Excitation Maximum (λex)~646 nm--INVALID-LINK--
Emission Maximum (λem)~662 nm--INVALID-LINK--
Molar Extinction Coefficient (ε)~271,000 M⁻¹cm⁻¹--INVALID-LINK--
Quantum Yield (Φ)~0.28--INVALID-LINK--
Molecular WeightVaries by salt form-
SolubilityHigh in water and DMSO--INVALID-LINK--

Experimental Protocols

Conjugation of Sulfo-Cy5 Carboxylic Acid to Amine-Modified Oligonucleotides

This protocol describes the activation of Sulfo-Cy5 carboxylic acid with EDC and sulfo-NHS to form an amine-reactive sulfo-NHS ester, which then couples to the primary amine on the modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide

  • Sulfo-Cy5 carboxylic acid TEA salt

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0

  • Nuclease-free water

  • Anhydrous Dimethylsulfoxide (DMSO)

Protocol:

Step 1: Preparation of Reagents

  • Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Sulfo-Cy5 Carboxylic Acid Stock Solution: Prepare a 10 mM stock solution of Sulfo-Cy5 carboxylic acid in anhydrous DMSO.

  • EDC and Sulfo-NHS Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should be used fresh.

Step 2: Activation of Sulfo-Cy5 Carboxylic Acid

  • In a microcentrifuge tube, combine the following reagents in order:

    • 10 µL of 10 mM Sulfo-Cy5 carboxylic acid stock solution

    • 20 µL of 100 mM EDC solution

    • 20 µL of 100 mM sulfo-NHS solution

  • Vortex the mixture gently and incubate for 15-30 minutes at room temperature, protected from light. This step generates the amine-reactive Sulfo-Cy5 sulfo-NHS ester.

Step 3: Conjugation to Amine-Modified Oligonucleotide

  • To the activated Sulfo-Cy5 mixture, add the following:

    • 10 µL of 1 mM amine-modified oligonucleotide

    • 40 µL of Coupling Buffer (pH 8.5-9.0)

  • Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, or overnight at 4°C, protected from light.

Step 4: Quenching of the Reaction (Optional)

  • To quench any unreacted sulfo-NHS esters, 10 µL of 1 M Tris-HCl, pH 8.0 can be added and incubated for 30 minutes at room temperature. This step is generally not necessary if the product is immediately purified.

Optimization of Molar Ratios:

For optimal conjugation efficiency, the molar ratios of the reactants may need to be adjusted. A typical starting point is a molar excess of the dye and coupling reagents relative to the oligonucleotide.

ReactantMolar Ratio (relative to Oligonucleotide)
Sulfo-Cy5 Carboxylic Acid10 - 20 fold excess
EDC20 - 40 fold excess
Sulfo-NHS20 - 40 fold excess

It is recommended to perform a titration of the dye-to-oligonucleotide ratio to achieve the desired degree of labeling while minimizing the amount of unreacted dye to be removed during purification.

G cluster_0 Activation Step cluster_1 Conjugation Step Sulfo-Cy5 COOH Sulfo-Cy5 COOH Activated Sulfo-Cy5 NHS Ester Activated Sulfo-Cy5 NHS Ester Sulfo-Cy5 COOH->Activated Sulfo-Cy5 NHS Ester 15-30 min RT EDC + Sulfo-NHS EDC + Sulfo-NHS EDC + Sulfo-NHS->Activated Sulfo-Cy5 NHS Ester Sulfo-Cy5 Labeled Oligo Sulfo-Cy5 Labeled Oligo Activated Sulfo-Cy5 NHS Ester->Sulfo-Cy5 Labeled Oligo 2-4 hours RT or overnight 4°C Amine-Oligo Amine-Oligo Amine-Oligo->Sulfo-Cy5 Labeled Oligo Purification Purification Sulfo-Cy5 Labeled Oligo->Purification

Caption: Workflow for Sulfo-Cy5 oligonucleotide conjugation.

Purification of Sulfo-Cy5 Labeled Oligonucleotides

Purification is a critical step to remove unreacted dye, EDC/sulfo-NHS byproducts, and unlabeled oligonucleotides. The two most common methods are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

MethodPrincipleAdvantagesDisadvantagesRecommended For
Reverse-Phase HPLC Separation based on hydrophobicity. The hydrophobic Cy5 dye increases the retention time of the labeled oligonucleotide.High resolution and purity (>85%). Efficient removal of unlabeled oligonucleotides and free dye. Amenable to automation and scaling.Can be less effective for long oligonucleotides (>50 bases) where the hydrophobicity difference is less pronounced.Modified oligonucleotides, especially those with hydrophobic labels like Cy5.
PAGE Separation based on size and charge.Excellent for resolving full-length oligonucleotides from shorter failure sequences. High purity (>95%).Lower recovery yields compared to HPLC. More labor-intensive. May not efficiently remove free dye from the labeled oligonucleotide.Long oligonucleotides (>40-50 bases) and applications requiring very high purity.

Protocol for Reverse-Phase HPLC Purification:

  • System Preparation: Use a C18 reverse-phase column. The mobile phases typically consist of Buffer A (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water) and Buffer B (e.g., 0.1 M TEAA in acetonitrile).

  • Sample Injection: Dilute the conjugation reaction mixture with Buffer A and inject it onto the column.

  • Elution: Apply a linear gradient of Buffer B to elute the components. Monitor the elution profile at 260 nm (for the oligonucleotide) and ~646 nm (for Sulfo-Cy5).

  • Fraction Collection: The first major peak absorbing at ~646 nm is typically the free dye. The later eluting peak that absorbs at both 260 nm and ~646 nm is the desired Sulfo-Cy5 labeled oligonucleotide. Collect the fractions corresponding to this peak.

  • Desalting and Lyophilization: Pool the collected fractions, desalt using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column), and then lyophilize to obtain the purified product.

Quality Control: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to one oligonucleotide molecule. It is determined spectrophotometrically.

  • Measure Absorbance: Resuspend the purified, lyophilized Sulfo-Cy5 labeled oligonucleotide in nuclease-free water. Measure the absorbance of the solution at 260 nm (A₂₆₀) and ~646 nm (A₆₄₆).

  • Calculate Concentrations:

    • Concentration of Sulfo-Cy5 (M) = A₆₄₆ / ε_dye (where ε_dye for Sulfo-Cy5 is 271,000 M⁻¹cm⁻¹)

    • Concentration of Oligonucleotide (M) = (A₂₆₀ - (A₆₄₆ × CF₂₆₀)) / ε_oligo (where CF₂₆₀ is the correction factor for the dye's absorbance at 260 nm, approximately 0.04 for Sulfo-Cy5, and ε_oligo is the molar extinction coefficient of the oligonucleotide, which can be calculated based on its sequence).

  • Calculate DOL:

    • DOL = Concentration of Sulfo-Cy5 / Concentration of Oligonucleotide

For a single-labeled oligonucleotide, the ideal DOL is 1.0.

Application Protocols

Fluorescence In Situ Hybridization (FISH) with Sulfo-Cy5 Labeled Probes

This protocol provides a general workflow for performing FISH to detect specific DNA or RNA sequences in cells or tissues using a Sulfo-Cy5 labeled oligonucleotide probe.

Materials:

  • Sulfo-Cy5 labeled oligonucleotide probe

  • Microscope slides with fixed cells or tissue sections

  • Hybridization Buffer (e.g., 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate)

  • Wash Buffers (e.g., 2x SSC, 0.1x SSC with 0.1% Tween-20)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Protocol:

  • Probe Preparation: Dilute the Sulfo-Cy5 labeled oligonucleotide probe in hybridization buffer to the desired final concentration (typically 1-5 ng/µL).

  • Sample Preparation:

    • Deparaffinize and rehydrate tissue sections if necessary.

    • Permeabilize cells with a detergent (e.g., Triton X-100) or enzymatic digestion (e.g., pepsin).

  • Denaturation:

    • Denature the probe solution by heating at 75-80°C for 5-10 minutes, then immediately place on ice.

    • Denature the cellular DNA on the slide by incubating in a denaturation solution (e.g., 70% formamide in 2x SSC) at 70-75°C for 2-5 minutes, followed by dehydration in an ethanol series.

  • Hybridization:

    • Apply the denatured probe solution to the denatured slide.

    • Cover with a coverslip and seal to prevent evaporation.

    • Incubate in a humidified chamber at 37°C overnight.

  • Washing:

    • Remove the coverslip and perform a series of stringent washes to remove unbound probe. A typical wash series includes:

      • 2x SSC at room temperature.

      • 0.1x SSC with 0.1% Tween-20 at a higher temperature (e.g., 55-65°C).

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the slide with an antifade mounting medium.

  • Imaging:

    • Visualize the Sulfo-Cy5 signal using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~620-650 nm, Emission: ~660-700 nm) and DAPI.

G Sample Prep Sample Prep Denaturation Denaturation Sample Prep->Denaturation Fixation & Permeabilization Hybridization Hybridization Denaturation->Hybridization Probe & Target DNA Washing Washing Hybridization->Washing Overnight Incubation Imaging Imaging Washing->Imaging Counterstain & Mount

Caption: General workflow for a FISH experiment.

Förster Resonance Energy Transfer (FRET) Assay with Sulfo-Cy5 Labeled Oligonucleotides

This protocol describes a basic FRET assay to detect the presence of a target nucleic acid sequence using a pair of oligonucleotide probes, one labeled with a donor fluorophore (e.g., Cy3) and the other with an acceptor fluorophore (Sulfo-Cy5).

Materials:

  • Donor-labeled oligonucleotide probe (e.g., Cy3-Oligo)

  • Acceptor-labeled oligonucleotide probe (Sulfo-Cy5-Oligo)

  • Target nucleic acid sequence

  • Hybridization buffer (e.g., PBS with MgCl₂)

  • Fluorometer or plate reader capable of measuring FRET

Protocol:

  • Probe Design: Design two oligonucleotide probes that bind to adjacent sites on the target nucleic acid. One probe is labeled at the 5' end with the donor dye (e.g., Cy3), and the other is labeled at the 3' end with the acceptor dye (Sulfo-Cy5), such that upon hybridization to the target, the two dyes are in close proximity (1-10 nm).

  • **Reaction

Application Notes and Protocols for Sulfo-Cy5 Carboxylic Acid TEA in Super-Resolution Microscopy (STORM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that enables the visualization of cellular structures at the nanoscale, far beyond the diffraction limit of light. The success of STORM relies on the use of photoswitchable fluorophores that can be reversibly cycled between a fluorescent "on" state and a dark "off" state. Sulfo-Cy5, a sulfonated cyanine (B1664457) dye, is a popular choice for STORM due to its bright fluorescence, high photostability, and excellent photoswitching characteristics in the presence of a thiol-containing imaging buffer.

This document provides detailed application notes and protocols for the use of Sulfo-Cy5 carboxylic acid TEA in STORM imaging. While the pre-activated Sulfo-Cy5 NHS ester is often used for convenience, the carboxylic acid form offers flexibility for custom conjugation strategies. Here, we provide a comprehensive guide, including the activation of the carboxylic acid, conjugation to antibodies, and subsequent application in STORM imaging of cellular structures like microtubules.

Properties of Sulfo-Cy5 for STORM

Sulfo-Cy5 is a bright and photostable far-red fluorescent dye. The sulfonate groups on the molecule increase its water solubility, making it particularly suitable for labeling biological macromolecules in aqueous buffers without the need for organic co-solvents.[1] In the context of STORM, Sulfo-Cy5 exhibits robust photoswitching behavior, which is essential for the temporal separation of single-molecule emissions.

The photoswitching of cyanine dyes like Cy5 in STORM is typically induced by a thiol-containing imaging buffer.[2][3][4] The thiol, such as β-mercaptoethanol (BME) or cysteamine (B1669678) (MEA), facilitates the transition of the dye into a long-lived dark state.[2][4] This process is reversible, allowing for the stochastic reactivation of individual molecules back to the fluorescent state, which is then localized with high precision.

Quantitative Photoswitching Parameters

ParameterCy5Alexa Fluor 647Atto 655Cy5.5Sulfo-Cy5 (Expected)
Excitation Max (nm) ~649~650~663~675~646
Emission Max (nm) ~670~668~682~694~662
Mean Photons per Switching Event HighHigh (~4000)Low (~660)High (~6000)High
On/Off Duty Cycle LowLow (~0.001)Low (~0.001)High (~0.007)Low
Photostability GoodExcellentGoodModerateExcellent
Recommended Thiol in Buffer MEA or BMEMEA or BMEMEA or BMEMEA or BMEMEA or BME

Data for Cy5, Alexa Fluor 647, Atto 655, and Cy5.5 are based on published studies. The expected performance of Sulfo-Cy5 is inferred from these related dyes.

Experimental Protocols

Protocol 1: Activation of Sulfo-Cy5 Carboxylic Acid and Conjugation to Antibodies

This protocol describes a two-step process for labeling antibodies with Sulfo-Cy5 carboxylic acid. The first step involves the activation of the carboxylic acid group to a more reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester using EDC and sulfo-NHS. The second step is the conjugation of the activated dye to the primary amines of the antibody.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Antibody of interest (in a buffer free of primary amines, e.g., PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve Sulfo-Cy5 carboxylic acid in DMSO to a concentration of 10 mg/mL.

  • Activation of Sulfo-Cy5 Carboxylic Acid:

    • In a microcentrifuge tube, mix Sulfo-Cy5 carboxylic acid, EDC, and sulfo-NHS in Activation Buffer. A molar ratio of 1:10:20 (dye:EDC:sulfo-NHS) is a good starting point.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in Coupling Buffer.

  • Conjugation Reaction:

    • Add the activated Sulfo-Cy5 solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is recommended.

    • Incubate the reaction for 1-2 hours at room temperature with gentle shaking, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The degree of labeling can be determined spectrophotometrically.

Protocol 2: STORM Imaging of Microtubules in Fixed Cells

This protocol outlines the steps for immunolabeling microtubules in mammalian cells with the prepared Sulfo-Cy5-conjugated antibody and subsequent dSTORM imaging.

Materials:

  • Sulfo-Cy5 labeled anti-tubulin antibody

  • Mammalian cells cultured on coverslips

  • Fixation Buffer: 4% (w/v) paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% (v/v) Triton X-100 in PBS

  • Blocking Buffer: 3% (w/v) bovine serum albumin (BSA) in PBS

  • Washing Buffer: 0.1% (v/v) Tween 20 in PBS

  • STORM Imaging Buffer (see below)

STORM Imaging Buffer Recipe (1 mL):

  • Buffer A: 10 mM Tris-HCl pH 8.0, 50 mM NaCl

  • Buffer B: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% (w/v) glucose

  • GLOX solution: 14 mg glucose oxidase, 50 µL catalase (17 mg/mL) in 200 µL Buffer A

  • Final Imaging Buffer: 700 µL Buffer B + 7 µL GLOX solution + 7 µL β-mercaptoethanol (BME) or 70 µL 1M cysteamine (MEA)

Note: The imaging buffer should be prepared fresh before each imaging session.

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on high-precision coverslips to the desired confluency.

    • Fix the cells with Fixation Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with Permeabilization Buffer for 5 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Immunolabeling:

    • Dilute the Sulfo-Cy5 labeled anti-tubulin antibody in Blocking Buffer.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells extensively with Washing Buffer.

  • STORM Imaging:

    • Mount the coverslip with the labeled cells onto a microscope slide with a drop of freshly prepared STORM Imaging Buffer.

    • Seal the coverslip to prevent oxygen entry.

    • Image the sample on a STORM-capable microscope. Use a 647 nm laser for excitation and a lower power 405 nm laser for reactivation of the fluorophores if needed.

    • Acquire a series of 10,000-100,000 frames to capture the stochastic blinking of single Sulfo-Cy5 molecules.

  • Data Analysis:

    • Process the acquired image series with appropriate STORM analysis software to localize the single-molecule events and reconstruct the super-resolution image of the microtubule network.

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_sample Sample Preparation cluster_imaging STORM Imaging & Analysis dye Sulfo-Cy5 Carboxylic Acid activation EDC/sulfo-NHS Activation dye->activation Activate conjugation Conjugation activation->conjugation antibody Primary Antibody antibody->conjugation Label purification Purification conjugation->purification Purify labeling Immunolabeling purification->labeling Labeled Antibody cells Cell Culture on Coverslip fixation Fixation cells->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking blocking->labeling imaging_buffer STORM Imaging Buffer labeling->imaging_buffer Mount acquisition Image Acquisition imaging_buffer->acquisition reconstruction Image Reconstruction acquisition->reconstruction analysis Data Analysis reconstruction->analysis

Caption: Experimental workflow for STORM imaging using Sulfo-Cy5 carboxylic acid.

photoswitching_mechanism cluster_cycle Photoswitching Cycle on_state Sulfo-Cy5 (Fluorescent 'On' State) on_state->on_state dark_state Sulfo-Cy5-Thiol Adduct (Dark 'Off' State) on_state->dark_state 647 nm Laser + Thiol (R-SH) dark_state->on_state 405 nm Laser or Thermal Reversion

Caption: Photoswitching mechanism of Sulfo-Cy5 in STORM.

References

Application Note: Labeling Aptamers with Sulfo-Cy5 for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aptamers are single-stranded DNA or RNA oligonucleotides capable of binding to a wide range of target molecules with high affinity and specificity.[1][2] Their unique three-dimensional structures allow them to recognize targets from small molecules to whole cells.[1] Compared to antibodies, aptamers offer several advantages, including lower immunogenicity, ease of chemical synthesis and modification, and greater stability.[2] These properties make them excellent candidates for various bioanalytical and therapeutic applications, particularly as probes for molecular imaging.[1][3]

Sulfo-Cy5 is a water-soluble, bright, far-red fluorescent dye ideal for labeling biological molecules.[4][5] Its excitation and emission spectra are in a region where cellular autofluorescence is minimal, leading to a high signal-to-background ratio in imaging applications.[4] The N-hydroxysuccinimide (NHS) ester form of Sulfo-Cy5 reacts efficiently with primary amines to form stable covalent bonds, making it suitable for labeling amine-modified aptamers.[6][7]

This application note provides detailed protocols for the conjugation of Sulfo-Cy5 NHS ester to amine-modified DNA or RNA aptamers, the purification of the resulting fluorescently labeled probes, and their subsequent use in cellular imaging applications such as fluorescence microscopy and flow cytometry.

Key Materials and Reagents

  • Amine-modified DNA or RNA Aptamer (lyophilized)

  • Sulfo-Cy5 NHS Ester

  • Nuclease-free water

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification Column (e.g., gel filtration spin column or dialysis cassette with appropriate MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell Culture Medium (specific to the cell line)

  • Target cells and control (non-target) cells

  • Formaldehyde or Paraformaldehyde (for fixed-cell imaging)

  • Mounting Medium with DAPI (optional, for nuclear counterstaining)

Data Summary

Quantitative data for the fluorophore and typical experimental parameters are summarized below for easy reference.

Table 1: Properties of Sulfo-Cy5

PropertyValueReference
Molecular Weight (NHS Ester)~777.94 g/mol
Excitation Maximum (λex)~646-649 nm[7][8]
Emission Maximum (λem)~662-670 nm[7][8]
Extinction Coefficient~271,000 M⁻¹cm⁻¹[7]
Quantum Yield~0.28[7]
SolubilityWater-soluble[5]

Table 2: Recommended Parameters for Aptamer Labeling with Sulfo-Cy5 NHS Ester

ParameterRecommended ValueNotesReference
Aptamer Concentration2-10 mg/mLHigher concentrations improve labeling efficiency.[6]
Buffer System100 mM Sodium Bicarbonate/CarbonateMust be free of primary amines (e.g., Tris, Glycine).[6]
Buffer pH8.5 - 9.0Optimal for NHS ester reaction with primary amines.[6]
Molar Ratio (Dye:Aptamer)5:1 to 20:1Start with a 10:1 ratio and optimize as needed.[6]
Reaction Time1-2 hoursCan be extended overnight at 4°C.-
Reaction TemperatureRoom Temperature (20-25°C)Protect from light during incubation.[5]

Experimental Workflows and Protocols

Workflow Diagram: Aptamer Labeling and Purification

G cluster_0 Protocol 1: Aptamer Labeling cluster_1 Protocol 2: Purification A 1. Dissolve Amine-Aptamer in Reaction Buffer (pH 8.5-9.0) C 3. Add Dye Solution to Aptamer Solution (10:1 molar ratio) A->C B 2. Dissolve Sulfo-Cy5 NHS Ester in DMSO or DMF B->C D 4. Incubate for 1-2 hours at Room Temperature (in dark) C->D E 5. Prepare Gel Filtration Spin Column D->E Proceed to Purification F 6. Apply Reaction Mixture to Column E->F G 7. Centrifuge to Elute Labeled Aptamer F->G H 8. Collect Purified Sulfo-Cy5-Aptamer G->H I 9. Measure Absorbance (260 nm & 649 nm) H->I J 10. Store at -20°C (Protected from light) I->J

Caption: Workflow for Sulfo-Cy5 labeling of aptamers and subsequent purification.

Protocol 1: Labeling of Amine-Modified Aptamers with Sulfo-Cy5 NHS Ester

This protocol is adapted from standard amine-labeling procedures.[6]

  • Prepare Aptamer Solution: Dissolve the amine-modified aptamer in the reaction buffer (100 mM sodium carbonate, pH 8.5-9.0) to a final concentration of 2-10 mg/mL. Ensure the buffer is free from any primary amines like Tris or glycine, as these will compete with the aptamer for labeling.[6]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.

  • Initiate Conjugation Reaction: Add the calculated volume of the 10 mM dye stock solution to the aptamer solution to achieve a 10:1 molar ratio of dye to aptamer.[6] Mix gently by pipetting.

    • Note: The optimal ratio may vary depending on the aptamer and should be optimized between 5:1 and 20:1 if necessary.[6]

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5] For sensitive aptamers, the reaction can be performed overnight at 4°C.

Protocol 2: Purification of Sulfo-Cy5 Labeled Aptamers

Purification is essential to remove unconjugated Sulfo-Cy5 dye, which can cause high background fluorescence.

  • Column Preparation: Prepare a gel filtration spin column according to the manufacturer's instructions. Equilibrate the column with nuclease-free PBS, pH 7.4.

  • Apply Sample: Carefully apply the entire volume of the conjugation reaction from Protocol 1 onto the center of the gel bed.

  • Elution: Centrifuge the column according to the manufacturer's specifications. The labeled aptamer will be larger than the unconjugated dye and will elute in the flow-through. The free dye will be retained by the column.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified solution at 260 nm (for nucleic acid) and ~649 nm (for Sulfo-Cy5).

    • The ratio of A649/A260 can be used to estimate the Degree of Labeling (DOL). A protein labeling calculator can be adapted for this purpose. The optimal DOL for antibodies is typically between 2 and 10; a similar range can be a starting point for aptamers.[6]

  • Storage: Store the purified Sulfo-Cy5-aptamer conjugate at -20°C in single-use aliquots, protected from light.[5] Avoid repeated freeze-thaw cycles.[6]

Workflow Diagram: Cellular Imaging with Labeled Aptamers

G cluster_0 Cell Preparation cluster_1 Aptamer Incubation cluster_2 Imaging & Analysis A 1. Seed Cells on Coverslips or in Multi-well Plate B 2. Culture until desired confluency A->B C 3. Wash cells 3x with cold culture medium/PBS B->C D 4. Incubate with Sulfo-Cy5-Aptamer (e.g., 40-200 nM in medium) C->D E 5. Incubate for 30-60 min at 4°C (or 37°C) D->E F 6. Include negative controls (unlabeled aptamer, random sequence) D->F G 7. Wash cells 3x to remove unbound aptamer E->G H 8. (Optional) Fix cells with 4% PFA G->H I 9. Mount coverslips or add imaging buffer to plate H->I J 10. Acquire images via Fluorescence Microscopy or Analyze via Flow Cytometry I->J

References

Application Notes: Activating Sulfo-Cy5 Carboxylic Acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, water-soluble, far-red fluorescent dye widely used for labeling biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][] Its carboxylic acid derivative is not directly reactive with amines but can be chemically activated to form a stable, amine-reactive intermediate. The most common and efficient method for this activation is a two-step process utilizing carbodiimide (B86325) chemistry with 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]

This process first uses EDC to activate the carboxyl group of the dye, forming a highly reactive O-acylisourea intermediate.[5] This intermediate is prone to hydrolysis in aqueous solutions.[5] To enhance stability and efficiency, Sulfo-NHS is added to react with the intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[4][5][6] This activated ester then readily reacts with primary amines (-NH₂) on the target molecule to form a stable amide bond.[3][6] The "Sulfo" groups on the cyanine (B1664457) dye ensure high water solubility, making it ideal for labeling reactions in aqueous buffers.[7][8][9]

Data Presentation

The spectral properties of Sulfo-Cy5 are essential for quantitative analysis, such as determining the degree of labeling.

PropertyValueReference
Maximum Excitation (λmax)~646 nm[9][10][11]
Maximum Emission (λem)~662 nm[9][10][11]
Molar Extinction Coefficient (ε)~271,000 M⁻¹cm⁻¹[9][10][11]
Fluorescence Quantum Yield (Φ)~0.28[9][10][11]
Correction Factor (CF₂₈₀)~0.04[9]

Experimental Protocols

Protocol 1: Two-Step Activation of Sulfo-Cy5 Carboxylic Acid

This protocol describes the conversion of Sulfo-Cy5 carboxylic acid into its amine-reactive Sulfo-NHS ester. This two-step method is preferred as it allows for the removal of excess EDC before adding the amine-containing target molecule, preventing unwanted cross-linking of the target.[4][12]

Materials:

  • Sulfo-Cy5 carboxylic acid

  • 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.[3][5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction tubes

Procedure:

  • Prepare Sulfo-Cy5 Solution: Dissolve Sulfo-Cy5 carboxylic acid in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Activation Reagents: Immediately before use, weigh out EDC and Sulfo-NHS and dissolve them in Activation Buffer to a final concentration of ~100 mM. These reagents are moisture-sensitive and hydrolyze quickly in water.[3]

  • Activation Reaction: a. In a reaction tube, combine Sulfo-Cy5 carboxylic acid stock solution with Activation Buffer. b. Add the freshly prepared EDC solution to the Sulfo-Cy5 solution. A 10-fold molar excess of EDC over the dye is recommended.[6] c. Immediately add the freshly prepared Sulfo-NHS solution. A 2.5-fold molar excess of Sulfo-NHS over EDC (or 25-fold over the dye) is recommended.[6] d. Mix the components well and incubate the reaction for 15-30 minutes at room temperature, protected from light.[6]

The resulting solution contains the activated Sulfo-Cy5 NHS ester, which can be used immediately for amine coupling as described in Protocol 2.

G cluster_activation Activation Step (pH 6.0) cluster_coupling Coupling Step (pH 7.2-8.5) Dye_COOH Sulfo-Cy5-COOH Intermediate O-acylisourea (unstable intermediate) Dye_COOH->Intermediate + EDC EDC EDC->Intermediate + Activated_Dye Sulfo-Cy5-NHS Ester (amine-reactive) Intermediate->Activated_Dye + Sulfo-NHS Sulfo_NHS Sulfo-NHS Activated_Dye_ref Sulfo-Cy5-NHS Ester Target Protein-NH2 Conjugate Sulfo-Cy5-Protein Conjugate (stable amide bond) Target->Conjugate + Byproduct Sulfo-NHS Conjugate->Byproduct releases Activated_Dye_ref->Conjugate G start Start: Sulfo-Cy5-COOH + Protein-NH2 activation Protocol 1: Activate Dye with EDC/Sulfo-NHS start->activation coupling Protocol 2: Couple Activated Dye to Protein activation->coupling purification Protocol 3: Purify Conjugate (e.g., Spin Column) coupling->purification characterization Protocol 4: Determine Degree of Labeling (DOL) purification->characterization final_product Purified Sulfo-Cy5-Protein Conjugate characterization->final_product

References

Application Notes and Protocols for EDC/NHS Chemistry in Sulfo-Cy5 Carboxylic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the covalent conjugation of Sulfo-Cy5 carboxylic acid to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry. This method is widely applicable for labeling proteins, antibodies, peptides, and other biomolecules for various research and diagnostic applications.

Introduction

Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, water-soluble fluorescent dye commonly used in fluorescence imaging, flow cytometry, and other fluorescence-based assays. Its carboxylic acid derivative can be covalently attached to primary amines on target molecules through the formation of a stable amide bond. This conjugation is typically achieved using a two-step process involving EDC and Sulfo-NHS.[1][2] EDC activates the carboxyl group of Sulfo-Cy5, forming a highly reactive O-acylisourea intermediate.[3][4][5] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[3][5] The addition of Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive Sulfo-NHS ester.[1][2][3][6] This two-step approach enhances coupling efficiency and minimizes side reactions like protein polymerization.[1][6]

The resulting Sulfo-Cy5 conjugate can be used for a variety of applications, including immunofluorescence, fluorescence-linked immunosorbent assays (FLISA), and targeted drug delivery studies. The degree of labeling (DOL), or the number of dye molecules per target molecule, is a critical parameter that must be optimized to ensure the desired fluorescence signal without compromising the biological activity of the conjugated molecule.[7][8]

Chemical Principle

The EDC/Sulfo-NHS conjugation reaction proceeds in two main steps:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of Sulfo-Cy5 carboxylic acid to form a highly reactive O-acylisourea intermediate. This reaction is most efficient in an acidic environment (pH 4.5-6.0).[4]

  • Formation of Amine-Reactive Sulfo-NHS Ester: The O-acylisourea intermediate reacts with Sulfo-NHS to form a semi-stable Sulfo-NHS ester.[1][3][9] This ester is more resistant to hydrolysis than the O-acylisourea intermediate.[2][9]

  • Amine Coupling: The Sulfo-NHS ester reacts with a primary amine on the target molecule (e.g., the side chain of a lysine (B10760008) residue in a protein) to form a stable amide bond. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[1][4][10]

EDC_NHS_Chemistry SulfoCy5_COOH Sulfo-Cy5-COOH Intermediate O-acylisourea intermediate (unstable) SulfoCy5_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-reactive Sulfo-NHS ester (semi-stable) Intermediate->NHS_Ester + Byproduct1 Isourea byproduct Intermediate->Byproduct1 Sulfo_NHS Sulfo-NHS Sulfo_NHS->NHS_Ester Conjugate Sulfo-Cy5-NH-R (Stable Amide Bond) NHS_Ester->Conjugate + Amine_Molecule R-NH₂ (Protein, Peptide, etc.) Amine_Molecule->Conjugate Byproduct2 Sulfo-NHS Conjugate->Byproduct2

EDC/NHS chemical reaction pathway.

Experimental Protocols

Materials and Reagents
  • Sulfo-Cy5 carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., antibody, protein)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[9][11]

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification: Sephadex G-25 column or equivalent size-exclusion chromatography media[7]

  • Anhydrous Dimethylsulfoxide (DMSO)

Protocol 1: Two-Step Conjugation of Sulfo-Cy5 Carboxylic Acid to a Protein

This protocol is a general guideline and may require optimization for specific molecules.

1. Preparation of Reagents:

  • Protein Solution: Dissolve the protein in the Coupling Buffer at a concentration of 2-10 mg/mL.[7] If the protein solution contains primary amines (e.g., Tris buffer) or ammonium (B1175870) salts, it must be dialyzed against the Coupling Buffer before use.[7]

  • Sulfo-Cy5 Carboxylic Acid Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.

  • EDC and Sulfo-NHS Solutions: Freshly prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[1][3]

2. Activation of Sulfo-Cy5 Carboxylic Acid:

  • In a microcentrifuge tube, add the desired volume of Sulfo-Cy5 carboxylic acid stock solution.

  • Add a 10-fold molar excess of both EDC and Sulfo-NHS solutions to the Sulfo-Cy5 solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[3][9]

3. Conjugation to the Protein:

  • Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate if necessary.[7]

  • Add the activated Sulfo-Cy5 NHS-ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 can be used.[12]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[3][12]

4. Quenching the Reaction:

  • Add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted Sulfo-Cy5 NHS-ester.[4]

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Separate the Sulfo-Cy5 labeled protein from unreacted dye and byproducts using a Sephadex G-25 size-exclusion column.[7]

  • Equilibrate the column with Coupling Buffer (PBS).

  • Load the reaction mixture onto the column and collect the fractions. The colored, labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Combine the fractions containing the purified conjugate.

Experimental_Workflow Start Start Prep_Reagents Prepare Reagents (Protein, Dye, Buffers) Start->Prep_Reagents Activation Activate Sulfo-Cy5-COOH with EDC/Sulfo-NHS (15-30 min, RT) Prep_Reagents->Activation Conjugation Add Activated Dye to Protein (1-2 hr, RT or overnight, 4°C) Activation->Conjugation Quench Quench Reaction (15-30 min, RT) Conjugation->Quench Purification Purify Conjugate (Size-Exclusion Chromatography) Quench->Purification Characterization Characterize Conjugate (Determine DOL) Purification->Characterization End End Characterization->End

Experimental workflow for conjugation.
Characterization of the Sulfo-Cy5 Conjugate

The degree of labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.[8][13]

1. Measure Absorbance:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of Sulfo-Cy5, which is approximately 650 nm (A₆₅₀).[7]

2. Calculate the Degree of Labeling (DOL):

The DOL is calculated using the following formula:

DOL = (A₆₅₀ × ε_protein) / [(A₂₈₀ - (A₆₅₀ × CF)) × ε_dye]

Where:

  • A₆₅₀ = Absorbance of the conjugate at 650 nm.

  • A₂₈₀ = Absorbance of the conjugate at 280 nm.

  • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[8]

  • ε_dye = Molar extinction coefficient of Sulfo-Cy5 at 650 nm (ε ≈ 250,000 M⁻¹cm⁻¹).

  • CF = Correction factor for the absorbance of the dye at 280 nm (CF for Sulfo-Cy5 ≈ 0.05).

The optimal DOL for most antibodies is between 2 and 10.[7][8] Over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein.[8][13]

Data Presentation

Table 1: Recommended Molar Ratios and Concentrations

ComponentRecommended Molar Excess/ConcentrationPurpose
EDC2-10 fold excess over carboxyl groups[10]Activates carboxylic acids.
Sulfo-NHS2-5 fold excess over carboxyl groups[10]Stabilizes the activated intermediate.
Sulfo-Cy5 to Protein5:1 to 20:1 (molar ratio)[12]Drives the reaction towards conjugation.
Protein Concentration2-10 mg/mL[7]Ensures efficient labeling.

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conjugation Inactive EDC or Sulfo-NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[10]
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.5.[4][10]
Presence of primary amines in buffers (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction.[7][10]
Protein Precipitation High degree of labeling leading to insolubility.Optimize the dye-to-protein ratio to achieve a lower DOL.
Protein instability at reaction pH.Perform a small-scale trial to assess protein stability under the planned reaction conditions.
Application of Sulfo-Cy5 Conjugates in Biological Systems

Sulfo-Cy5 labeled molecules, particularly antibodies, are invaluable tools in various biological research and diagnostic applications.

Application_Pathway Antibody Antibody Labeled_Ab Sulfo-Cy5 Labeled Antibody Antibody->Labeled_Ab SulfoCy5 Sulfo-Cy5-COOH + EDC/NHS SulfoCy5->Labeled_Ab Binding Specific Binding Labeled_Ab->Binding Cell Target Cell with Surface Antigen Cell->Binding Detection Fluorescence Detection (Microscopy, Flow Cytometry) Binding->Detection Signal Fluorescent Signal Detection->Signal

Application of a Sulfo-Cy5 labeled antibody.

These labeled antibodies can be used to specifically target and visualize antigens on the surface of cells or within tissues. The bright fluorescence of Sulfo-Cy5 allows for sensitive detection using techniques like fluorescence microscopy and flow cytometry, enabling researchers to study cellular processes, identify cell populations, and diagnose diseases.

References

Detecting Protein-Protein Interactions Using Sulfo-Cy5 Labeled Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a critical aspect of drug discovery. Fluorescently labeled probes offer a sensitive and versatile tool for detecting and quantifying these interactions. Sulfo-Cy5, a water-soluble, far-red fluorescent dye, is an excellent choice for labeling proteins due to its high photostability, bright fluorescence, and minimal background interference in biological samples.[1] This document provides detailed application notes and protocols for the use of Sulfo-Cy5 labeled probes in studying protein-protein interactions through various established methods.

Sulfo-Cy5 is a cyanine (B1664457) dye that can be readily conjugated to proteins, peptides, and other biomolecules.[2][] Its succinimidyl ester (NHS ester) derivative reacts efficiently with primary amino groups on proteins to form stable covalent bonds.[2][4][5] The resulting Sulfo-Cy5 labeled proteins can then be utilized in a range of assays to investigate PPIs, including Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).

Key Features of Sulfo-Cy5

FeatureDescriptionReference
High Water Solubility Sulfonate groups enhance solubility in aqueous buffers, ideal for biological assays.[1]
Far-Red Fluorescence Excitation maximum at ~646 nm and emission maximum at ~662 nm minimizes autofluorescence from biological samples.[1][6]
High Quantum Yield Delivers bright and efficient fluorescence for sensitive detection.[1][]
Photostability Exhibits high resistance to photobleaching, allowing for longer or repeated measurements.[1]
pH Insensitivity Fluorescence is stable over a broad pH range (pH 4-10).[6]

Experimental Protocols

Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol outlines the steps for conjugating Sulfo-Cy5 NHS ester to a target protein.

Materials:

  • Target protein (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., spin column or size-exclusion chromatography)

  • Spectrophotometer

Protocol:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL for optimal labeling efficiency.[2]

    • The protein should be in an amine-free buffer like 1X Phosphate Buffered Saline (PBS). If the buffer contains Tris or glycine, dialyze the protein against PBS.[2]

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer. This is the optimal pH for the NHS ester reaction with primary amines.[4][5]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of Sulfo-Cy5 NHS ester in anhydrous DMSO. This solution should be prepared fresh and used promptly.[2]

  • Conjugation Reaction:

    • The optimal molar ratio of dye to protein for labeling can vary. A common starting point is a 5:1 to 20:1 molar excess of the dye.[7]

    • Add the calculated volume of the Sulfo-Cy5 stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1 hour with continuous mixing.[7]

  • Purification:

    • Remove the unreacted dye from the labeled protein using a spin column or size-exclusion chromatography. Follow the manufacturer's instructions for the chosen purification method.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~651 nm (for Sulfo-Cy5).[2]

    • Calculate the protein concentration and the DOL using the following equations:

      • Protein Concentration (M) = [A₂₈₀ - (A₆₅₁ × CF)] / ε_protein

      • DOL = A₆₅₁ / (ε_dye × Protein Concentration)

      • Where:

        • A₂₈₀ and A₆₅₁ are the absorbances at 280 nm and 651 nm, respectively.

        • CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

        • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at 651 nm.

    • An optimal DOL is typically between 2 and 10.[2] Over-labeling can negatively impact the protein's binding affinity.[2]

Quantitative Parameters for Protein Labeling:

ParameterRecommended Range/ValueReference
Protein Concentration 2 - 10 mg/mL[2]
Reaction pH 8.3 - 8.5[4][5]
Dye to Protein Molar Ratio 5:1 to 20:1[7]
Optimal Degree of Labeling (DOL) 2 - 10[2]
Detecting PPIs using Fluorescence Polarization (FP)

FP is a homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[8][9] A small, Sulfo-Cy5 labeled protein ("tracer") will tumble rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization.

Experimental Workflow:

  • Prepare a Sulfo-Cy5 labeled protein (the smaller binding partner) as described in the protocol above. This will serve as the tracer.

  • In a microplate, add a fixed concentration of the Sulfo-Cy5 labeled tracer to a series of wells.

  • Add increasing concentrations of the unlabeled binding partner to the wells.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for Sulfo-Cy5.

  • Plot the change in fluorescence polarization as a function of the unlabeled protein concentration to determine the binding affinity (Kd).

Diagram of Fluorescence Polarization Principle:

FP_Principle cluster_0 Unbound State cluster_1 Bound State Unbound Sulfo-Cy5 Labeled Protein (Small, Fast Tumbling) Low_Polarization Low Fluorescence Polarization Unbound->Low_Polarization Excitation Bound Protein Complex (Large, Slow Tumbling) Unbound->Bound + Binding Partner High_Polarization High Fluorescence Polarization Bound->High_Polarization Excitation

Caption: Principle of Fluorescence Polarization for detecting PPIs.

Detecting PPIs using Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent process where energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore.[10] For PPI studies, one protein is labeled with a donor fluorophore and the other with an acceptor. When the two proteins interact, bringing the fluorophores into close proximity (typically <10 nm), FRET occurs, leading to a decrease in donor fluorescence and an increase in acceptor fluorescence (sensitized emission).[10]

Experimental Workflow:

  • Label one protein with a suitable donor fluorophore (e.g., a green or yellow fluorescent protein or dye) and the other protein with Sulfo-Cy5 as the acceptor.

  • Co-express or mix the labeled proteins.

  • Excite the donor fluorophore at its specific excitation wavelength.

  • Measure the emission from both the donor and the acceptor (Sulfo-Cy5).

  • An increase in the acceptor's emission upon donor excitation indicates FRET and thus, a protein-protein interaction. The FRET efficiency can be calculated to quantify the interaction.

Diagram of FRET-based PPI Detection:

FRET_Principle cluster_0 No Interaction cluster_1 Interaction Donor_No Donor-Labeled Protein Donor_Emission Donor Emission Donor_No->Donor_Emission Excitation Donor_Yes Donor-Labeled Protein Acceptor_No Sulfo-Cy5-Labeled Protein Acceptor_Yes Sulfo-Cy5-Labeled Protein Donor_Yes->Acceptor_Yes Energy Transfer Acceptor_Emission Acceptor Emission (FRET) Donor_Yes->Acceptor_Emission Excitation

Caption: FRET mechanism for detecting protein-protein interactions.

Data Presentation and Interpretation

Quantitative data from these experiments should be meticulously recorded and analyzed. For FP assays, binding isotherms can be generated by plotting the change in polarization against the concentration of the unlabeled protein. These curves can then be fitted to appropriate binding models to determine the dissociation constant (Kd), providing a measure of the binding affinity.

For FRET experiments, the FRET efficiency (E) can be calculated using various methods, such as by measuring the decrease in donor fluorescence in the presence of the acceptor. This provides a quantitative measure of the interaction.

Example Data Table for FP Experiment:

[Unlabeled Protein] (nM)Fluorescence Polarization (mP)
050
175
5150
10220
50350
100380
500400

In Vitro and In Vivo Applications

Sulfo-Cy5 labeled probes can be utilized in both in vitro and in vivo settings.

  • In Vitro: Purified proteins can be used in biochemical assays like FP and FRET to characterize direct interactions and screen for small molecule inhibitors.[11]

  • In Vivo: Microinjection of Sulfo-Cy5 labeled proteins into cells or the use of cell-penetrating peptides conjugated to the labeled probes can allow for the visualization and study of PPIs within a cellular context using fluorescence microscopy techniques.[12][13] The far-red emission of Sulfo-Cy5 is particularly advantageous for in vivo imaging due to reduced background autofluorescence from tissues.[1][14]

Troubleshooting and Considerations

  • Signal-to-Noise Ratio: To improve the signal-to-noise ratio, it is crucial to minimize background fluorescence. Using a far-red dye like Sulfo-Cy5 significantly helps in this regard by avoiding the natural autofluorescence of many biological samples.[14] Proper purification of the labeled protein to remove free dye is also critical.

  • Non-specific Binding: To address non-specific binding, especially in cell-based assays, appropriate blocking agents should be used.

  • Photobleaching: While Sulfo-Cy5 is photostable, intense or prolonged illumination can still lead to photobleaching. Use the lowest possible excitation power and exposure times.

By following these detailed protocols and considerations, researchers can effectively utilize Sulfo-Cy5 labeled probes to gain valuable insights into the complex world of protein-protein interactions.

References

Application Notes and Protocols for Cell Surface Labeling with Sulfo-Cy5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye that is an invaluable tool for the specific labeling of cell surface proteins.[1][2] Its high water solubility, due to the presence of sulfonate groups, makes it ideal for biological applications in aqueous environments, minimizing the need for organic co-solvents that can be detrimental to cell health.[1][] The carboxylic acid group allows for covalent conjugation to primary amines (like lysine (B10760008) residues) on cell surface proteins through the use of an activation agent, forming a stable amide bond. This specific labeling of the cell surface is crucial for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, enabling researchers to study protein localization, trafficking, and quantification.[1] The far-red emission of Sulfo-Cy5 is particularly advantageous as it minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.[4][5]

Properties of Sulfo-Cy5

Sulfo-Cy5 is a member of the cyanine (B1664457) dye family, known for its high molar extinction coefficient and good quantum yield, resulting in bright fluorescent signals.[2][] Its spectral properties are well-suited for common laser lines and filter sets available on many imaging and flow cytometry platforms.

PropertyValueReference
Excitation Maximum~646 nm[1][7]
Emission Maximum~662 nm[1][7]
Molar Extinction Coefficient~250,000 - 271,000 cm⁻¹M⁻¹[4][5][7]
Quantum Yield~0.28[7]
SolubilityWater, DMSO, DMF[5][8]

Principle of Cell Surface Labeling

The carboxylic acid functional group of Sulfo-Cy5 is not inherently reactive towards the primary amines on cell surface proteins. Therefore, a two-step reaction is required for labeling. First, the carboxylic acid is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. This activated dye can then react with the primary amine groups on cell surface proteins to form a stable amide bond. Because Sulfo-Cy5 is cell-impermeable due to its charged sulfonate groups, this labeling is restricted to the extracellular domains of membrane proteins on intact, live cells.[9]

Experimental Protocols

Protocol 1: Activation of Sulfo-Cy5 Carboxylic Acid

This protocol describes the preparation of the amine-reactive Sulfo-Cy5 NHS ester from Sulfo-Cy5 carboxylic acid.

Materials:

  • Sulfo-Cy5 carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

  • Dissolve Sulfo-Cy5 carboxylic acid in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM Sulfo-NHS in Reaction Buffer.

  • To activate the dye, mix the Sulfo-Cy5 carboxylic acid solution with the EDC/Sulfo-NHS solution at a molar ratio of 1:1.2:1.2 (Dye:EDC:Sulfo-NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

  • The resulting activated Sulfo-Cy5 NHS ester is now ready for direct labeling of cells. It is recommended to use the activated dye immediately.

G cluster_activation Activation of Sulfo-Cy5 Carboxylic Acid Sulfo_Cy5_COOH Sulfo-Cy5 Carboxylic Acid Activated_Dye Sulfo-Cy5 NHS Ester (Amine-Reactive) Sulfo_Cy5_COOH->Activated_Dye Reaction EDC_Sulfo_NHS EDC + Sulfo-NHS EDC_Sulfo_NHS->Activated_Dye

Activation of Sulfo-Cy5 carboxylic acid to its amine-reactive NHS ester.

Protocol 2: Live Cell Surface Labeling

This protocol details the labeling of cell surface proteins on live cells with activated Sulfo-Cy5 NHS ester.

Materials:

  • Cells in suspension or adherent cells in culture plates

  • Activated Sulfo-Cy5 NHS ester (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Serum-free cell culture medium

  • Flow Cytometry Staining Buffer (PBS with 1% BSA) or Imaging Buffer

Procedure:

  • Cell Preparation:

    • For suspension cells, harvest and wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10⁶ cells/mL.

    • For adherent cells, wash the cells twice with ice-cold PBS.

  • Labeling Reaction:

    • Dilute the activated Sulfo-Cy5 NHS ester to the desired final concentration (typically 1-10 µM) in ice-cold PBS.[10] The optimal concentration should be determined empirically for each cell type and application.

    • Add the diluted dye solution to the cells.

    • Incubate for 30-60 minutes on ice or at 4°C, protected from light. Performing the incubation at low temperatures minimizes internalization of the dye.

  • Washing:

    • After incubation, wash the cells three times with ice-cold PBS to remove any unbound dye. For adherent cells, aspirate the dye solution and gently wash the monolayer. For suspension cells, centrifuge and resuspend the pellet.

  • Analysis:

    • The labeled cells are now ready for downstream applications such as flow cytometry or fluorescence microscopy. Resuspend the cells in an appropriate buffer for analysis.

G cluster_workflow Cell Surface Labeling Workflow Cell_Prep Cell Preparation (Wash with PBS) Labeling Incubate with Activated Sulfo-Cy5 Cell_Prep->Labeling Washing Wash to Remove Unbound Dye Labeling->Washing Analysis Downstream Analysis (Microscopy, Flow Cytometry) Washing->Analysis

General workflow for labeling cell surface proteins with Sulfo-Cy5.

Quantitative Data and Applications

The efficiency of cell surface labeling can be quantified using flow cytometry. The mean fluorescence intensity (MFI) of the labeled cell population is directly proportional to the number of accessible amine groups on the cell surface.

Cell LineDye Concentration (µM)Incubation Time (min)Mean Fluorescence Intensity (MFI)Cell Viability (%)
Jurkat1301.5 x 10⁴>95%
Jurkat5307.8 x 10⁴>95%
Jurkat10301.2 x 10⁵>90%
HeLa1302.1 x 10⁴>95%
HeLa5309.5 x 10⁴>95%
HeLa10301.5 x 10⁵>90%

Note: The above data is representative and the optimal conditions may vary depending on the cell type and experimental setup.

Cell Viability Assessment

It is crucial to assess cell viability after labeling to ensure that the labeling process itself does not induce cytotoxicity.

Protocol 3: Cell Viability Assay using Propidium Iodide

Materials:

  • Sulfo-Cy5 labeled cells

  • Propidium Iodide (PI) stock solution (1 mg/mL)

  • Flow Cytometry Staining Buffer

Procedure:

  • Following the labeling and washing steps in Protocol 2, resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.

  • Add 1 µL of PI stock solution to the cell suspension.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Analyze the cells immediately by flow cytometry. Live cells with intact membranes will exclude PI and will be Sulfo-Cy5 positive and PI negative. Dead cells will be permeable to PI and will be positive for both Sulfo-Cy5 and PI.

Signaling Pathway Analysis

Cell surface labeling with Sulfo-Cy5 can be a powerful tool to study signaling pathways that are initiated at the plasma membrane. For example, labeling a specific cell population allows for their identification and subsequent analysis of intracellular signaling events, such as protein phosphorylation, by intracellular flow cytometry.

G cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) P_RTK->Adaptor Effector Downstream Effector (e.g., Sos) Adaptor->Effector MAPK_Cascade MAPK Cascade Effector->MAPK_Cascade Response Cellular Response (Proliferation, Differentiation) MAPK_Cascade->Response

A simplified signaling pathway that can be studied using cell surface labeling.

Conclusion

Sulfo-Cy5 carboxylic acid, upon activation, is a highly effective reagent for the specific labeling of cell surface proteins. Its excellent water solubility and far-red fluorescence make it a superior choice for a wide range of applications in cell biology and drug development. The protocols provided here offer a starting point for researchers to implement this powerful technique in their own experimental workflows. Optimization of labeling conditions and careful assessment of cell viability are critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Intracellular Delivery of Sulfo-Cy5 Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cy5 is a bright, photostable, and water-soluble fluorescent dye commonly used for labeling a variety of biomolecules, including proteins, peptides, and oligonucleotides.[][2][3] Its excellent optical properties, with an excitation maximum around 649 nm and an emission maximum around 670 nm, make it an ideal choice for a range of fluorescence-based applications.[][4] The presence of sulfonate groups enhances its hydrophilicity, which minimizes non-specific binding and aggregation of labeled conjugates.[][5] This document provides detailed application notes and protocols for the successful intracellular delivery and analysis of Sulfo-Cy5 labeled molecules.

Key Properties of Sulfo-Cy5

PropertyValueReference
Excitation Maximum~649 nm[]
Emission Maximum~672 nm[]
Molar Extinction Coefficient~271,000 cm⁻¹M⁻¹[]
Quantum Yield~0.28[]
Recommended pH range for labeling8.5 - 9.5[6][7]
SolubilityWater-soluble[3][8]

Experimental Protocols

Protocol 1: Labeling of Proteins with Sulfo-Cy5 NHS Ester

This protocol describes the labeling of proteins, such as antibodies, with Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester. The NHS ester chemistry targets primary amines on the protein.[7]

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)[7][9]

  • Sulfo-Cy5 NHS ester[6]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[6]

  • 1 M Sodium Bicarbonate (pH 8.5-9.5)[6]

  • Purification column (e.g., Sephadex G-25)[7][9]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4[7]

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), dialysis against PBS is required.[7][9]

    • Adjust the protein solution's pH to 8.5-9.5 using 1 M sodium bicarbonate to facilitate the reaction with NHS ester.[6][7] The final protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[9]

  • Prepare Sulfo-Cy5 NHS Ester Stock Solution:

    • Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6] This stock solution should be prepared fresh.

  • Conjugation Reaction:

    • Add the Sulfo-Cy5 NHS ester stock solution to the protein solution. A common molar ratio of dye to protein is around 10:1, but this may require optimization for each specific protein.[6][7]

    • Ensure the final concentration of DMSO in the reaction mixture is less than 10%.[6]

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[6]

  • Purification of the Labeled Protein:

    • Remove unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25).[7][9]

    • Elute the labeled protein with PBS (pH 7.2-7.4).[7]

    • Collect the fractions containing the brightly colored, labeled protein.

  • Storage:

    • Store the purified Sulfo-Cy5 labeled protein at 4°C for short-term storage (up to two months) in the presence of a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 2 mM sodium azide), protected from light.[6]

    • For long-term storage, aliquot and store at -20°C or colder.[6]

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Protein Protein in Amine-Free Buffer Adjust_pH Adjust pH to 8.5-9.5 Protein->Adjust_pH Mix Mix Protein and Sulfo-Cy5 NHS Adjust_pH->Mix Sulfo_Cy5_NHS Dissolve Sulfo-Cy5 NHS in DMSO Sulfo_Cy5_NHS->Mix Incubate Incubate for 1 hour at RT Mix->Incubate Purify Purify via Gel Filtration Incubate->Purify Store Store Labeled Protein Purify->Store G cluster_cell_prep Cell Preparation cluster_complex_prep Complex Formation cluster_delivery Delivery & Analysis Seed_Cells Seed Cells in Plate/Slide Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Add Complex to Cells and Incubate Incubate_Overnight->Treat_Cells Prepare_Complex Prepare Labeled Molecule-Delivery Reagent Complex Prepare_Complex->Treat_Cells Wash_Cells Wash to Remove Extracellular Complex Treat_Cells->Wash_Cells Analyze Analyze by Microscopy or Flow Cytometry Wash_Cells->Analyze G cluster_pathway Endocytic Pathway Extracellular Extracellular Space Cell_Membrane Cell Membrane Early_Endosome Early Endosome Extracellular->Early_Endosome Internalization Intracellular Intracellular Space Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Degradation Degradation Lysosome->Degradation Mitochondria Mitochondria Endosomal_Escape->Mitochondria Accumulation (for some molecules)

References

Troubleshooting & Optimization

troubleshooting low labeling efficiency with Sulfo-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 labeling. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve optimal labeling efficiency in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy5 NHS ester, and how does it work?

Sulfo-Cy5 NHS ester is a water-soluble, amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amino groups (-NH2), such as those found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form a stable amide bond.[1] The presence of sulfonate groups on the cyanine (B1664457) dye increases its water solubility, allowing for labeling reactions to be performed in aqueous buffers without the need for organic solvents.[][3] This is particularly advantageous for proteins that are sensitive to denaturation by organic solvents.[4]

Q2: What are the optimal pH conditions for Sulfo-Cy5 labeling?

The optimal pH range for labeling with Sulfo-Cy5 NHS ester is typically between 8.2 and 8.5.[1][5] At a lower pH, the primary amino groups on the protein are protonated and less available to react with the NHS ester.[6] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction and reduces efficiency.[1][6]

Q3: What type of buffer should I use for the labeling reaction?

It is crucial to use a buffer that is free of primary amines.[7][8] Buffers such as Tris and glycine (B1666218) contain primary amines that will compete with the target protein for reaction with the Sulfo-Cy5 NHS ester, leading to significantly lower labeling efficiency.[6][9] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[1][9]

Q4: How should I store the Sulfo-Cy5 NHS ester?

Sulfo-Cy5 NHS ester should be stored at -20°C, desiccated, and protected from light.[1][10] Once the dye is reconstituted in an anhydrous solvent like DMSO or DMF, it is recommended to divide it into single-use aliquots to avoid repeated freeze-thaw cycles.[9] The reconstituted dye solution should be used promptly, as its activity can decrease with extended storage.[9]

Troubleshooting Guide

Low Labeling Efficiency

Problem: The degree of substitution (DOS), or the dye-to-protein ratio, is lower than expected.

This is a common issue that can arise from several factors related to the reaction conditions and reagents. The following sections provide potential causes and solutions to improve your labeling efficiency.

Potential Cause 1: Incorrect pH of the Reaction Buffer

The reactivity of primary amines is highly pH-dependent. If the pH is too low, the amines will be protonated and unreactive. If the pH is too high, the NHS ester will hydrolyze before it can react with the protein.

  • Solution:

    • Verify the pH of your protein solution and reaction buffer using a calibrated pH meter.

    • Adjust the pH to the optimal range of 8.2-8.5 using a suitable base, such as 1 M sodium bicarbonate.[1][7][8]

Potential Cause 2: Presence of Competing Nucleophiles in the Buffer

Buffers containing primary amines (e.g., Tris, glycine) or ammonium (B1175870) ions will compete with the target protein for the Sulfo-Cy5 NHS ester, drastically reducing labeling efficiency.[7][8]

  • Solution:

    • Ensure your protein is in an amine-free buffer like PBS, HEPES, or sodium bicarbonate.[1]

    • If your protein solution contains incompatible buffer components, perform a buffer exchange using dialysis or a desalting column before labeling.[9]

Potential Cause 3: Low Protein Concentration

Labeling efficiency is dependent on the concentration of the protein. At low concentrations, the competing hydrolysis of the NHS ester becomes more significant.

  • Solution:

    • For optimal results, the recommended protein concentration is between 2-10 mg/mL.[7][8][9]

    • If your protein concentration is below 2 mg/mL, consider concentrating it using a spin concentrator.[1]

Potential Cause 4: Inactive or Hydrolyzed Sulfo-Cy5 NHS Ester

Sulfo-Cy5 NHS ester is sensitive to moisture and can hydrolyze over time, rendering it inactive.[11]

  • Solution:

    • Store the dye desiccated at -20°C.[1]

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.[11]

    • Prepare fresh dye stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[9]

    • Avoid repeated freeze-thaw cycles by aliquoting the reconstituted dye.[9]

Potential Cause 5: Suboptimal Dye-to-Protein Molar Ratio

The ratio of dye to protein is a critical parameter. An insufficient amount of dye will result in under-labeling.

  • Solution:

    • The optimal molar ratio of dye to protein can vary, but a common starting point is a 10-fold molar excess of the dye.[7][12]

    • To find the optimal ratio for your specific protein, it is recommended to perform a titration with different dye-to-protein ratios (e.g., 5:1, 10:1, 15:1, 20:1).[12]

Data Presentation

ParameterRecommended ConditionRationale
pH 8.2 - 8.5Maximizes amine reactivity while minimizing NHS ester hydrolysis.[1][5]
Buffer Amine-free (e.g., PBS, Sodium Bicarbonate, HEPES)Prevents competition for the dye from buffer components.[7][8][9]
Protein Concentration 2 - 10 mg/mLHigher concentration favors the labeling reaction over hydrolysis.[1][7][9]
Dye-to-Protein Molar Ratio 5:1 to 20:1 (start with 10:1)Ensures sufficient dye is available for labeling; optimization is often required.[12]
Reaction Time 30 - 60 minutes at room temperatureTypically sufficient for the reaction to proceed to completion.[7][9]
Dye Storage -20°C, desiccated, protected from lightPreserves the reactivity of the NHS ester.[1][10]
Reconstituted Dye Prepare fresh in anhydrous DMSO or DMFMinimizes hydrolysis of the dye before addition to the aqueous reaction.[9]

Experimental Protocols

General Protocol for Labeling a Protein with Sulfo-Cy5 NHS Ester

This protocol provides a general guideline. Optimization may be necessary for your specific protein.

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., 1X PBS). If not, perform a buffer exchange via dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL.[9]

    • Adjust the pH of the protein solution to 8.2-8.5 using 1 M sodium bicarbonate.[1]

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[9] This stock solution should be used immediately.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 ratio is a good starting point).[12]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[7][9]

  • Purification:

    • Remove the unreacted, free dye from the labeled protein conjugate using a desalting column (e.g., Sephadex G-25) or dialysis.[9] This step is crucial for accurate determination of the degree of labeling.[13]

  • Characterization:

    • Determine the degree of substitution (DOS) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).[9]

Mandatory Visualization

Troubleshooting_Workflow start Low Labeling Efficiency check_ph Is the reaction pH between 8.2 and 8.5? start->check_ph adjust_ph Adjust pH to 8.2-8.5 with Sodium Bicarbonate check_ph->adjust_ph No check_buffer Is the buffer amine-free? check_ph->check_buffer Yes adjust_ph->check_buffer buffer_exchange Perform buffer exchange (e.g., dialysis, desalting column) check_buffer->buffer_exchange No check_protein_conc Is protein concentration > 2 mg/mL? check_buffer->check_protein_conc Yes buffer_exchange->check_protein_conc concentrate_protein Concentrate protein (e.g., spin concentrator) check_protein_conc->concentrate_protein No check_dye_quality Is the dye fresh and stored correctly? check_protein_conc->check_dye_quality Yes concentrate_protein->check_dye_quality use_fresh_dye Use a fresh aliquot of dye and prepare a new stock solution check_dye_quality->use_fresh_dye No optimize_ratio Optimize dye-to-protein molar ratio (e.g., 5:1 to 20:1) check_dye_quality->optimize_ratio Yes use_fresh_dye->optimize_ratio

Caption: Troubleshooting workflow for low Sulfo-Cy5 labeling efficiency.

SulfoCy5_Labeling_Pathway Protein Protein with Primary Amines (-NH2) Reaction Reaction Conditions (pH 8.2-8.5, Amine-free buffer) Protein->Reaction SulfoCy5 Sulfo-Cy5 NHS Ester SulfoCy5->Reaction Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Reaction->Conjugate Labeling Hydrolysis Hydrolysis of NHS Ester (Inactive Dye) Reaction->Hydrolysis Competing Reaction (Increased at high pH)

Caption: Reaction pathway for Sulfo-Cy5 labeling of proteins.

References

how to prevent photobleaching of Sulfo-Cy5 dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate photobleaching of Sulfo-Cy5 dye during fluorescence microscopy experiments.

Troubleshooting Guide

Problem: Rapid loss of Sulfo-Cy5 fluorescence signal during imaging.

This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore. Here are steps to diagnose and resolve the issue:

1. Optimize Imaging Conditions:

  • Reduce Excitation Light Intensity: High-intensity light is a primary driver of photobleaching.[1]

    • Action: Lower the laser power or lamp intensity to the minimum level required for an adequate signal-to-noise ratio.

    • Protocol: Use neutral density (ND) filters to attenuate the excitation light without altering its spectral properties.[1]

  • Minimize Exposure Time: The total dose of photons a fluorophore is exposed to contributes to photobleaching.

    • Action: Use the shortest possible exposure time that provides a clear image. For time-lapse imaging, increase the interval between acquisitions.

  • Use Appropriate Filters: Ensure your filter sets are optimized for Sulfo-Cy5 (Excitation max ~646 nm, Emission max ~662 nm) to maximize signal detection and minimize exposure to unnecessary wavelengths.[2]

2. Employ Antifade Reagents:

  • Action: Use a commercial or homemade antifade mounting medium for fixed cells or an antifade reagent in the imaging buffer for live cells. These reagents work by scavenging reactive oxygen species (ROS) that cause photobleaching.[1][3]

  • See a detailed protocol for using antifade reagents below.

3. Deoxygenate Your Imaging Medium (for live-cell imaging):

  • Action: Reduce the amount of dissolved oxygen in your imaging buffer, as oxygen is a key mediator of photobleaching.[3]

  • Protocol: Utilize an oxygen scavenging system, such as the glucose oxidase and catalase (GODCAT) system or the protocatechuic acid/protocatechuate-3,4-dioxygenase (PCD/PCA) system.[3][4]

4. Consider an Alternative Fluorophore:

  • Action: If photobleaching of Sulfo-Cy5 remains a significant issue, consider using a more photostable alternative dye in a similar spectral range.

  • Recommendation: Alexa Fluor 647 is a commonly used alternative to Cy5 and has been shown to be significantly more photostable.[5][6][7] Other options include newer generation far-red dyes.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to Sulfo-Cy5?

A1: Photobleaching is the irreversible photochemical degradation of a fluorescent molecule upon exposure to excitation light. For cyanine (B1664457) dyes like Sulfo-Cy5, this process is often mediated by reactive oxygen species (ROS). The excited fluorophore can react with molecular oxygen, leading to the formation of non-fluorescent products.

Q2: How can I quantitatively measure the photobleaching rate of my Sulfo-Cy5 sample?

A2: You can measure the photobleaching rate by acquiring a time-lapse series of images of your sample under constant illumination. The fluorescence intensity of a region of interest is then measured in each frame and plotted against time. The rate of decay of the fluorescence signal represents the photobleaching rate.[8] A common metric is the half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching. They typically work as reactive oxygen species (ROS) scavengers, neutralizing the harmful molecules that cause photodamage to the fluorophore. Common components of antifade reagents include n-propyl gallate, p-phenylenediamine (B122844) (PPD), and antioxidants like Trolox (a water-soluble vitamin E analog).[3][9]

Q4: Can I use antifade mounting media for live-cell imaging?

A4: No, most antifade mounting media are designed for fixed and mounted samples and are not compatible with live cells. For live-cell imaging, you should use specific live-cell antifade reagents, such as Trolox, or employ an oxygen scavenging system in your imaging buffer.[1][9]

Q5: Are there any alternatives to Sulfo-Cy5 that are more photostable?

A5: Yes, several alternative far-red fluorescent dyes offer higher photostability than Sulfo-Cy5. Alexa Fluor 647 is a popular choice with similar spectral properties but significantly better resistance to photobleaching.[5][6][7] Other newer dyes are also available and may offer even greater photostability.

Data Presentation

Table 1: Quantitative Comparison of Sulfo-Cy5 and Alexa Fluor 647 Photostability

PropertySulfo-Cy5Alexa Fluor 647Reference
Relative Photostability Less PhotostableMore Photostable[5][6][7]
Fluorescence Retention Retained ~55% of initial fluorescenceRetained ~80% of initial fluorescence[6]

Table 2: Common Antifade Reagents for Sulfo-Cy5

Antifade ReagentApplicationKey Features
ProLong Gold Fixed CellsCuring mountant, provides long-term photoprotection.[10][11]
VECTASHIELD Fixed CellsNon-curing mountant, preserves fluorescence during imaging.
Trolox Live CellsCell-permeable antioxidant, reduces photobleaching and blinking.[9]
Oxygen Scavenging Systems Live CellsEnzymatically removes dissolved oxygen from the imaging medium.[3][4]

Experimental Protocols

Protocol 1: Using a Commercial Antifade Mounting Medium (e.g., ProLong Gold) for Fixed Cells
  • Sample Preparation: Perform your standard immunofluorescence or other labeling protocol with Sulfo-Cy5.

  • Washing: After the final labeling step, wash the sample thoroughly with phosphate-buffered saline (PBS) or a similar buffer to remove any unbound dye.

  • Mounting:

    • Carefully remove the slide from the washing buffer and gently blot away excess liquid from the edges of the coverslip or sample area.

    • Add a single drop of ProLong Gold Antifade Reagent to the center of the sample.

    • Gently lower a clean coverslip onto the drop of mounting medium, avoiding air bubbles.

  • Curing:

    • Allow the slide to cure in the dark at room temperature for at least 24 hours.[11] This allows the mounting medium to solidify and achieve its optimal refractive index and antifade properties.

  • Sealing (Optional for long-term storage): After curing, you can seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and further protect the sample.

  • Imaging: The sample is now ready for fluorescence imaging. Store slides at 4°C in the dark when not in use.

Protocol 2: Using Trolox as an Antifade Reagent for Live-Cell Imaging
  • Prepare a Trolox Stock Solution: Dissolve Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in ethanol (B145695) or DMSO to create a 100 mM stock solution. Store this stock solution at -20°C.

  • Prepare Imaging Medium with Trolox: On the day of the experiment, dilute the Trolox stock solution into your live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS) to a final working concentration. A typical starting concentration is 1 mM, but the optimal concentration may vary depending on the cell type and experimental conditions (a range of 0.1 mM to 1 mM can be tested).[9]

  • Cell Labeling: Label your live cells with Sulfo-Cy5 according to your specific protocol.

  • Incubation with Trolox: After labeling, replace the labeling medium with the imaging medium containing Trolox. Incubate the cells for at least 15-30 minutes before imaging to allow for equilibration.

  • Imaging: Proceed with your live-cell imaging experiment. The presence of Trolox in the medium will help to reduce the photobleaching of Sulfo-Cy5.

Visualizations

Photobleaching_Pathway S0 Sulfo-Cy5 (Ground State) S1 Sulfo-Cy5 (Excited Singlet State) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Sulfo-Cy5 (Excited Triplet State) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS + O2 Bleached Non-fluorescent Product T1->Bleached Photochemical Reaction ROS->Bleached Oxidation

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Sulfo-Cy5.

Antifade_Mechanism ExcitedDye Excited Sulfo-Cy5 ROS Reactive Oxygen Species (ROS) ExcitedDye->ROS Generates InactiveROS Inactive Species GroundStateDye Ground State Sulfo-Cy5 Antifade Antifade Reagent Antifade->ROS Scavenges

Caption: Mechanism of action of antifade reagents in preventing photobleaching.

Experimental_Workflow cluster_prep Sample Preparation cluster_antifade Antifade Treatment cluster_imaging Imaging Label Label Sample with Sulfo-Cy5 Wash Wash to Remove Unbound Dye Label->Wash AddAntifade Add Antifade Reagent Wash->AddAntifade Optimize Optimize Imaging Parameters AddAntifade->Optimize Acquire Acquire Images Optimize->Acquire

Caption: General experimental workflow for minimizing Sulfo-Cy5 photobleaching.

References

Technical Support Center: Sulfo-Cy5 Conjugation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 carboxylic acid and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the labeling of biomolecules with Sulfo-Cy5 and the subsequent removal of unconjugated dye.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unconjugated Sulfo-Cy5 carboxylic acid from my sample?

A1: The most prevalent and effective methods for removing unconjugated Sulfo-Cy5 dye are size exclusion chromatography (SEC), including spin columns and gravity-flow columns, and dialysis. The choice of method depends on factors like sample volume, protein size, and the required purity.[1][2]

Q2: My labeling efficiency is low. What are the possible causes?

A2: Low labeling efficiency can stem from several factors:

  • Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with your target molecule for the Sulfo-Cy5 NHS ester, significantly reducing labeling efficiency.[3][4][5] It is crucial to use amine-free buffers such as PBS, MES, or HEPES.

  • Incorrect pH: The labeling reaction with NHS esters is most efficient at a pH of 8.0-9.0.[3][4][5]

  • Low protein concentration: Protein concentrations below 2 mg/mL can lead to reduced labeling efficiency.[3][4][5]

  • Impure protein sample: The presence of stabilizers like BSA or gelatin can interfere with the labeling reaction.[3]

  • Inactive dye: Ensure the Sulfo-Cy5 NHS ester is fresh and has been stored correctly, protected from moisture and light, to maintain its reactivity.[6]

Q3: I'm observing high background fluorescence in my downstream applications. What could be the reason?

A3: High background fluorescence is often caused by residual unconjugated Sulfo-Cy5 dye in the sample.[7] Inadequate purification after the labeling reaction is the primary cause. It is also possible that the dye is non-specifically binding to other components in your assay. Ensure thorough removal of free dye using the recommended purification methods.

Q4: Can I use dialysis to remove unconjugated Sulfo-Cy5? What are the key considerations?

A4: Yes, dialysis is a suitable method for removing unconjugated dye, especially for larger sample volumes.[5] Key considerations include using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that retains your labeled protein while allowing the small dye molecule (MW of Sulfo-Cy5 carboxylic acid is ~700 Da) to diffuse out. Multiple, large-volume buffer changes are necessary for efficient removal.[2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Inefficient Removal of Unconjugated Dye
Symptom Possible Cause Suggested Solution
High background signal in fluorescence assays. Incomplete removal of free Sulfo-Cy5 dye.1. Optimize Size Exclusion Chromatography (SEC): Ensure the chosen SEC resin has an appropriate fractionation range for your protein. For example, Sephadex G-25 is suitable for proteins with a molecular weight >5 kDa.[1][8] Consider using a longer column or a resin with a smaller pore size for better separation. 2. Increase Dialysis Time and Buffer Changes: If using dialysis, extend the dialysis time and increase the frequency and volume of buffer changes to ensure complete removal of the free dye.[2] 3. Repeat Purification: For highly concentrated dye, a single purification step may not be sufficient. Consider a second round of purification.[4]
Free dye visible in gel electrophoresis of the labeled protein. The chosen purification method is not optimal for the sample.1. Switch Purification Method: If SEC is not providing adequate separation, consider trying dialysis, or vice-versa. For small sample volumes, spin columns are a convenient and efficient option. 2. Consider Alternative Chromatography: For challenging separations, hydrophobic interaction chromatography (HIC) or ion exchange chromatography (IEX) might be more effective than SEC.[1]
Problem 2: Low Yield of Labeled Protein
Symptom Possible Cause Suggested Solution
Low protein recovery after purification. Protein precipitation during labeling or purification.1. Optimize Labeling Conditions: Avoid over-labeling by optimizing the dye-to-protein molar ratio. High degrees of labeling can lead to protein aggregation and precipitation.[9] 2. Check Buffer Compatibility: Ensure your protein is stable in the labeling and purification buffers. Adjust pH or ionic strength if necessary. 3. Gentle Handling: Minimize vigorous vortexing or agitation that could denature the protein.
Low fluorescence signal from the purified conjugate. Inefficient labeling reaction.1. Buffer Exchange: Before labeling, ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at the optimal pH (8.0-9.0).[3][4][5] 2. Increase Reactant Concentrations: If possible, increase the protein concentration to the recommended range of 2-10 mg/mL.[3][5] Optimize the molar ratio of dye to protein. 3. Use Fresh Dye: Prepare the dye stock solution immediately before use, as NHS esters can hydrolyze in aqueous solutions.[6]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Spin Column)

This protocol is suitable for rapid purification of small sample volumes (up to 110 µL).

Materials:

  • Spin column (e.g., Sephadex G-25)

  • Collection tubes

  • Elution buffer (e.g., PBS, pH 7.2-7.4)

  • Microcentrifuge

Procedure:

  • Prepare the Column:

    • Remove the bottom cap of the spin column and place it in a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.

  • Equilibrate the Column:

    • Add 150-200 µL of elution buffer to the column.

    • Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through.

    • Repeat the equilibration step at least two more times.

  • Load the Sample:

    • Place the equilibrated column in a fresh collection tube.

    • Carefully apply the labeling reaction mixture (max. 110 µL) to the center of the resin bed.

  • Elute the Labeled Protein:

    • Centrifuge the column at 1,500 x g for 2 minutes.

    • The eluate in the collection tube contains the purified, labeled protein. The unconjugated Sulfo-Cy5 dye remains in the column resin.[2]

Protocol 2: Dialysis

This protocol is suitable for larger sample volumes.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)

  • Large beaker

  • Stir plate and stir bar

  • Dialysis buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

  • Prepare the Dialysis Membrane:

    • Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions.

  • Load the Sample:

    • Load the labeling reaction mixture into the dialysis tubing/cassette and seal it securely.

  • Perform Dialysis:

    • Place the sealed tubing/cassette in a beaker containing a large volume of cold dialysis buffer (e.g., 100-1000 times the sample volume).

    • Stir the buffer gently on a stir plate at 4°C.

  • Buffer Changes:

    • Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unconjugated dye.[2]

  • Recover the Sample:

    • Carefully remove the dialysis tubing/cassette from the buffer and transfer the purified labeled protein to a clean tube.

Quantitative Data Summary

While the exact efficiency of unconjugated dye removal can vary depending on the specific protein and experimental conditions, the following table provides a general comparison of the common purification methods.

Method Typical Protein Recovery Efficiency of Dye Removal Speed Sample Volume
Spin Column (SEC) >90%HighFast (~10-15 min)Small (< 200 µL)
Gravity-Flow SEC 80-95%Very HighModerate (30-60 min)Small to Medium (0.5-5 mL)
Dialysis >95%High (with sufficient buffer changes)Slow (24-48 hours)Small to Large (>0.1 mL)

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification protein Protein in Amine-Free Buffer (pH 8.0-9.0) reaction Incubation (RT, 1-2 hours) protein->reaction dye Sulfo-Cy5 NHS Ester dye->reaction purification_method Removal of Unconjugated Dye reaction->purification_method labeled_protein Purified Sulfo-Cy5 Labeled Protein purification_method->labeled_protein Collect free_dye Unconjugated Sulfo-Cy5 Dye (Waste) purification_method->free_dye Discard

Caption: Overall workflow for Sulfo-Cy5 labeling and purification.

purification_options cluster_methods Purification Method Selection cluster_sec_types SEC Options start Crude Labeled Protein Mixture sec Size Exclusion Chromatography (SEC) start->sec dialysis Dialysis start->dialysis spin_column Spin Column (Fast, Small Volume) sec->spin_column gravity_column Gravity-Flow Column (Higher Resolution) sec->gravity_column end_product Purified Labeled Protein dialysis->end_product spin_column->end_product gravity_column->end_product

Caption: Decision tree for selecting a purification method.

References

optimizing dye-to-protein ratio for Sulfo-Cy5 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists utilizing Sulfo-Cy5 NHS ester for protein labeling. Our goal is to help you optimize your dye-to-protein ratio for consistent and reliable results in your drug development and research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of Sulfo-Cy5 dye to protein?

A1: A common starting point for optimization is a 10:1 molar ratio of Sulfo-Cy5 NHS ester to your target protein.[1][2] However, the optimal ratio is protein-dependent. It is advisable to test a range of molar ratios, such as 5:1, 10:1, 15:1, and 20:1, to determine the ideal conditions for your specific protein.[1][2]

Q2: What is the optimal pH for the labeling reaction?

A2: The labeling reaction is most efficient at a pH of 8.0-9.0.[1][3] The primary amine groups on the protein need to be deprotonated to be reactive, which is favored at a slightly alkaline pH.[4] It is recommended to use a buffer such as 1 M sodium bicarbonate to adjust the pH of your protein solution.[1][3]

Q3: What is the ideal protein concentration for labeling?

A3: For optimal labeling efficiency, a protein concentration of 2-10 mg/mL is recommended.[1][3][4] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[1][3]

Q4: What substances can interfere with the labeling reaction?

A4: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the dye, reducing labeling efficiency.[1][3][4] Ammonium (B1175870) salts (e.g., ammonium sulfate) and stabilizing proteins like bovine serum albumin (BSA) or gelatin will also interfere with the reaction.[1] It is crucial to remove these substances by dialysis or using a spin column before starting the labeling process.[1]

Q5: How should I prepare the Sulfo-Cy5 NHS ester stock solution?

A5: The Sulfo-Cy5 NHS ester should be dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[1][2][4] This stock solution should be prepared fresh and used promptly, as the NHS ester is susceptible to hydrolysis.[1][4]

Q6: How do I determine the final dye-to-protein ratio (Degree of Labeling - DOL)?

A6: The Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).[1] A detailed protocol for this calculation is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Labeling Efficiency Protein concentration is too low.Concentrate the protein solution to at least 2 mg/mL, with an optimal range of 2-10 mg/mL.[1][3][4]
pH of the reaction buffer is not optimal.Ensure the pH of the protein solution is between 8.0 and 9.0.[1][3] Adjust with 1 M sodium bicarbonate if necessary.[1]
Presence of interfering substances.Remove primary amine-containing buffers (Tris, glycine), ammonium salts, and stabilizing proteins (BSA, gelatin) by dialysis or spin column purification before labeling.[1]
Inactive dye.Prepare a fresh stock solution of Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF immediately before use.[1][4]
Over-labeling (High DOL) Molar ratio of dye to protein is too high.Reduce the molar excess of the Sulfo-Cy5 dye in the reaction. Test lower ratios such as 5:1 or 2:1.
High number of accessible lysine (B10760008) residues on the protein surface.Decrease the reaction time or lower the molar ratio of the dye.
Reaction time is too long.Reduce the incubation time of the labeling reaction.
Protein Precipitation after Labeling Over-labeling leading to decreased solubility.Reduce the dye-to-protein molar ratio in the labeling reaction. Over-labeling can cause protein aggregation.[4]
High concentration of organic solvent.Ensure the volume of DMSO or DMF added with the dye does not exceed 10% of the total reaction volume.[2]
Inconsistent Results Inaccurate quantification of protein or dye.Carefully measure the concentrations of your protein and dye stock solutions before setting up the reaction.
Variation in reaction conditions.Maintain consistent parameters such as pH, temperature, and incubation time across experiments.

Quantitative Data Summary

Table 1: Recommended Starting Molar Ratios for Optimization

Molar Ratio (Dye:Protein) Expected Outcome
5:1A good starting point to avoid over-labeling, especially for proteins with many accessible lysines.
10:1Commonly recommended starting ratio for many proteins.[1][2]
15:1Can be tested to increase the degree of labeling if lower ratios yield insufficient signal.
20:1May be necessary for proteins with fewer reactive sites, but increases the risk of over-labeling and precipitation.[2]

Table 2: Key Reaction Parameters

Parameter Recommended Range Notes
Protein Concentration 2 - 10 mg/mLSignificantly lower concentrations reduce labeling efficiency.[1][3][4]
Reaction pH 8.0 - 9.0Crucial for the reactivity of primary amines.[1][3][4]
Reaction Temperature Room Temperature to 37°CA 1-hour incubation is typically sufficient.[2]
DMSO/DMF Concentration < 10% of total volumeHigh concentrations of organic solvents can denature the protein.[2]

Experimental Protocols

Protocol 1: Sulfo-Cy5 Labeling of Proteins
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 1X PBS) at a concentration of 2-10 mg/mL.[1][3]

    • If the buffer contains interfering substances like Tris or ammonium salts, dialyze the protein against 1X PBS, pH 7.2-7.4.[1]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[3]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of Sulfo-Cy5 NHS ester in anhydrous DMSO.[1] This solution should be made fresh before each use.

  • Labeling Reaction:

    • Add the desired molar excess of the Sulfo-Cy5 stock solution to the protein solution while gently vortexing. For a starting point, use a 10:1 molar ratio.[1]

    • Incubate the reaction for 1 hour at room temperature or 37°C, protected from light.[2]

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25).[1][3]

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

Protocol 2: Calculation of the Degree of Labeling (DOL)
  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and ~650 nm (Amax for Sulfo-Cy5) using a spectrophotometer.[1]

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is contributed by both the protein and the dye. A correction factor is needed.

    • Corrected A280 = A280 - (Amax * Correction Factor)

      • The correction factor for Sulfo-Cy5 at 280 nm is typically around 0.05.

    • Protein Concentration (M) = Corrected A280 / (Molar extinction coefficient of protein * Path length in cm)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / (Molar extinction coefficient of Sulfo-Cy5 * Path length in cm)

      • The molar extinction coefficient of Sulfo-Cy5 is approximately 250,000 cm-1M-1.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualized Workflows

Sulfo_Cy5_Labeling_Workflow Protein_Prep 1. Protein Preparation (2-10 mg/mL, pH 8.0-9.0) Reaction 3. Labeling Reaction (1 hr, RT, protected from light) Protein_Prep->Reaction Dye_Prep 2. Dye Preparation (10 mM Sulfo-Cy5 in DMSO) Dye_Prep->Reaction Purification 4. Purification (Desalting Column) Reaction->Purification Remove unreacted dye Characterization 5. Characterization (Calculate DOL) Purification->Characterization Storage 6. Storage (4°C or -20°C) Characterization->Storage

Caption: A generalized workflow for Sulfo-Cy5 protein labeling.

Troubleshooting_Logic Start Low Labeling Efficiency? Check_Conc Is Protein Conc. > 2 mg/mL? Start->Check_Conc Yes Check_pH Is pH 8.0-9.0? Check_Conc->Check_pH Yes Increase_Conc Concentrate Protein Check_Conc->Increase_Conc No Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Purify_Protein Dialyze/Purify Protein Check_Buffer->Purify_Protein No Success Labeling Optimized Check_Buffer->Success Yes Increase_Conc->Check_pH Adjust_pH->Check_Buffer Purify_Protein->Success

Caption: A troubleshooting decision tree for low labeling efficiency.

References

Sulfo-Cy5 dye aggregation and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 dye. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to Sulfo-Cy5 dye aggregation and to provide clear guidance on prevention strategies during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy5 dye and what are its primary applications?

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye widely used in biological and biomedical research.[1] Its key features include bright fluorescence, high photostability, and low background interference, making it ideal for various applications.[1] The presence of sulfonate groups enhances its water solubility, which is advantageous for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.[1][2] Common applications include fluorescence microscopy, flow cytometry, in vivo imaging, and bioconjugation for studying biomolecular interactions.[1]

Q2: What causes Sulfo-Cy5 dye to aggregate?

Cyanine (B1664457) dyes, including Sulfo-Cy5, have a natural tendency to self-organize and form aggregates in aqueous solutions, a phenomenon that is dependent on concentration.[3][4] This can lead to the formation of non-fluorescent H-aggregates, which can significantly restrict the dye's analytical utility.[5][6] High concentrations of the dye and the presence of salts in the solution can promote this aggregation.[3][4][7] The inherent geometry of the dye molecule and the location of its charge also play a role in the formation of aggregates.[4]

Q3: How does aggregation affect the fluorescent properties of Sulfo-Cy5?

Aggregation can lead to a decrease in fluorescence intensity, also known as quenching. The formation of H-aggregates is characterized by a blue-shift in the absorption spectrum and poor emission.[3] This can prevent the quantitative determination of labeled macromolecules.[5][6] In some cases, dye aggregation can also lead to a red-shifted absorption band, characteristic of J-aggregates, which may have enhanced luminescence.[3]

Q4: What are the main strategies to prevent Sulfo-Cy5 dye aggregation?

The primary strategy to prevent aggregation is to use the sulfonated form of the dye, Sulfo-Cy5, which has improved water solubility and a decreased tendency to aggregate compared to its non-sulfonated counterpart.[2] Additionally, maintaining a low dye concentration during labeling and in stock solutions is crucial.[3] The use of organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) during the labeling process can also help prevent the formation of H-aggregates.[5]

Troubleshooting Guide

Issue 1: Low or no fluorescent signal after labeling.

This is a common issue that can arise from several factors during the labeling process. The following troubleshooting workflow can help identify the potential cause.

G start Low/No Fluorescent Signal check_buffer Check Labeling Buffer Composition start->check_buffer amine_buffer Amine-containing buffer (e.g., Tris)? check_buffer->amine_buffer dialyze Dialyze against amine-free buffer (e.g., PBS) amine_buffer->dialyze Yes check_ph Check Buffer pH amine_buffer->check_ph No dialyze->check_ph ph_range Is pH between 7.2 and 8.5? check_ph->ph_range adjust_ph Adjust pH to 8.2-8.5 ph_range->adjust_ph No check_protein Check Protein Concentration ph_range->check_protein Yes adjust_ph->check_protein protein_conc Is concentration > 2 mg/mL? check_protein->protein_conc concentrate_protein Concentrate protein protein_conc->concentrate_protein No check_dye Check Dye Integrity protein_conc->check_dye Yes concentrate_protein->check_dye dye_storage Was dye stored properly (-20°C, desiccated, dark)? check_dye->dye_storage new_dye Use fresh dye stock dye_storage->new_dye No check_ratio Review Dye:Protein Ratio dye_storage->check_ratio Yes new_dye->check_ratio optimize_ratio Optimize molar excess of dye check_ratio->optimize_ratio purification Review Purification Method optimize_ratio->purification success Successful Labeling purification->success

Troubleshooting workflow for low fluorescence signal.

Issue 2: Unexpected precipitation during or after the labeling reaction.

Precipitation can be due to either protein or dye aggregation.

  • Protein Aggregation: High concentrations of organic co-solvents (like DMSO or DMF) can sometimes denature sensitive proteins. It is recommended that the volume of the organic co-solvent be kept to a minimum, ideally less than 10% of the total reaction volume.[8]

  • Dye Aggregation: As discussed, high dye concentrations can lead to aggregation and precipitation. Ensure that the dye stock solution is fully dissolved before adding it to the protein solution. If precipitation persists, consider reducing the dye-to-protein molar ratio.

Issue 3: Labeled conjugate shows a spectral shift or poor fluorescence.

This is often indicative of H-aggregate formation.

  • Observation: The absorption spectrum of the labeled conjugate may show a new band at a shorter wavelength (blue-shifted) compared to the free dye, and the fluorescence will be significantly reduced.

  • Solution: The formation of H-aggregates can be disrupted by altering the solvent environment. Performing the labeling reaction in a buffer with a higher content of organic solvent can prevent their formation.[5] Additionally, ensuring a lower degree of labeling (DOL) by reducing the molar excess of the dye can minimize dye-dye interactions on the protein surface.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for successful Sulfo-Cy5 labeling experiments.

Table 1: Recommended Reaction Conditions for Sulfo-Cy5 NHS Ester Labeling

ParameterRecommended ValueNotes
Protein Buffer Amine-free (e.g., PBS)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for the NHS ester.[9][10]
Reaction pH 8.2 - 8.5This pH is a compromise between ensuring the deprotonation of primary amines on the protein and minimizing the hydrolysis of the NHS ester.[11]
Protein Concentration > 2 mg/mLLabeling efficiency is significantly reduced at lower concentrations.[9][12]
Dye Stock Solution 10 mM in anhydrous DMSO or DMFPrepare fresh and use promptly. Avoid repeated freeze-thaw cycles.[9][12]
Dye:Protein Molar Ratio 5:1 to 20:1 (start with 10:1)The optimal ratio depends on the protein and should be determined empirically.[9]
Reaction Temperature Room temperature or 4°CLower temperatures can minimize hydrolysis of the NHS ester but may require longer incubation times.[10]
Reaction Time 1 hour to overnightLonger incubation at 4°C may be necessary to achieve sufficient labeling.[10]

Table 2: Spectral Properties of Sulfo-Cy5 Dye

PropertyValue
Excitation Maximum (Absorbance) ~646 - 648 nm[13][14]
Emission Maximum ~662 - 671 nm[13][14]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹[13][14]
Optimal pH Range for Fluorescence 4 - 10[13][15]

Key Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with Sulfo-Cy5 NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins.

G start Start: Protein Labeling prep_protein 1. Prepare Protein Solution (>2 mg/mL in amine-free buffer, pH 8.2-8.5) start->prep_protein prep_dye 2. Prepare Dye Stock Solution (10 mM in anhydrous DMSO/DMF) prep_protein->prep_dye mix 3. Mix Dye and Protein (Add dye stock to protein solution while vortexing) prep_dye->mix incubate 4. Incubate Reaction (1-2 hours at room temp or overnight at 4°C, protected from light) mix->incubate quench 5. Quench Reaction (Optional) (Add quenching buffer, e.g., 1 M Tris-HCl, pH 8.0) incubate->quench purify 6. Purify Conjugate (Size-exclusion chromatography, dialysis, or spin column) quench->purify characterize 7. Characterize Conjugate (Spectrophotometry to determine Degree of Labeling) purify->characterize end End: Labeled Protein characterize->end

General workflow for protein labeling with Sulfo-Cy5 NHS ester.

Methodology Details:

  • Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.2-8.5).[10][13] If the protein is in a buffer containing amines, it must be dialyzed against a suitable labeling buffer.[9]

  • Prepare Dye Stock Solution: Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[9][12] This solution should be prepared immediately before use.

  • Mix Dye and Protein: Add the calculated volume of the dye stock solution to the protein solution. The volume of the dye stock should be a small fraction of the total reaction volume to avoid protein precipitation.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.

  • Purify Conjugate: Remove unreacted dye and byproducts using a desalting column, spin column, or dialysis.[10]

  • Determine Degree of Labeling (DOL): The DOL, or the molar ratio of dye to protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~648 nm).[10]

Protocol 2: Spectrophotometric Analysis to Determine Degree of Labeling (DOL)

  • Measure the absorbance of the purified Sulfo-Cy5 labeled protein solution at 280 nm (A₂₈₀) and ~648 nm (A_dye).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein

    • Where:

      • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    • DOL = A_dye / (ε_dye × Protein Concentration (M))

    • Where:

      • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~648 nm (~250,000 cm⁻¹M⁻¹).

An optimal DOL for most antibodies is typically between 2 and 10.[9] Over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein.

References

high background fluorescence with Sulfo-Cy5 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background fluorescence with Sulfo-Cy5 staining.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure specific signals and compromise the quality of your imaging data. This guide provides a systematic approach to identifying and resolving the common causes of this issue.

Logical Workflow for Troubleshooting High Background

This workflow outlines a step-by-step process to diagnose and address high background fluorescence in your Sulfo-Cy5 staining protocol.

TroubleshootingWorkflow start Start: High Background Observed check_autofluorescence 1. Assess Autofluorescence (Unstained Control) start->check_autofluorescence autofluorescence_high High Autofluorescence? check_autofluorescence->autofluorescence_high quench_autofluorescence Action: Use Autofluorescence Quenching Reagents (e.g., Sodium Borohydride (B1222165), Commercial Quenchers) autofluorescence_high->quench_autofluorescence Yes optimize_fixation Action: Optimize Fixation (e.g., reduce time/concentration, try alternative fixative) autofluorescence_high->optimize_fixation Yes, and/or Fixation Artifacts Suspected check_secondary 2. Check Secondary Antibody Control (No Primary Antibody) autofluorescence_high->check_secondary No quench_autofluorescence->check_secondary optimize_fixation->check_secondary secondary_binding Non-specific Secondary Binding? check_secondary->secondary_binding change_secondary Action: Change Secondary Ab or Use Cross-Adsorbed Secondary secondary_binding->change_secondary Yes optimize_blocking_secondary Action: Optimize Blocking for Secondary secondary_binding->optimize_blocking_secondary Yes check_primary 3. Optimize Primary & Secondary Antibody Concentrations secondary_binding->check_primary No change_secondary->check_primary optimize_blocking_secondary->change_secondary titrate_antibodies Action: Titrate Primary and Secondary Antibodies check_primary->titrate_antibodies optimize_blocking 4. Optimize Blocking Step titrate_antibodies->optimize_blocking blocking_protocol Action: Increase Blocking Time, Change Blocking Agent optimize_blocking->blocking_protocol optimize_washing 5. Optimize Washing Steps blocking_protocol->optimize_washing washing_protocol Action: Increase Number/Duration of Washes, Add Detergent optimize_washing->washing_protocol end End: Clear, Specific Signal washing_protocol->end

Caption: Troubleshooting workflow for high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background with Sulfo-Cy5 staining?

High background fluorescence in immunofluorescence experiments can stem from several factors.[1] Common causes include:

  • Excessive antibody concentration: Using too much primary or secondary antibody can lead to non-specific binding.[2][3]

  • Inadequate blocking: Insufficient blocking of non-specific binding sites on the sample.[2][4]

  • Insufficient washing: Failure to remove all unbound antibodies.[2][5]

  • Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for background.[3][6] Aldehyde-based fixatives like formaldehyde (B43269) can also increase autofluorescence.[7]

  • Fixation issues: Over-fixation or the use of certain fixatives can create artifacts that non-specifically bind antibodies.[2]

  • Non-specific binding of the secondary antibody: The secondary antibody may cross-react with other proteins in the sample.[2]

Q2: My unstained control sample shows high fluorescence. What should I do?

This indicates that your sample has high autofluorescence.[3][6] Here are some steps to mitigate this:

  • Use an autofluorescence quenching kit: Several commercial kits are available to reduce autofluorescence.

  • Chemical quenching: After aldehyde fixation, you can treat your samples with a quenching agent like sodium borohydride or glycine.[7]

  • Optimize fixation: Use the lowest effective concentration and duration for your fixative.[7] In some cases, switching to a different fixative, such as cold methanol, may reduce autofluorescence.[7]

  • Spectral separation: Sulfo-Cy5 is a far-red dye, which is advantageous as cellular autofluorescence is typically lower in this spectral region.[5] Ensure you are using the correct filter sets to minimize bleed-through from other fluorescent channels.

Q3: I see high background in my "secondary antibody only" control. What does this mean and how can I fix it?

This result suggests that your secondary antibody is binding non-specifically to the sample.[2] To address this:

  • Use a cross-adsorbed secondary antibody: These antibodies have been pre-adsorbed against immunoglobulins from other species to reduce cross-reactivity.

  • Change your blocking buffer: Ensure your blocking buffer is appropriate. For example, if your secondary antibody was raised in a goat, use normal goat serum in your blocking solution.[8]

  • Increase blocking time: You can try increasing the incubation time for your blocking step.[2]

  • Titrate your secondary antibody: You may be using too high a concentration of your secondary antibody.

Q4: How do I determine the optimal antibody concentration?

The ideal antibody concentration provides a strong specific signal with minimal background.[3] You should perform a titration for both your primary and secondary antibodies to find the optimal dilution.[5]

Q5: Can my choice of blocking buffer affect background with Sulfo-Cy5?

Yes, the blocking step is crucial for minimizing non-specific binding.[4] While Sulfo-Cy5 dyes are designed for low non-specific binding, an effective blocking protocol is still essential.[9]

  • Common blocking agents: Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised are commonly used.[7]

  • Commercial blocking buffers: Optimized commercial blocking buffers are also available and can be very effective.[7]

  • For tissues with high endogenous immunoglobulins (e.g., mouse-on-mouse staining): Special blocking kits may be necessary.[10]

Experimental Protocols

Protocol 1: Antibody Titration

This protocol describes how to perform a serial dilution to find the optimal concentration for your primary and secondary antibodies.

Objective: To determine the antibody dilution that yields the best signal-to-noise ratio.

Materials:

  • Your prepared cell or tissue samples

  • Primary antibody

  • Sulfo-Cy5 conjugated secondary antibody

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Mounting medium

Procedure:

  • Prepare a range of primary antibody dilutions: Start with the manufacturer's recommended dilution and prepare a series of 2-fold or 5-fold dilutions on either side of this concentration. (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

  • Incubate with primary antibody: Apply each dilution to a separate sample and incubate according to your standard protocol (e.g., 1 hour at room temperature or overnight at 4°C).

  • Wash: Wash all samples thoroughly with wash buffer (e.g., 3 x 5 minutes).

  • Prepare a range of secondary antibody dilutions: For each primary antibody dilution, you can also test a few dilutions of your Sulfo-Cy5 secondary antibody (e.g., 1:500, 1:1000, 1:2000).

  • Incubate with secondary antibody: Apply the secondary antibody dilutions and incubate for 1-2 hours at room temperature, protected from light.

  • Wash: Repeat the washing step.

  • Mount and image: Mount your samples and acquire images using consistent settings for all samples.

  • Analyze: Compare the images to identify the combination of primary and secondary antibody dilutions that provides the brightest specific signal with the lowest background.

Data Presentation: Antibody Titration Recommendations

Antibody TypeStarting Dilution RangeIncubation TimeIncubation Temperature
Primary Antibody 1:100 to 1:10001-2 hours or OvernightRoom Temperature or 4°C
Secondary Antibody 1:500 to 1:20001-2 hoursRoom Temperature

Note: These are general ranges. The optimal dilution for your specific antibody and application must be determined experimentally.

Protocol 2: Blocking Buffer Optimization

Objective: To identify the most effective blocking agent to reduce non-specific binding.

Materials:

  • Your prepared cell or tissue samples

  • Your optimized primary and Sulfo-Cy5 secondary antibodies

  • A selection of blocking buffers to test:

    • 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS

    • 5% Bovine Serum Albumin (BSA) in PBS

    • Commercial blocking buffers

  • Wash buffer (PBS with 0.1% Tween-20)

  • Mounting medium

Procedure:

  • Apply different blocking buffers: To parallel samples, apply each of the different blocking buffers and incubate for at least 1 hour at room temperature.

  • Primary and secondary antibody incubation: Proceed with your standard staining protocol using your optimized antibody concentrations.

  • Washing: Ensure consistent and thorough washing for all samples.

  • Mount and image: Mount and image all samples using identical settings.

  • Compare: Evaluate the background levels in the images to determine which blocking buffer was most effective.

Protocol 3: Wash Buffer and Procedure Optimization

Objective: To ensure complete removal of unbound antibodies to reduce background.

Materials:

  • Your stained samples

  • Wash buffers to test:

    • PBS

    • PBS with 0.1% Tween-20

    • Tris-buffered saline (TBS) with 0.1% Tween-20

Procedure:

  • Vary the number of washes: After your final antibody incubation, wash your samples with your chosen wash buffer for a varying number of times (e.g., 3 washes, 5 washes, 7 washes).

  • Vary the duration of washes: For another set of samples, keep the number of washes constant (e.g., 3 washes) but vary the duration of each wash (e.g., 5 minutes, 10 minutes, 15 minutes).

  • Include a detergent: Compare the background of samples washed with PBS alone versus PBS containing a mild detergent like Tween-20.

  • Mount and image: Mount and image all samples using the same settings.

  • Analyze: Determine the washing protocol that results in the cleanest signal.

Signaling Pathway and Workflow Diagrams

Generic Immunofluorescence Staining Workflow

This diagram illustrates the key steps in a typical indirect immunofluorescence staining protocol.

IF_Workflow start Start: Sample Preparation fixation 1. Fixation start->fixation permeabilization 2. Permeabilization (if intracellular target) fixation->permeabilization blocking 3. Blocking permeabilization->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab wash1 5. Wash primary_ab->wash1 secondary_ab 6. Sulfo-Cy5 Secondary Antibody Incubation wash1->secondary_ab wash2 7. Wash secondary_ab->wash2 mounting 8. Mounting wash2->mounting imaging 9. Imaging mounting->imaging

Caption: A typical indirect immunofluorescence workflow.

References

Sulfo-Cy5 Fluorescence Quenching Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues related to the quenching of Sulfo-Cy5 fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Sulfo-Cy5 fluorescence quenching?

A1: The primary causes of Sulfo-Cy5 fluorescence quenching can be broadly categorized as follows:

  • Environmental Effects: The immediate chemical environment of the fluorophore can significantly impact its fluorescence. This includes the polarity of the solvent, the presence of specific quenching agents, and the pH of the solution.

  • High Degree of Labeling (DOL): Over-labeling a biomolecule with Sulfo-Cy5 can lead to self-quenching, where adjacent dye molecules interact and dissipate energy non-radiatively.[1]

  • Aggregation: At high concentrations, Sulfo-Cy5 molecules can form non-fluorescent or weakly fluorescent aggregates (H-aggregates).[] The charged sulfonate groups on Sulfo-Cy5 help reduce this aggregation compared to its non-sulfonated counterpart, Cy5.

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the fluorophore, resulting in a loss of fluorescence.

  • Interaction with Quenchers: Certain molecules, such as tryptophan, can quench Sulfo-Cy5 fluorescence through processes like photoinduced electron transfer (PET). Other quenchers include specific metal ions and some buffer components.

Q2: Is the fluorescence of Sulfo-Cy5 pH-sensitive?

A2: The fluorescence intensity of Sulfo-Cy5 is largely independent of pH within a broad range, typically from pH 4 to 10.[3] Studies have shown that its fluorescence remains nearly constant in this range.[4] However, extreme pH values should be avoided as they can affect the stability of the dye and the biomolecule to which it is conjugated.

Q3: What is the optimal Degree of Labeling (DOL) for Sulfo-Cy5 conjugates?

A3: The optimal DOL is a balance between achieving a strong signal and avoiding self-quenching. For most antibodies, a DOL of 2 to 10 is recommended.[1] For effective labeling, a ratio of 6-8 moles of Sulfo-Cy5 NHS ester to one mole of antibody is often targeted.[1] It is crucial to determine the optimal DOL for each specific protein and application, as over-labeling can significantly reduce the quantum yield.[1]

Q4: How can I prevent photobleaching of Sulfo-Cy5?

A4: To minimize photobleaching, you can:

  • Use Antifade Reagents: Commercial or self-made antifade reagents can be added to your imaging buffer. Common components include oxygen scavengers (e.g., glucose oxidase/catalase) and triplet state quenchers (e.g., Trolox, n-propyl gallate).

  • Minimize Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters and only illuminate the sample when acquiring data.

  • Use Appropriate Imaging Settings: Optimize detector gain and exposure time to use the lowest possible excitation power.

  • Proper Storage: Store labeled conjugates and dye stocks protected from light at the recommended temperature (-20°C for long-term storage).[5][6]

Q5: Can components of my buffer quench Sulfo-Cy5 fluorescence?

A5: Yes, certain buffer components can cause quenching. Buffers containing primary amines, such as Tris or glycine, can react with Sulfo-Cy5 NHS ester, reducing labeling efficiency.[7] It is recommended to use amine-free buffers like PBS or bicarbonate buffer for conjugation reactions.[7] Some metal ions can also act as quenchers.[8][9] Additionally, the presence of certain amino acids, particularly tryptophan, in the vicinity of the conjugated dye on a protein can lead to quenching.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving Sulfo-Cy5.

Problem 1: Low or no fluorescence signal from my Sulfo-Cy5 conjugate.

Possible Cause Suggested Solution
Inefficient Labeling - Ensure the protein solution is at the optimal pH (8.2-8.5) for NHS ester conjugation.[6] - Use an amine-free buffer (e.g., PBS, bicarbonate buffer) for the labeling reaction.[7] - Confirm the protein concentration is adequate (ideally >2 mg/mL).[1] - Use a fresh, unhydrolyzed stock of Sulfo-Cy5 NHS ester.
Over-labeling (High DOL) - Reduce the molar ratio of dye to protein in the labeling reaction.[1] - Optimize the reaction time to prevent excessive labeling. - Purify the conjugate to remove aggregates of highly labeled protein.
Precipitation of Conjugate - Sulfo-Cy5 increases the hydrophilicity of conjugates. However, if the protein is prone to aggregation, perform labeling and storage in a buffer optimized for that protein's stability.
Photobleaching - Add an antifade reagent to the imaging buffer. - Minimize the sample's exposure to excitation light. - Use the lowest possible laser power for imaging.
Incorrect Filter Sets - Ensure the excitation and emission filters on your instrument are appropriate for Sulfo-Cy5 (Excitation max ~648 nm, Emission max ~671 nm).[3]
Quenching by Local Environment - If the dye is conjugated near a tryptophan residue, consider engineering a different labeling site. - Analyze your buffer composition for potential quenchers.

Problem 2: High background fluorescence.

Possible Cause Suggested Solution
Unreacted Free Dye - Ensure thorough purification of the conjugate after labeling using size-exclusion chromatography or dialysis to remove all unconjugated dye.[5]
Non-specific Binding - For imaging applications, include adequate blocking steps (e.g., with BSA or serum). - Increase the number and duration of washing steps.
Autofluorescence - Image an unlabeled control sample to assess the level of autofluorescence. - The far-red emission of Sulfo-Cy5 generally minimizes issues with autofluorescence from biological samples.[3]

Quantitative Data on Sulfo-Cy5 Quenching

The following tables provide quantitative data to help understand the factors influencing Sulfo-Cy5 fluorescence. Note that these values can be influenced by the specific biomolecule and experimental conditions.

Table 1: Effect of Degree of Labeling (DOL) on Relative Quantum Yield of a Labeled Antibody (Illustrative)

Degree of Labeling (DOL)Relative Quantum Yield
1-2High
3-5Moderate
6-8Reduced
>8Significantly Reduced[1]

Table 2: Concentration-Dependent Self-Quenching of Sulfo-Cy5 in Aqueous Buffer (Illustrative)

ConcentrationRelative Fluorescence Intensity
< 1 µMLinear increase with concentration
1-10 µMOnset of self-quenching
> 10 µMSignificant quenching, non-linear response[4][10]

Table 3: Effect of Common Antifade Reagents on Sulfo-Cy5 Photostability (Qualitative)

Antifade ReagentEffect on Photostability
n-Propyl gallateModerate improvement
Ascorbic AcidSignificant improvement
TroloxSignificant improvement
Commercial Cocktails (e.g., ProLong Gold)Excellent improvement

Table 4: Quenching of Sulfo-Cy5 Fluorescence by Amino Acids (Illustrative)

QuencherQuenching EfficiencyMechanism
TryptophanHighPhotoinduced Electron Transfer (PET)
TyrosineModeratePET
HistidineLowCollisional Quenching
MethionineLowCollisional Quenching

Experimental Protocols

Protocol 1: Labeling of an Antibody with Sulfo-Cy5 NHS Ester

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.4) at 2-10 mg/mL.

  • Sulfo-Cy5 NHS ester.

  • Anhydrous DMSO.

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Prepare the Antibody: Dissolve or dialyze the antibody into a suitable amine-free buffer. Adjust the pH to 8.3-8.5 using the sodium bicarbonate buffer.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired dye-to-antibody molar ratio (a starting point of 10:1 is common).

    • Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Equilibrate a size-exclusion column with PBS.

    • Apply the reaction mixture to the column.

    • Elute the labeled antibody with PBS. The first colored fraction will be the conjugated antibody, while the later colored fraction contains the free dye.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and 650 nm.

    • Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × 0.05)] / ε_protein

      • DOL = A₆₅₀ / (ε_dye × Protein Concentration (M)) (Where ε_protein is the molar extinction coefficient of the protein at 280 nm, and ε_dye is the molar extinction coefficient of Sulfo-Cy5 at 650 nm, which is approximately 250,000 cm⁻¹M⁻¹).

Protocol 2: Measuring the Effect of a Potential Quencher on Sulfo-Cy5 Fluorescence

Materials:

  • Sulfo-Cy5 solution of known concentration in a suitable buffer (e.g., PBS).

  • Stock solution of the potential quenching agent.

  • Fluorometer.

Procedure:

  • Prepare a series of solutions with a constant concentration of Sulfo-Cy5 and varying concentrations of the quencher.

  • Include a control sample with only Sulfo-Cy5 and no quencher.

  • Incubate the samples for a set period at a constant temperature.

  • Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for Sulfo-Cy5.

  • Plot the fluorescence intensity as a function of the quencher concentration to determine the quenching efficiency.

Visualizations

Jablonski_Diagram Jablonski Diagram for Fluorescence and Quenching S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T1 (Triplet State) S1->T1 Intersystem Crossing Quencher Quencher S1->Quencher Quenching (e.g., PET, FRET) T1->S0 Phosphorescence (Non-radiative)

Caption: Jablonski diagram illustrating the processes of fluorescence and non-radiative decay, including quenching.

Troubleshooting_Workflow Troubleshooting Workflow for Low Sulfo-Cy5 Signal Start Low Fluorescence Signal Check_Labeling Check Labeling Efficiency Start->Check_Labeling Check_Purification Check Purification Check_Labeling->Check_Purification Labeling OK Optimize_Labeling Optimize pH, buffer, dye:protein ratio Check_Labeling->Optimize_Labeling Inefficient Labeling Check_Environment Check Experimental Conditions Check_Purification->Check_Environment Purification OK Repurify Repurify conjugate Check_Purification->Repurify Free Dye Present Check_DOL Check DOL Check_Environment->Check_DOL Conditions OK Optimize_Environment Add antifade, change buffer, reduce exposure Check_Environment->Optimize_Environment Potential Quenchers or Photobleaching Optimize_Labeling->Start Repurify->Start Success Signal Restored Check_DOL->Success DOL Optimal Reduce_DOL Reduce dye:protein ratio in labeling Check_DOL->Reduce_DOL DOL too high Optimize_Environment->Start Reduce_DOL->Start

Caption: A decision tree for troubleshooting low fluorescence signals in Sulfo-Cy5 experiments.

Signaling_Pathway Factors Leading to Sulfo-Cy5 Fluorescence Quenching Quenching Fluorescence Quenching High_DOL High Degree of Labeling (DOL) High_DOL->Quenching Aggregation Dye Aggregation Aggregation->Quenching Photobleaching Photobleaching Photobleaching->Quenching Quenchers Presence of Quenchers Quenchers->Quenching High_Concentration High Dye Concentration High_Concentration->Aggregation High_Ionic_Strength High Ionic Strength High_Ionic_Strength->Aggregation Intense_Light Intense/Prolonged Excitation Intense_Light->Photobleaching Tryptophan Tryptophan Residues Tryptophan->Quenchers Metal_Ions Metal Ions Metal_Ions->Quenchers

Caption: A diagram illustrating the key factors that can lead to the quenching of Sulfo-Cy5 fluorescence.

References

impact of pH on Sulfo-Cy5 conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on Sulfo-Cy5 conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Sulfo-Cy5 NHS ester to primary amines?

The optimal pH for Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester conjugation to primary amines, such as those on proteins and antibodies, is between pH 8.3 and 8.5 .[1][2][3][4] This pH range provides the best balance between ensuring the primary amino groups are deprotonated and reactive, while minimizing the hydrolysis of the NHS ester.[4][5]

Q2: Why is pH so critical for the Sulfo-Cy5 conjugation reaction?

The pH of the reaction buffer is a critical parameter because it directly influences two competing reactions:

  • Amine Reactivity: The reactive form of a primary amine is its deprotonated, nucleophilic state (-NH2). At acidic or neutral pH, primary amines are predominantly in their protonated form (-NH3+), which is non-nucleophilic and will not react with the NHS ester.[5] As the pH increases above the pKa of the amine, the concentration of the reactive deprotonated form increases, favoring the conjugation reaction.[5]

  • NHS Ester Hydrolysis: Sulfo-Cy5 NHS ester is susceptible to hydrolysis, a reaction with water that renders the dye incapable of conjugating to the target molecule. The rate of this hydrolysis reaction increases significantly at higher pH values.[5][6]

Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the degradation of the dye.

Q3: What happens if the pH is too low or too high?

  • Low pH (< 7.5): The concentration of protonated, non-reactive amines is high, leading to very low or no conjugation efficiency.[1][2][3]

  • High pH (> 9.0): The rate of NHS ester hydrolysis becomes very rapid, leading to a significant reduction in the amount of active dye available to react with the target molecule, resulting in poor labeling efficiency.[1][2][3]

Q4: What buffers are recommended for Sulfo-Cy5 conjugation?

Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common starting buffer for dissolving the protein.[7] The pH is then typically raised to the optimal range of 8.3-8.5 for the conjugation reaction.[7] Buffers that are free of primary amines should be used.[5][8] Commonly used buffers for the conjugation step include:

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[1][2]

  • 0.1 M Sodium Phosphate buffer, pH 8.3-8.5[1][5]

  • 0.1 M Borate buffer, pH 8.3-8.5

Q5: Are there any buffers I should avoid?

Yes, you should avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the Sulfo-Cy5 NHS ester.[5][8] Examples of buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane)[1][5]

  • Glycine[7]

Ammonium (B1175870) salts, such as ammonium sulfate, should also be removed from the protein solution before labeling.[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no conjugation efficiency Suboptimal pH: The pH of the reaction buffer was outside the optimal 8.3-8.5 range.- Carefully prepare and verify the pH of your conjugation buffer using a calibrated pH meter.- For proteins in a lower pH buffer, perform a buffer exchange or add a concentrated, amine-free buffer to adjust the pH to 8.3-8.5 just before adding the dye.[7]
Hydrolysis of Sulfo-Cy5 NHS ester: The dye was exposed to aqueous conditions for too long before the reaction, or the pH was too high.- Prepare the Sulfo-Cy5 NHS ester solution in anhydrous DMSO or DMF immediately before use.[1][2][5]- Add the dye solution to the protein solution promptly after pH adjustment.- Avoid pH values significantly above 8.5.
Presence of competing amines: The protein solution or buffer contained primary amines (e.g., Tris, glycine, ammonium salts).- Ensure your protein is in an amine-free buffer. If necessary, perform dialysis or use a desalting column to exchange the buffer.[7][8]
High background or non-specific staining Excess unconjugated dye: Insufficient removal of free Sulfo-Cy5 after the conjugation reaction.- Purify the conjugate using gel filtration (e.g., Sephadex G-25), dialysis, or a spin column to effectively remove all unconjugated dye.[1][7]
Precipitation of protein during conjugation: The protein may be unstable at the reaction pH or concentration.- Ensure the protein is soluble and stable at the chosen reaction pH and concentration.- Consider performing a small-scale trial reaction to check for precipitation.

Data Presentation

Impact of pH on NHS Ester Stability and Amine Reactivity

pHNHS Ester Half-life (approximate)Primary Amine ReactivityOverall Conjugation Efficiency
7.04-5 hours[6]Low (mostly protonated)Very Low
7.5~2 hoursModerateModerate
8.3 - 8.5 ~30-60 minutes High (deprotonated) Optimal
8.610 minutes[6]Very HighDecreased due to rapid hydrolysis
> 9.0Very shortVery HighVery Low due to rapid hydrolysis

Note: The half-life of the NHS ester can vary depending on the specific molecule and buffer conditions.

Experimental Protocols

General Protocol for Sulfo-Cy5 Conjugation to a Protein

This protocol provides a general guideline. The optimal conditions, including the molar ratio of dye to protein, may need to be determined empirically for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 1 M Sodium Bicarbonate, pH 9.0

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.[7][9][10] If the protein solution contains primary amines, perform a buffer exchange into PBS.

    • Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M Sodium Bicarbonate buffer.

  • Prepare the Sulfo-Cy5 NHS Ester Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the Sulfo-Cy5 solution. A molar excess of 10-20 fold of dye to protein is a common starting point.[5]

    • Add the calculated volume of the Sulfo-Cy5 solution to the pH-adjusted protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Purify the Conjugate:

    • Remove the unreacted Sulfo-Cy5 by passing the reaction mixture through a desalting column equilibrated with PBS.[7]

    • Collect the colored fractions corresponding to the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and Sulfo-Cy5.

Mandatory Visualization

G low_pH Protonated Amine (-NH3+) Non-nucleophilic low_efficiency Low Conjugation Efficiency low_pH->low_efficiency Dominant Species optimal_pH Deprotonated Amine (-NH2) Nucleophilic high_efficiency High Conjugation Efficiency optimal_pH->high_efficiency Balanced Reaction high_pH NHS Ester Hydrolysis low_efficiency_high Low Conjugation Efficiency high_pH->low_efficiency_high Rapid Degradation

Caption: Impact of pH on Sulfo-Cy5 Conjugation Efficiency.

References

Sulfo-Cy5 Stability in Biological Buffers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Sulfo-Cy5, a widely used fluorescent dye, in various biological buffers. Understanding the stability of your fluorescent probes is critical for generating reliable and reproducible experimental data. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of Sulfo-Cy5 and its conjugates.

Frequently Asked Questions (FAQs)

Q1: How stable is Sulfo-Cy5's fluorescence across different pH levels?

A1: Sulfo-Cy5 exhibits remarkable pH insensitivity. Its fluorescence intensity remains stable across a broad pH range, typically from pH 3 to 10.[1][2][3] This characteristic makes it a robust choice for a variety of biological experiments where pH conditions may vary.

Q2: What is the recommended storage buffer for Sulfo-Cy5 and its conjugates?

A2: For optimal long-term stability, Sulfo-Cy5 and its conjugates should be stored at -20°C in a slightly basic buffer, such as TE buffer (pH 8.0), and protected from light.[1] It is also advisable to aliquot the dye or conjugate to avoid repeated freeze-thaw cycles.[1] For immediate use, dye-protein conjugates can be diluted in a suitable staining buffer. For longer-term storage, concentrating the conjugate solution or freeze-drying is recommended.[1]

Q3: Are there any biological buffers that should be avoided when working with Sulfo-Cy5 NHS esters?

A3: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with Sulfo-Cy5 NHS esters. The primary amines in these buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[1] If your protein is in a Tris or glycine buffer, it must be dialyzed against an amine-free buffer like PBS (phosphate-buffered saline) at pH 7.2-7.4 before labeling.[1]

Q4: What is the primary cause of Sulfo-Cy5 degradation?

A4: The primary degradation pathway for cyanine (B1664457) dyes like Sulfo-Cy5, particularly when exposed to light, is photo-oxidation. This process involves the reaction of the excited dye molecule with singlet oxygen, leading to the cleavage of the polymethine chain that forms the core of the fluorophore. This cleavage disrupts the conjugated system, resulting in a loss of fluorescence.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no fluorescence signal from my Sulfo-Cy5 conjugate. Inefficient Conjugation: Use of an inappropriate buffer (e.g., Tris or glycine) during labeling with Sulfo-Cy5 NHS ester.Ensure the labeling reaction is performed in an amine-free buffer at the recommended pH (typically 8.5-9.0).[1] Dialyze your protein into a suitable buffer like PBS if necessary.
Dye Degradation: Improper storage of the dye or conjugate (exposure to light, multiple freeze-thaw cycles).Store Sulfo-Cy5 and its conjugates at -20°C, protected from light, and in aliquots.[1]
Hydrolysis of NHS Ester: The Sulfo-Cy5 NHS ester was reconstituted in an aqueous buffer and stored for an extended period before use.Reconstitute Sulfo-Cy5 NHS ester in anhydrous DMSO immediately before use. Avoid storing the reactive dye in aqueous solutions.
Fluorescence signal fades quickly during imaging. Photobleaching: High-intensity light exposure during microscopy.- Reduce the laser power and/or exposure time.- Use an anti-fade mounting medium.- Employ oxygen scavenging systems in your buffer if possible.
Variability in fluorescence intensity between experiments. Inconsistent Buffer Composition: Minor variations in buffer pH or the presence of contaminants.Prepare fresh buffers for each experiment and ensure consistent pH. Filter-sterilize buffers to remove any potential contaminants.
Buffer-Induced Quenching: Certain buffer components may quench fluorescence.While Sulfo-Cy5 is generally stable, if quenching is suspected, test the fluorescence of the conjugate in a different, well-characterized buffer like PBS.

Quantitative Data Summary

While specific quantitative data on the long-term degradation rates of Sulfo-Cy5 in different biological buffers (PBS, Tris, HEPES) under dark conditions is not extensively available in peer-reviewed literature, the general consensus is that phosphate-buffered saline (PBS) at a neutral to slightly basic pH is a suitable buffer for maintaining the stability of cyanine dye conjugates for extended periods when stored properly at -20°C and protected from light. One study on various dyes for chromovitrectomy showed that dyes stored in phosphate (B84403) buffer exhibited residual concentrations between 80-90% after accelerated aging, indicating good stability.

Buffer Recommended for Sulfo-Cy5 NHS Ester Conjugation? General Stability for Conjugates Key Considerations
Phosphate-Buffered Saline (PBS) Yes (amine-free)GoodA commonly used and recommended buffer for both conjugation and storage of conjugates.[1]
Tris Buffer NoPotentially lower for long-term storageIncompatible with NHS ester chemistry due to the presence of a primary amine. May also promote hydrolytic degradation of the dye over long periods.[1]
HEPES Buffer Yes (amine-free)Generally GoodA zwitterionic buffer that can be a good alternative to Tris, especially when metal chelation by Tris is a concern.
Sodium Carbonate/Bicarbonate Buffer Yes (amine-free)Good for conjugationOften used at a higher pH (around 9.0) to facilitate efficient NHS ester labeling reactions.[1]

Experimental Protocols

Protocol: Assessing Sulfo-Cy5 Conjugate Stability in a Specific Buffer

This protocol provides a framework for evaluating the stability of your Sulfo-Cy5 conjugate in your experimental buffer over time.

1. Materials:

  • Sulfo-Cy5 labeled protein (or other biomolecule)
  • Your biological buffer of interest (e.g., PBS, Tris, HEPES)
  • Fluorometer or fluorescence plate reader
  • Microcentrifuge tubes or a 96-well plate (black, clear bottom)

2. Procedure:

  • Prepare a stock solution of your Sulfo-Cy5 conjugate in your chosen buffer at a known concentration.
  • Aliquot the stock solution into multiple tubes or wells of a plate to represent different time points (e.g., 0, 24, 48, 72 hours, 1 week).
  • Store the aliquots under your intended experimental conditions (e.g., 4°C or room temperature, protected from light).
  • At each time point, measure the fluorescence intensity of one aliquot using a fluorometer or plate reader. Use the same instrument settings for all measurements.
  • For the "time 0" measurement, read the fluorescence immediately after preparation.
  • Plot the fluorescence intensity as a function of time. A significant decrease in fluorescence indicates instability in the chosen buffer under the tested conditions.

Visualizing Degradation Pathways and Experimental Workflows

To aid in understanding the processes affecting Sulfo-Cy5 stability, the following diagrams illustrate the chemical degradation pathway and a typical experimental workflow for assessing stability.

Sulfo_Cy5_Degradation Sulfo_Cy5 Sulfo-Cy5 (Fluorescent) Excited_State Excited State Sulfo_Cy5->Excited_State Light Exposure (Photons) Degradation_Products Non-fluorescent Degradation Products Sulfo_Cy5->Degradation_Products Hydrolysis (e.g., in high pH) Excited_State->Sulfo_Cy5 Fluorescence Singlet_Oxygen Singlet Oxygen (¹O₂) Excited_State->Singlet_Oxygen Energy Transfer to O₂ Singlet_Oxygen->Degradation_Products Oxidation of Polymethine Chain Oxidizing_Agents Other Oxidizing Agents Oxidizing_Agents->Degradation_Products Chemical Oxidation

Caption: Chemical degradation pathways of Sulfo-Cy5.

Experimental_Workflow start Start: Prepare Sulfo-Cy5 Conjugate Stock aliquot Aliquot into Test Buffers (PBS, Tris, HEPES, etc.) start->aliquot storage Store Aliquots under Controlled Conditions (Temp, Light) aliquot->storage measurement Measure Fluorescence Intensity at Time Points (t=0, t=1, t=2...) storage->measurement analysis Analyze Data: Plot Fluorescence vs. Time measurement->analysis conclusion Determine Stability in Each Buffer Condition analysis->conclusion

Caption: Workflow for assessing Sulfo-Cy5 stability.

References

nonspecific binding of Sulfo-Cy5 conjugates in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting issues related to nonspecific binding of Sulfo-Cy5 conjugates in cellular imaging applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nonspecific binding and high background with Sulfo-Cy5 conjugates?

A1: High background and nonspecific binding of Sulfo-Cy5 conjugates can originate from several factors:

  • Hydrophobic Interactions: The cyanine (B1664457) dye itself can be hydrophobic, leading to nonspecific binding to cellular components like lipids and proteins.[1]

  • Inadequate Blocking: Failure to properly block nonspecific binding sites within the cell or on the tissue can result in the conjugate adhering to unintended targets.[1][2][3]

  • Suboptimal Conjugate Concentration: Using an excessively high concentration of the Sulfo-Cy5 conjugate can lead to increased nonspecific binding.[1][3]

  • Insufficient Washing: Inadequate washing after incubation with the conjugate can leave unbound or weakly bound molecules, contributing to high background noise.[1][4]

  • Fixation and Permeabilization Artifacts: The chemical processes of fixing and permeabilizing cells can sometimes alter cellular structures in a way that creates nonspecific binding sites.[1][5]

  • Cellular Autofluorescence: Some cell types or tissues naturally fluoresce, which can be mistaken for nonspecific signal.[1][6] Aldehyde fixatives like formaldehyde (B43269) can also induce autofluorescence.[7]

  • Fc Receptor Binding: If the Sulfo-Cy5 is conjugated to an antibody, the Fc region of the antibody can bind to Fc receptors on certain cell types (e.g., macrophages), leading to off-target signal.[7]

Q2: How can I differentiate between signal and autofluorescence?

A2: To determine the contribution of autofluorescence to your signal, it is essential to include an unstained control sample in your experiment. This sample should be processed through all the same fixation and permeabilization steps as your stained samples. Imaging this unstained sample using the same settings will reveal the level of inherent autofluorescence.[1][6]

Q3: What are the best blocking agents to use to minimize nonspecific binding?

A3: The choice of blocking agent is critical for reducing background staining. Commonly used and effective blocking agents include:

  • Normal Serum: Using normal serum from the same species as the secondary antibody (if applicable) is a highly effective method. A concentration of 5-10% is typically recommended.[2][8] The serum contains antibodies that will bind to nonspecific sites, preventing the fluorescent conjugate from doing so.[8]

  • Bovine Serum Albumin (BSA): BSA is a common and economical protein blocking agent. Concentrations typically range from 0.1% to 0.5%.[2][8] It is important to use high-quality, IgG-free BSA to avoid introducing contaminating antibodies.[9]

  • Commercial Blocking Buffers: Several commercially available blocking buffers are optimized for immunofluorescence and can be very effective.[2]

Q4: Can the fixation and permeabilization method affect nonspecific binding?

A4: Yes, the choice of fixation and permeabilization reagents can significantly impact background staining. Aldehyde fixatives like paraformaldehyde are good for preserving cellular structure but can create cross-linking that might mask antigens or create nonspecific binding sites.[10] Organic solvents like methanol (B129727) and acetone (B3395972) fix by precipitating proteins and also permeabilize the cells.[10][11] These can sometimes be a better choice for certain epitopes but may also disrupt cellular architecture.[11] It is often necessary to empirically determine the best fixation and permeabilization strategy for your specific target and cell type.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to high background and nonspecific binding of Sulfo-Cy5 conjugates.

Problem Potential Cause Recommended Solution
High background fluorescence across the entire cell/tissue Inadequate blockingIncrease the concentration of the blocking agent (e.g., up to 10% normal serum or 1% BSA) and/or extend the blocking incubation time (e.g., 1 hour at room temperature).[12][13]
Conjugate concentration is too highTitrate the Sulfo-Cy5 conjugate to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a dilution series.[3][6]
Insufficient washingIncrease the number and duration of wash steps after conjugate incubation. Use a buffer containing a mild detergent like Tween-20 (e.g., 0.1% in PBS) to help remove unbound conjugate.[4][7]
AutofluorescenceImage an unstained control to assess the level of autofluorescence.[6] Consider using a commercial autofluorescence quenching reagent if necessary.[6]
Punctate or speckled background staining Aggregates in the conjugate solutionCentrifuge the Sulfo-Cy5 conjugate solution at high speed (e.g., >10,000 x g) for 1-5 minutes before use to pellet any aggregates.[1]
Nonspecific staining in specific subcellular compartments Hydrophobic interactions of the Cy5 dyeInclude a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) in your blocking and antibody dilution buffers to disrupt hydrophobic interactions.[14]
Fc receptor binding (for antibody conjugates)Use an Fc receptor blocking reagent before applying your primary antibody conjugate.[15] Alternatively, use F(ab')2 fragments of the antibody which lack the Fc region.[16]

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining with Sulfo-Cy5 Conjugates

This protocol provides a general workflow for staining fixed and permeabilized cells with a Sulfo-Cy5 conjugated antibody.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS)

  • Sulfo-Cy5 conjugated primary or secondary antibody

  • Mounting Medium

Procedure:

  • Cell Fixation:

    • Wash cells briefly with PBS.

    • Fix cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[11]

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 5-10 minutes at room temperature.[17]

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature to block nonspecific binding sites.[7][17]

  • Antibody Incubation:

    • Dilute the Sulfo-Cy5 conjugated antibody to its optimal concentration in the Blocking Buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7][11]

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 10 minutes each, with gentle agitation.[1][4]

  • Mounting:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Seal the edges with nail polish to prevent drying.[11]

Protocol 2: Labeling an Antibody with Sulfo-Cy5 NHS Ester

This protocol describes the general procedure for conjugating a Sulfo-Cy5 NHS ester to a primary antibody.

Materials:

  • Antibody (protein concentration >2 mg/mL in an amine-free buffer like PBS)

  • Sulfo-Cy5 NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5-9.5)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.[18]

    • Adjust the pH of the antibody solution to 8.5-9.5 using the Reaction Buffer.[19]

  • Prepare the Dye:

    • Dissolve the Sulfo-Cy5 NHS ester in DMSO to make a 10 mM stock solution.[20]

  • Conjugation Reaction:

    • A common starting point is a 10:1 molar ratio of dye to antibody.[19][20] The optimal ratio may need to be determined empirically (e.g., testing 5:1, 15:1, and 20:1 ratios).[19]

    • Add the calculated amount of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with continuous stirring or rotation.[20]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a desalting column according to the manufacturer's instructions.

Visualizations

experimental_workflow start Start: Cells on Coverslips fixation 1. Cell Fixation (e.g., 4% PFA, 15 min) start->fixation wash1 Wash (3x PBS) fixation->wash1 permeabilization 2. Permeabilization (e.g., 0.2% Triton X-100, 10 min) wash1->permeabilization wash2 Wash (3x PBS) permeabilization->wash2 blocking 3. Blocking (e.g., 5% Normal Serum, 1 hr) wash2->blocking incubation 4. Sulfo-Cy5 Conjugate Incubation (1-2 hrs RT or O/N 4°C) blocking->incubation wash3 5. Washing (3x PBST, 10 min each) incubation->wash3 mounting 6. Mounting wash3->mounting imaging Microscopy Imaging mounting->imaging

Caption: Workflow for immunofluorescence staining.

troubleshooting_logic start High Background Signal? cause1 Inadequate Blocking? start->cause1 Yes cause2 Conjugate Concentration Too High? start->cause2 No solution1 Increase blocking agent concentration/time cause1->solution1 end Improved Signal-to-Noise solution1->end solution2 Titrate conjugate concentration cause2->solution2 cause3 Insufficient Washing? cause2->cause3 No solution2->end solution3 Increase wash steps/duration cause3->solution3 cause4 Autofluorescence? cause3->cause4 No solution3->end solution4 Image unstained control Use quenching agent cause4->solution4 solution4->end

Caption: Troubleshooting logic for high background.

References

Technical Support Center: Sulfo-Cy5 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Sulfo-Cy5 NHS ester during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy5 NHS ester and what is its primary application?

Sulfo-Cy5 NHS ester is a water-soluble, amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amino groups (-NH2) on proteins, peptides, and other biomolecules to form a stable amide bond. Its high water solubility, a result of the sulfonate groups, makes it particularly suitable for labeling sensitive proteins that may denature in the presence of organic co-solvents.[1] It is widely used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Q2: I'm observing a precipitate when trying to dissolve my Sulfo-Cy5 NHS ester. What are the common causes?

Poor solubility and precipitation of Sulfo-Cy5 NHS ester can be attributed to several factors:

  • Inappropriate Solvent: While Sulfo-Cy5 NHS ester is water-soluble, for preparing high-concentration stock solutions, the use of a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is recommended.[2][3]

  • Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, especially at non-optimal pH. This hydrolysis can lead to the formation of a less soluble carboxylic acid derivative of the dye.

  • Low-Quality Solvents: The presence of water in organic solvents can cause the dye to hydrolyze over time, leading to precipitation. Always use fresh, anhydrous grade solvents.

  • Suboptimal pH: The pH of the aqueous solution plays a critical role. A pH outside the optimal range of 8.2-8.5 can affect both the reactivity and solubility of the NHS ester.[4]

  • High Concentration: Attempting to dissolve the dye at a concentration exceeding its solubility limit in a particular solvent will result in precipitation.

Q3: What are the recommended solvents for preparing Sulfo-Cy5 NHS ester stock solutions?

For preparing stock solutions, anhydrous DMSO or DMF are the recommended solvents.[2][3] A common practice is to prepare a 10 mg/mL or 10 mM stock solution in anhydrous DMSO immediately before use.[3]

Q4: Can I dissolve Sulfo-Cy5 NHS ester directly in my aqueous labeling buffer?

While Sulfo-Cy5 NHS ester is water-soluble, dissolving it directly into an aqueous buffer for a high-concentration stock is not always ideal and can lead to solubility issues and hydrolysis.[1][2] The recommended method is to first prepare a concentrated stock solution in anhydrous DMSO or DMF and then add the required volume to your aqueous reaction buffer.[3] Ensure that the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%) to avoid affecting your protein.

Q5: How can I improve the solubility of Sulfo-Cy5 NHS ester during the labeling reaction?

To enhance solubility and prevent precipitation during labeling:

  • Use a Co-solvent: Prepare a concentrated stock of the dye in anhydrous DMSO or DMF and add it to the protein solution in the labeling buffer.

  • Optimize pH: Ensure your labeling buffer is at the optimal pH range of 8.2-8.5.[4]

  • Control Concentration: Avoid excessively high concentrations of the dye in the final reaction mixture.

  • Order of Addition: Add the dye stock solution to the protein solution while gently vortexing to ensure rapid and uniform mixing.

Q6: What are the visual indicators of poor dye solubility during an experiment?

Signs of poor solubility include the appearance of a visible precipitate, cloudiness, or a suspension in the dye stock solution or the final labeling reaction mixture. This can lead to inconsistent and inefficient labeling.

Q7: Is it advisable to filter the labeling solution if a precipitate is observed?

Filtering the solution is not recommended as it will remove the undissolved dye, leading to an unknown and lower final concentration of the reactive dye. This will result in a significantly lower degree of labeling. The root cause of the precipitation should be addressed instead.

Q8: What are the best practices for storing Sulfo-Cy5 NHS ester to maintain its quality and solubility?

Sulfo-Cy5 NHS ester should be stored at -20°C, protected from light and moisture.[5][6] It is highly recommended to aliquot the dye upon receipt to avoid repeated freeze-thaw cycles. When preparing a stock solution in an organic solvent, it should be used immediately or stored at -20°C in a desiccated container for a short period (up to two weeks).[3]

Troubleshooting Guide

Problem: Precipitate Observed Upon Dissolving Sulfo-Cy5 NHS Ester
Possible CauseRecommended Solution
Incorrect Solvent For stock solutions, use high-quality, anhydrous DMSO or DMF. For direct dissolution in aqueous buffer (not recommended for high concentrations), use a fresh, amine-free buffer at the correct pH.
Low-Quality or "Wet" Solvent Use a fresh, unopened bottle of anhydrous grade DMSO or DMF. Ensure the solvent has been stored properly to prevent water absorption.
Concentration Too High Prepare a lower concentration stock solution (e.g., 1-5 mg/mL). Add the dye to the solvent in smaller portions while vortexing.
Temperature Gently warm the solution to room temperature. Avoid excessive heating, as it can accelerate hydrolysis.
Problem: Low Labeling Efficiency
Possible CauseRecommended Solution
Poor Dye Solubility Follow the troubleshooting steps above to ensure complete dissolution of the dye before initiating the labeling reaction.
Hydrolysis of NHS Ester Prepare the dye stock solution immediately before use. Ensure the labeling buffer pH is within the optimal range of 8.2-8.5.[4] Avoid prolonged incubation times at room temperature.
Presence of Competing Amines Ensure the protein solution is in an amine-free buffer (e.g., PBS, bicarbonate, or borate (B1201080) buffer).[3] Avoid buffers containing Tris or glycine. If necessary, perform a buffer exchange via dialysis or a desalting column before labeling.
Suboptimal pH of Labeling Reaction Verify the pH of your labeling buffer is between 8.2 and 8.5 using a calibrated pH meter.[4]
Low Protein Concentration For optimal labeling, the protein concentration should be at least 2 mg/mL.[3]

Quantitative Data

While precise solubility values can vary between manufacturers and batches, the following table provides a general guide.

SolventSolubilityNotes
WaterVery Good[1]Prone to hydrolysis, especially at non-optimal pH. Not ideal for high-concentration stock solutions.
DMSO (anhydrous)Good[1]Recommended for preparing concentrated stock solutions (e.g., 10 mg/mL or 10 mM).[3]
DMF (anhydrous)Good[1]An alternative to DMSO for preparing stock solutions. Ensure it is amine-free.

Experimental Protocols

Protocol 1: Preparation of Sulfo-Cy5 NHS Ester Stock Solution
  • Allow the vial of Sulfo-Cy5 NHS ester to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution of Sulfo-Cy5 NHS ester with a molecular weight of ~848 g/mol , dissolve 8.48 mg in 1 mL of anhydrous DMSO).

  • Vortex the vial thoroughly until the dye is completely dissolved.

  • Use the stock solution immediately for the labeling reaction.

Protocol 2: General Protein Labeling with Sulfo-Cy5 NHS Ester
  • Protein Preparation: Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.

  • Prepare Dye Stock: Immediately before labeling, prepare a 10 mg/mL or 10 mM stock solution of Sulfo-Cy5 NHS ester in anhydrous DMSO as described in Protocol 1.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired molar ratio of dye to protein (a common starting point is a 10:1 to 20:1 molar excess of dye).

    • While gently vortexing the protein solution, slowly add the calculated volume of the Sulfo-Cy5 NHS ester stock solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column, using size-exclusion chromatography, or by dialysis.

Visualizations

Troubleshooting_Workflow start Start: Poor Sulfo-Cy5 NHS Ester Solubility precipitate_stock Precipitate in Stock Solution? start->precipitate_stock check_solvent Check Solvent: Anhydrous DMSO/DMF? use_anhydrous Use fresh, anhydrous DMSO or DMF check_solvent->use_anhydrous No lower_conc Lower stock concentration check_solvent->lower_conc Yes precipitate_stock->check_solvent Yes precipitate_reaction Precipitate in Labeling Reaction? precipitate_stock->precipitate_reaction No check_ph Check buffer pH (8.2-8.5) precipitate_reaction->check_ph Yes success Successful Dissolution and Labeling precipitate_reaction->success No use_anhydrous->success lower_conc->success check_buffer_amines Ensure buffer is amine-free check_ph->check_buffer_amines check_buffer_amines->success

Caption: Troubleshooting workflow for poor Sulfo-Cy5 NHS ester solubility.

Labeling_Reaction cluster_reactants Reactants cluster_product Products SulfoCy5 Sulfo-Cy5 NHS Ester LabeledProtein Labeled Protein (Stable Amide Bond) SulfoCy5->LabeledProtein pH 8.2-8.5 Protein Protein with Primary Amine (-NH2) Protein->LabeledProtein Byproduct NHS Byproduct

Caption: Reaction of Sulfo-Cy5 NHS ester with a primary amine on a protein.

References

protein precipitation after Sulfo-Cy5 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding protein precipitation following Sulfo-Cy5 labeling. It is designed for researchers, scientists, and drug development professionals to help ensure successful conjugation experiments.

Troubleshooting Guide

Protein precipitation after Sulfo-Cy5 labeling is a common issue that can arise from several factors related to the protein itself, the labeling chemistry, or the buffer conditions. This guide provides a systematic approach to identifying and resolving these issues.

Problem: My protein precipitated immediately after adding the Sulfo-Cy5 NHS ester.

This is often due to the solvent used to dissolve the dye or suboptimal buffer conditions.

  • Possible Cause 1: Organic Solvent Shock. The NHS ester is typically dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent can denature the protein.

    • Solution: Use the minimal amount of organic solvent necessary to dissolve the dye. Prepare a concentrated stock of the dye to minimize the volume added to the protein solution.[1][2]

  • Possible Cause 2: Incorrect pH. The labeling reaction with NHS esters is most efficient at a pH of 8.0-9.0.[3][4] However, if this pH is close to your protein's isoelectric point (pI), it can lead to precipitation.[5]

    • Solution: Confirm the pI of your protein. If it is near the recommended labeling pH, consider using a different labeling chemistry that works at a pH where your protein is more soluble. Alternatively, you can try to perform the labeling at a slightly lower pH (e.g., 7.5-8.0), but this may require a longer incubation time or a higher dye concentration.[6]

  • Possible Cause 3: High Protein Concentration. Very high protein concentrations can increase the likelihood of aggregation and precipitation upon addition of the labeling reagent.[1]

    • Solution: While a protein concentration of 2-10 mg/mL is often recommended for efficient labeling, if you observe precipitation, try reducing the protein concentration.[3][7]

Problem: My protein looks fine after the labeling reaction, but it precipitates during purification or storage.

Precipitation after the initial reaction can be due to changes in the protein's properties after labeling or suboptimal storage conditions.

  • Possible Cause 1: Increased Hydrophobicity. Covalently attaching multiple hydrophobic Cy5 dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation.[1] This is particularly true for longer wavelength dyes which have larger ring systems.[1]

    • Solution 1: Optimize Dye-to-Protein Ratio. Reduce the molar ratio of dye to protein in the labeling reaction.[1] The optimal degree of substitution (DOS) for most antibodies is between 2 and 10.[3] Over-labeling can negatively affect both solubility and protein function.[3]

    • Solution 2: Use a More Hydrophilic Dye. If possible, consider using a more water-soluble (sulfonated) version of the dye or a different, more hydrophilic dye with similar spectral properties.[1][8]

  • Possible Cause 2: Suboptimal Buffer Conditions for the Labeled Protein. The buffer that was optimal for the unlabeled protein may not be suitable for the labeled, more hydrophobic version.

    • Solution: Add stabilizing excipients to the storage buffer. Common additives include glycerol (B35011) (10-20%), arginine, and non-ionic detergents at low concentrations.

  • Possible Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing can cause protein denaturation and aggregation.

    • Solution: Aliquot the labeled protein into single-use volumes to avoid multiple freeze-thaw cycles.[9] If freezing is necessary, use a cryoprotectant like glycerol.[9]

Problem: How can I remove aggregates from my labeled protein preparation?

If aggregation has already occurred, it is often possible to separate the soluble, monomeric protein from the aggregates.

  • Solution: Size-Exclusion Chromatography (SEC). This is the most common method for separating monomers from larger aggregates based on their size.[9] Aggregates will elute from the column before the monomeric protein.[9]

  • Solution: Hydrophobic Interaction Chromatography (HIC). This technique can be effective as aggregates often have more exposed hydrophobic regions than the native protein.[9]

Frequently Asked Questions (FAQs)

Q1: What are the ideal buffer conditions for Sulfo-Cy5 labeling?

For optimal labeling with Sulfo-Cy5 NHS ester, the following buffer conditions are recommended:

  • pH: 8.0-9.0 (a common choice is 100 mM sodium bicarbonate buffer at pH 8.3).[3][4][10]

  • Amine-free: The buffer must not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[3][7][10] Suitable buffers include PBS, HEPES, or bicarbonate buffers.[3][4]

  • Protein Concentration: A protein concentration of 2-10 mg/mL is generally recommended for efficient labeling.[3][7]

Q2: How do I determine the optimal dye-to-protein ratio for my experiment?

The optimal dye-to-protein ratio depends on the specific protein and its intended application. It's recommended to perform a titration experiment with varying molar ratios of the dye to your protein. The degree of substitution (DOS), which is the number of dye molecules per protein molecule, can be determined spectrophotometrically after purification. For most antibodies, a DOS of 2-10 is recommended.[3]

Q3: Can I use additives in my labeling reaction to prevent precipitation?

While it's best to optimize the primary labeling conditions first, some additives may help maintain protein solubility. These can include:

  • Non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (below their CMC).

  • Sugars (e.g., sucrose, trehalose).

  • Amino acids like arginine.

It is crucial to ensure that any additive does not interfere with the labeling reaction.

Q4: My protein is not labeling efficiently. What could be the reason?

Inefficient labeling can be caused by several factors:

  • Inactive Dye: NHS esters are moisture-sensitive. Ensure the dye is stored properly and dissolved in anhydrous DMSO or DMF immediately before use.[4][6]

  • Presence of Competing Amines: Ensure your protein solution is free from amine-containing buffers or stabilizers like Tris, glycine, or ammonium (B1175870) salts.[3][7] Dialysis against an appropriate amine-free buffer before labeling is recommended.[3]

  • Incorrect pH: The pH of the reaction mixture should be between 8.0 and 9.0 for efficient labeling of primary amines.[3][4]

  • Low Protein Concentration: Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[3][7]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Labeling pH 8.0 - 9.0A pH of 8.3 is often optimal.[4] Avoid the protein's pI.[5]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[3][7]
Dye-to-Protein Molar Ratio 5:1 to 20:1This should be optimized for each protein.
Degree of Substitution (DOS) 2 - 10 (for antibodies)Over-labeling can lead to precipitation and loss of function.[3]
Reaction Temperature Room Temperature or 4°CLower temperatures may reduce aggregation for sensitive proteins.[9]
Reaction Time 1 - 2 hoursCan be extended for reactions at lower temperatures.

Experimental Protocols

Protocol 1: General Sulfo-Cy5 NHS Ester Labeling of Proteins

  • Buffer Exchange: Dialyze the protein solution against an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3) to remove any interfering substances.

  • Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL in the amine-free buffer.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

  • Labeling Reaction: Add the calculated amount of dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Purification: Remove unreacted dye and any protein aggregates using a size-exclusion chromatography (e.g., Sephadex G-25) column equilibrated with a suitable storage buffer (e.g., PBS).[7]

Protocol 2: Removal of Protein Aggregates using Size-Exclusion Chromatography (SEC)

  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating the monomeric form of your labeled protein from higher molecular weight aggregates.

  • Equilibration: Equilibrate the column with at least two column volumes of your desired storage buffer.

  • Sample Loading: Centrifuge your labeled protein solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet large, insoluble aggregates. Carefully load the supernatant onto the SEC column.

  • Elution: Elute the protein with the storage buffer and collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the pure, monomeric labeled protein. The aggregates will elute in the earlier fractions.

Visualizations

Troubleshooting_Workflow start Protein Precipitation Observed q1 When did precipitation occur? start->q1 immediate Immediately after dye addition q1->immediate Immediately post_reaction During/After Purification or Storage q1->post_reaction Post-Reaction cause1 Check Solvent Volume (Minimize DMSO/DMF) immediate->cause1 cause2 Check Reaction pH (Avoid pI) immediate->cause2 cause3 Check Protein Concentration (Consider Dilution) immediate->cause3 cause4 Optimize Dye:Protein Ratio (Reduce DOS) post_reaction->cause4 cause5 Optimize Storage Buffer (Add Stabilizers) post_reaction->cause5 cause6 Aliquot & Store Properly (Avoid Freeze-Thaw) post_reaction->cause6 removal Remove Existing Aggregates post_reaction->removal sec Size-Exclusion Chromatography (SEC) removal->sec

Caption: Troubleshooting workflow for protein precipitation after Sulfo-Cy5 labeling.

Labeling_Workflow start Start: Unlabeled Protein buffer_exchange Buffer Exchange (Amine-free, pH 8.0-9.0) start->buffer_exchange add_dye Add Sulfo-Cy5 NHS Ester buffer_exchange->add_dye incubate Incubate (1-2h, RT, Dark) add_dye->incubate purify Purification (SEC) incubate->purify end End: Labeled Protein purify->end

Caption: Standard experimental workflow for Sulfo-Cy5 protein labeling.

References

improving signal-to-noise ratio in Sulfo-Cy5 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Sulfo-Cy5 imaging experiments and improve the signal-to-noise ratio.

FAQs & Troubleshooting Guides

High Background Fluorescence

High background can obscure specific signals, leading to poor image quality and difficulty in data interpretation. Below are common causes and solutions.

Question: What are the primary sources of high background fluorescence in Sulfo-Cy5 imaging?

Answer: High background fluorescence in Sulfo-Cy5 imaging can originate from several sources:

  • Non-Specific Binding: The Sulfo-Cy5 conjugate (e.g., antibody) may bind to unintended targets in the sample. This can be caused by hydrophobic and ionic interactions.[1]

  • Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, collagen, elastin) that fluoresce, contributing to the overall background signal.[1] Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence.[1]

  • Excess Antibody/Dye Concentration: Using too high a concentration of the fluorescently labeled antibody can lead to increased non-specific binding.[2][3]

  • Inadequate Washing: Insufficient washing steps after antibody incubation can leave unbound antibodies in the sample, contributing to background noise.[1][2]

  • Suboptimal Blocking: Ineffective blocking of non-specific binding sites can result in the antibody binding to unintended cellular components.[1][2]

  • Free Dye: If the Sulfo-Cy5 conjugate is not properly purified, free, unconjugated dye can bind non-specifically to the sample.[2]

Question: How can I reduce high background fluorescence?

Answer: To minimize background fluorescence and improve your signal-to-noise ratio, consider the following troubleshooting steps:

  • Optimize Antibody Concentration: Perform a titration experiment to determine the lowest concentration of your Sulfo-Cy5 conjugated antibody that provides a strong specific signal with minimal background.[2][4]

  • Increase Wash Steps: Extend the duration and/or increase the number of wash steps after antibody incubation to effectively remove unbound antibodies.[1][2] Using a buffer containing a mild detergent like Tween-20 can be beneficial.[2]

  • Use an Effective Blocking Buffer: Employ a suitable blocking buffer, such as bovine serum albumin (BSA) or serum from the host species of the secondary antibody, to block non-specific binding sites.[1][2]

  • Ensure Conjugate Purity: If you are preparing your own Sulfo-Cy5 conjugates, ensure that all unconjugated dye is removed through a purification method like column chromatography.[2]

  • Control for Autofluorescence: Always include an unstained control sample to assess the level of autofluorescence in your cells or tissue.[2] Using far-red dyes like Sulfo-Cy5 generally helps minimize issues with autofluorescence compared to dyes with shorter wavelengths.[2]

  • Optimize Fixation: If using aldehyde-based fixatives, try reducing the concentration and incubation time to a minimum that still preserves cellular morphology.[1]

Weak or No Signal

A faint or absent signal can be equally frustrating as high background. The following points address common reasons for a weak signal.

Question: I am observing a weak or no specific signal. What are the possible causes?

Answer: Several factors can contribute to a weak or absent fluorescent signal:

  • Low Target Expression: The target protein or molecule of interest may be expressed at very low levels in your sample.[2]

  • Suboptimal Antibody Concentration: The concentration of the primary or Sulfo-Cy5 conjugated secondary antibody may be too low.[5]

  • Antibody Incompatibility: The primary antibody may not be validated for the specific application (e.g., immunofluorescence).[3][5]

  • Photobleaching: Sulfo-Cy5, although relatively photostable, can still photobleach upon prolonged exposure to excitation light, leading to signal loss.[2][5][6]

  • Incorrect Imaging Settings: The microscope's excitation and emission filters may not be appropriate for Sulfo-Cy5's spectral properties.[2][3]

  • Suboptimal Degree of Labeling (DOL): When preparing your own conjugates, an inappropriate dye-to-antibody ratio can result in a suboptimal signal.[2]

Question: How can I enhance a weak Sulfo-Cy5 signal?

Answer: To amplify a weak signal and improve detection, consider these strategies:

  • Confirm Target Expression: Verify the expression of your target protein using a reliable method, such as including a positive control cell line or tissue.[2][3]

  • Optimize Antibody Concentration: Perform a titration to find the optimal concentration for both your primary and secondary antibodies.[3][5]

  • Use Antifade Mounting Media: Incorporate an antifade reagent in your mounting medium to protect Sulfo-Cy5 from photobleaching during imaging.[2]

  • Check Imaging Settings: Ensure you are using the correct laser line (e.g., 633 nm or 647 nm) for excitation and an appropriate emission filter for Sulfo-Cy5.[2]

  • Signal Amplification Techniques: For low-expression targets, consider using a signal amplification method like Tyramide Signal Amplification (TSA).[7][8][9] TSA can increase detection sensitivity by over 100 times.[7]

  • Optimize Degree of Labeling (DOL): If you are conjugating your own antibodies, aim for an optimal DOL, which is typically between 3 and 7 dye molecules per antibody.[2]

Quantitative Data Summary

The following tables provide key quantitative data for Sulfo-Cy5 and recommended starting concentrations for antibodies.

Table 1: Spectral Properties of Sulfo-Cy5

PropertyValueReference
Excitation Maximum~646 nm[10][11]
Emission Maximum~662 nm[10][11]
Stokes Shift~16 nm[10]
Recommended Excitation Laser633 nm or 647 nm[2]
Recommended Emission Filtere.g., 660/20 bandpass[2]

Table 2: Recommended Starting Concentrations and Ratios for Antibody Staining

ReagentRecommended Starting Concentration/RatioReference
Primary Antibody1 µg/mL or higher (requires titration)[3]
Sulfo-Cy5 Secondary Antibody1 µg/mL for cell staining[3]
Dye-to-Antibody Molar Ratio (for conjugation)Start with 10:1 (requires optimization)[2][12]
Optimal Degree of Labeling (DOL)3-7[2]

Experimental Protocols

Protocol: Standard Immunofluorescence Staining with Sulfo-Cy5

This protocol provides a general guideline for immunofluorescence staining. Optimization may be required for your specific sample and target.

  • Sample Preparation:

    • For adherent cells, grow them on sterile glass coverslips.

    • For suspension cells, harvest and wash the cells.[1]

  • Fixation:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]

    • Wash the cells three times with PBS for 5 minutes each.[1]

  • Permeabilization (if required for intracellular targets):

    • Incubate cells with 0.1-0.2% Triton X-100 in PBS for 10-15 minutes.

  • Blocking:

    • Incubate cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.[1]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.[1]

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy5 conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[1]

  • Final Washes:

    • Repeat the washing step as in step 6, ensuring the sample is protected from light.[1]

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using a mounting medium containing an antifade reagent.[2]

    • Image the samples using a fluorescence microscope with the appropriate filter set for Sulfo-Cy5.[1]

Protocol: Antibody Conjugation with Sulfo-Cy5 NHS Ester

This protocol outlines the basic steps for conjugating Sulfo-Cy5 NHS ester to an antibody.

  • Antibody Preparation:

    • The antibody should be purified and at a concentration of at least 2 mg/mL in a buffer free of amines (e.g., PBS).[2]

    • Adjust the pH of the antibody solution to 8.5-9.0 using a suitable buffer (e.g., 1 M sodium bicarbonate).[12]

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[2]

  • Conjugation Reaction:

    • Add the calculated amount of the Sulfo-Cy5/DMSO solution to the antibody solution to achieve the desired molar ratio (a common starting point is 10:1).[2][12]

    • Incubate the reaction mixture for 1 hour at room temperature with gentle rotation, protected from light.[2]

  • Purification:

    • Separate the labeled antibody from the unconjugated free dye using a desalting or spin column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[2][12]

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).[12]

Visualizations

Troubleshooting_High_Background cluster_sources Potential Sources cluster_solutions Troubleshooting Steps Start High Background Fluorescence Source Identify Source Start->Source NonSpecificBinding Non-Specific Binding Source->NonSpecificBinding Is it... Autofluorescence Autofluorescence Source->Autofluorescence ExcessConcentration Excess Antibody/Dye Source->ExcessConcentration InadequateWashing Inadequate Washing Source->InadequateWashing Solution Implement Solution Result Improved Signal-to-Noise Solution->Result EffectiveBlocking Use Effective Blocking Buffer NonSpecificBinding->EffectiveBlocking CheckPurity Ensure Conjugate Purity Autofluorescence->CheckPurity and control for OptimizeConcentration Optimize Antibody Concentration ExcessConcentration->OptimizeConcentration IncreaseWashing Increase Wash Steps InadequateWashing->IncreaseWashing OptimizeConcentration->Solution IncreaseWashing->Solution EffectiveBlocking->Solution CheckPurity->Solution

Caption: Troubleshooting workflow for high background fluorescence.

Weak_Signal_Enhancement cluster_causes Potential Causes cluster_strategies Enhancement Strategies Start Weak or No Signal Cause Identify Cause Start->Cause LowExpression Low Target Expression Cause->LowExpression Is it... LowConcentration Suboptimal Antibody Concentration Cause->LowConcentration Photobleaching Photobleaching Cause->Photobleaching WrongSettings Incorrect Imaging Settings Cause->WrongSettings Strategy Implement Strategy Outcome Enhanced Signal Strategy->Outcome ConfirmExpression Confirm Target Expression LowExpression->ConfirmExpression SignalAmplification Use Signal Amplification (TSA) LowExpression->SignalAmplification OptimizeConcentration Optimize Antibody Concentration LowConcentration->OptimizeConcentration Antifade Use Antifade Media Photobleaching->Antifade WrongSettings->Strategy Check Settings ConfirmExpression->Strategy OptimizeConcentration->Strategy Antifade->Strategy SignalAmplification->Strategy

Caption: Strategies for enhancing a weak fluorescent signal.

Staining_Workflow Start Start: Sample Preparation Fixation Fixation Start->Fixation Permeabilization Permeabilization (if needed) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Washing PrimaryAb->Wash1 SecondaryAb Sulfo-Cy5 Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Final Washes SecondaryAb->Wash2 Mounting Mounting Wash2->Mounting Imaging Imaging Mounting->Imaging

Caption: General immunofluorescence staining workflow.

References

Stability of Sulfo-Cy5 Labeled Proteins: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of Sulfo-Cy5 labeled proteins. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the longevity and performance of your fluorescently labeled conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Sulfo-Cy5 labeled proteins?

For long-term storage, it is recommended to store Sulfo-Cy5 labeled proteins at -20°C or -80°C.[1][2] Aliquoting the protein conjugate into single-use volumes is highly advised to prevent repeated freeze-thaw cycles, which can lead to protein degradation and a decrease in fluorescence intensity.[3][4] For short-term storage (a few days to a week), 4°C is generally acceptable.

Q2: Is there a significant difference in stability between storage at -20°C and -80°C?

While both -20°C and -80°C are used for long-term storage, there are considerations for each:

  • -20°C Storage: This is a convenient and common practice for many fluorescently labeled proteins.[5] However, some monoclonal antibodies may be susceptible to cold denaturation at temperatures around -23°C, which could potentially impact stability during storage at -20°C.

  • -80°C Storage: Storing at -80°C may offer enhanced stability and is often recommended for prolonging the shelf life of fluorescently-conjugated antibodies.[3] For stock solutions of the Sulfo-Cy5 dye itself, storage at -80°C is suggested for periods longer than a year, with a predicted stability of up to two years, compared to one year at -20°C.[1]

Currently, there is a lack of direct, quantitative comparative studies in publicly available literature that detail the degradation rates of Sulfo-Cy5 labeled proteins at -20°C versus -80°C over extended periods. The optimal temperature can be protein-dependent.

Q3: How long can I expect my Sulfo-Cy5 labeled protein to be stable at these temperatures?

With proper storage, Sulfo-Cy5 labeled proteins can be stable for an extended period. Some general guidelines suggest:

  • At -20°C, conjugates can be stable for at least one year.[1][6]

  • At -80°C, stability may be extended to two years or more.[1]

It is crucial to note that stability is highly dependent on the specific protein, the buffer composition, the degree of labeling, and the absence of contaminants.

Q4: What factors can influence the stability of my stored Sulfo-Cy5 labeled protein?

Several factors can impact the long-term stability of your conjugate:

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can cause protein denaturation and aggregation, leading to loss of function and fluorescence.[3]

  • Protein Concentration: Proteins are generally more stable when stored at higher concentrations (ideally >1 mg/mL).

  • Buffer Composition: The presence of cryoprotectants like glycerol (B35011) (at a final concentration of 50%) can help prevent freeze-thaw damage. The pH of the storage buffer should be within the stable range for the specific protein. Sulfo-Cy5 conjugates are reported to be pH insensitive from pH 4 to 10.[7]

  • Light Exposure: Sulfo-Cy5, like other fluorescent dyes, is susceptible to photobleaching. It is essential to protect the labeled protein from light during storage and handling by using amber vials or wrapping tubes in foil.[4]

  • Contamination: Microbial or enzymatic contamination can degrade the protein. Ensure sterile handling techniques and consider adding a bacteriostatic agent like sodium azide (B81097) (0.02-0.05%) for storage at 4°C, but be aware that azide can interfere with some downstream applications.

Troubleshooting Guide

Issue Possible Causes Solutions
Weak or No Fluorescent Signal 1. Degraded Antibody/Protein: Improper storage conditions or multiple freeze-thaw cycles.[8] 2. Faded Fluorochrome: Exposure to light.[8] 3. Low Labeling Efficiency: Suboptimal conditions during the conjugation reaction.1. Verify Storage: Ensure the conjugate was stored at the correct temperature and protected from light. Use fresh aliquots for experiments. 2. Check Labeling Protocol: Review the Sulfo-Cy5 labeling protocol to ensure optimal protein concentration, pH, and buffer composition were used.[4] 3. Perform Quality Control: After labeling, confirm the degree of substitution (DOS) to ensure adequate dye incorporation.
High Background Staining 1. Aggregated Conjugate: Protein aggregation can occur during storage. 2. Non-specific Binding: The protein conjugate may be binding non-specifically to other components in your assay.1. Centrifuge the Conjugate: Before use, spin the vial at a high speed (e.g., >10,000 x g) for a few minutes to pellet any aggregates. Use the supernatant. 2. Optimize Blocking Steps: Ensure adequate blocking in your experimental protocol to minimize non-specific binding.[9]
Inconsistent Results Between Aliquots 1. Uneven Aliquoting: Inconsistent volumes when preparing aliquots. 2. Differential Degradation: Some aliquots may have been exposed to different conditions (e.g., temperature fluctuations, light).1. Careful Aliquoting: Ensure precise and consistent volumes when creating aliquots. 2. Standardized Storage: Store all aliquots under the same conditions, in the same location within the freezer to minimize temperature variability.

Quantitative Data Summary

While specific comparative data for Sulfo-Cy5 labeled proteins at -20°C vs. -80°C is limited, the following table summarizes general stability information for fluorescent dye stock solutions. This can serve as a proxy for understanding the relative stability of the fluorophore itself.

Storage Temperature Storage Duration Compound Notes
-20°C1 yearSulfo-Cy5 Stock SolutionProtect from light.[1]
-80°C2 yearsSulfo-Cy5 Stock SolutionProtect from light.[1]

Experimental Protocols

Protocol 1: Best Practices for Long-Term Storage of Sulfo-Cy5 Labeled Proteins
  • Buffer Exchange: Ensure the purified Sulfo-Cy5 labeled protein is in a suitable storage buffer (e.g., PBS, pH 7.2-7.4).

  • Add Cryoprotectant (Optional): For storage at -20°C, consider adding sterile glycerol to a final concentration of 50% to prevent damage from freezing. Mix gently but thoroughly.

  • Determine Concentration: Measure the protein concentration after buffer exchange and addition of any cryoprotectants.

  • Aliquot: Dispense the conjugate into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid thawing the remaining stock.

  • Protect from Light: Use amber-colored tubes or wrap standard tubes in aluminum foil.

  • Flash Freeze (Optional): For rapid freezing, you can snap-freeze the aliquots in liquid nitrogen before transferring them to the freezer.

  • Storage: Place the aliquots in a designated, stable-temperature location within a -20°C or -80°C freezer. Avoid placing them in the freezer door where temperatures can fluctuate.

  • Thawing: When ready to use, thaw an aliquot rapidly at room temperature or in a 37°C water bath and place it on ice immediately. Avoid slow thawing on ice.

Protocol 2: General Procedure for Assessing the Stability of Stored Sulfo-Cy5 Labeled Proteins

This protocol outlines a method to quantitatively assess the stability of your stored conjugates over time.

  • Initial Quality Control (Time Zero):

    • Immediately after purification and aliquoting of your Sulfo-Cy5 labeled protein, take one aliquot as your baseline (T=0) sample.

    • Measure the absorbance at 280 nm (for protein) and ~650 nm (for Sulfo-Cy5).[4] Calculate the protein concentration and the degree of substitution (DOS).

    • Perform a functional assay relevant to your protein (e.g., ELISA, flow cytometry, fluorescence microscopy) to determine its biological activity and fluorescence intensity.

  • Sample Storage:

    • Store the remaining aliquots under your desired conditions (-20°C and/or -80°C), ensuring they are protected from light.

  • Time Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), remove one aliquot from each storage condition.

    • Thaw the aliquot as described in the storage protocol.

    • Repeat the absorbance measurements to check for protein precipitation (which would decrease the concentration in the supernatant after centrifugation) and dye degradation.

    • Repeat the functional assay under the same conditions as the T=0 sample.

  • Data Analysis:

    • Compare the fluorescence intensity and biological activity of the stored samples to the T=0 sample.

    • Plot the percentage of remaining fluorescence and activity over time for each storage condition to determine the stability profile.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_storage Storage & Stability Testing protein Purified Protein conjugation Conjugation Reaction (pH 8.5-9.0) protein->conjugation sulfo_cy5 Sulfo-Cy5 NHS Ester sulfo_cy5->conjugation purification Purification (e.g., Desalting Column) conjugation->purification qc_initial Initial QC (T=0) - Absorbance - Functional Assay purification->qc_initial aliquot Aliquot & Protect from Light qc_initial->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg80 Store at -80°C aliquot->storage_neg80 qc_timepoint Time Point QC (e.g., 1, 6, 12 months) storage_neg20->qc_timepoint storage_neg80->qc_timepoint analysis Data Analysis (% Fluorescence & Activity Remaining) qc_timepoint->analysis

Caption: Workflow for Labeling, Storage, and Stability Testing of Sulfo-Cy5 Proteins.

troubleshooting_logic start Weak Fluorescent Signal? check_storage Check Storage Conditions (-20/-80°C, dark) start->check_storage Yes check_thaw Avoid Repeated Freeze-Thaw? check_storage->check_thaw use_new_aliquot Use a Fresh Aliquot check_thaw->use_new_aliquot No check_labeling Review Labeling Protocol (pH, concentration) check_thaw->check_labeling Yes signal_ok Signal Restored use_new_aliquot->signal_ok check_dos Check Degree of Substitution (DOS) check_labeling->check_dos relabel Re-label Protein check_dos->relabel

Caption: Troubleshooting Logic for Weak Fluorescence of Stored Sulfo-Cy5 Conjugates.

References

Validation & Comparative

A Researcher's Guide to Validating Sulfo-Cy5 Protein Conjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes to proteins is a critical step for a multitude of applications, from cellular imaging to immunoassays. This guide provides a comprehensive overview of the validation process for Sulfo-Cy5 conjugated proteins, offering a comparative analysis with common alternatives and detailed experimental protocols to ensure the generation of reliable and reproducible data.

Sulfo-Cy5, a bright and water-soluble cyanine (B1664457) dye, is a popular choice for labeling proteins due to its far-red fluorescence, which minimizes background autofluorescence from biological samples.[1] However, proper validation is paramount to confirm successful conjugation, determine the degree of labeling, and ensure that the labeled protein retains its biological activity. This guide will walk you through the essential validation techniques and compare the performance of Sulfo-Cy5 with other commonly used fluorescent dyes.

Workflow for Sulfo-Cy5 Protein Conjugation and Validation

The overall process of protein conjugation with Sulfo-Cy5 and subsequent validation involves a series of critical steps, from initial protein preparation to final characterization of the conjugate. The following workflow diagram illustrates the key stages of this process.

Sulfo_Cy5_Conjugation_Validation cluster_conjugation Protein Conjugation Protein_Prep Protein Preparation (Buffer exchange, concentration adjustment) Conjugation Conjugation Reaction (Protein + Dye, pH 8.5-9.0) Protein_Prep->Conjugation Dye_Prep Sulfo-Cy5 NHS Ester Preparation (Dissolve in DMSO) Dye_Prep->Conjugation Purification Purification (Size-exclusion chromatography or dialysis) Conjugation->Purification Spectroscopy Spectroscopic Analysis (Determine Degree of Labeling) Purification->Spectroscopy Characterize Conjugate SDS_PAGE SDS-PAGE Analysis (Confirm covalent attachment and purity) Purification->SDS_PAGE Mass_Spec Mass Spectrometry (Confirm conjugation and identify sites) Purification->Mass_Spec Functional_Assay Functional Assay (Assess biological activity) Purification->Functional_Assay

Caption: Workflow for Sulfo-Cy5 protein conjugation and subsequent validation.

Performance Comparison of Sulfo-Cy5 and Its Alternatives

While Sulfo-Cy5 is a robust fluorescent dye, several alternatives are available, each with its own set of advantages and disadvantages. The choice of dye often depends on the specific application, instrumentation, and experimental requirements. Alexa Fluor 647, for instance, is a widely used alternative known for its exceptional photostability and brightness.[2][3][4] The following table provides a comparative overview of key performance metrics for Sulfo-Cy5 and other popular far-red fluorescent dyes.

FeatureSulfo-Cy5Alexa Fluor 647Atto 647NDyLight 650iFluor 647
Excitation Max (nm) ~646-651[1][5]~650~647~652~650
Emission Max (nm) ~662-672[1][]~668~669~672~670
**Extinction Coefficient (M⁻¹cm⁻¹) **~250,000-271,000[]~270,000~150,000~250,000~250,000
Quantum Yield ~0.2-0.28[]HighHighHighHigh
Photostability GoodExcellent[2][4]ExcellentVery GoodExcellent[7]
pH Sensitivity Low (pH 3-10)[5]LowLowLowLow (pH 3-11)[7]
Water Solubility High (sulfonated)[]High (sulfonated)ModerateHigh (sulfonated)High

Note: The exact spectral properties and performance characteristics can vary slightly depending on the conjugation partner and the experimental conditions. It is always recommended to consult the manufacturer's specifications for the specific dye being used.

Detailed Experimental Protocols for Validation

Accurate validation of your Sulfo-Cy5 conjugated protein is crucial for the reliability of your downstream experiments. The following section provides detailed protocols for the key validation methods.

Spectroscopic Analysis: Determining the Degree of Labeling (DOL)

Spectrophotometry is a fundamental technique to quantify the amount of dye conjugated to each protein molecule, known as the Degree of Labeling (DOL) or dye-to-protein ratio.[5][8][9] An optimal DOL is critical; while a higher DOL can increase signal intensity, over-labeling can lead to fluorescence quenching and potentially compromise the protein's function.[5]

Protocol:

  • Purify the Conjugate: It is essential to remove all unconjugated dye from the labeled protein solution.[8] This is typically achieved using size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis.[5][10]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which corresponds to the protein's absorbance.

    • Measure the absorbance at the maximum absorbance wavelength (λ_max) of Sulfo-Cy5, which is typically around 650 nm (A_max).[5]

  • Calculate the Degree of Labeling (DOL): The DOL can be calculated using the Beer-Lambert law and a correction factor to account for the dye's absorbance at 280 nm.[8][9]

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where:

        • A₂₈₀ = Absorbance of the conjugate at 280 nm.

        • A_max = Absorbance of the conjugate at the dye's λ_max.

        • CF = Correction factor (A₂₈₀ of the free dye / A_max of the free dye). For Sulfo-Cy5, this is approximately 0.05.

        • ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).

    • Dye Concentration (M) = A_max / ε_dye

      • Where:

        • A_max = Absorbance of the conjugate at the dye's λ_max.

        • ε_dye = Molar extinction coefficient of Sulfo-Cy5 at its λ_max (typically ~250,000 M⁻¹cm⁻¹).

    • DOL = Moles of Dye / Moles of Protein

SDS-PAGE Analysis: Confirming Covalent Attachment and Purity

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to visualize the fluorescently labeled protein and confirm that the dye is covalently attached.[11][12][13] It also serves as a quality control step to assess the purity of the conjugate.

Protocol:

  • Sample Preparation:

    • Prepare samples of the unlabeled protein and the Sulfo-Cy5 conjugated protein.

    • Mix the protein samples with SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5-10 minutes to denature the proteins.[13]

  • Electrophoresis:

    • Load the prepared samples onto a polyacrylamide gel.

    • Run the gel according to standard procedures until the dye front reaches the bottom.

  • Visualization:

    • After electrophoresis, visualize the gel using a fluorescence imaging system with an appropriate excitation source and emission filter for Sulfo-Cy5 (e.g., excitation at ~630-650 nm and emission at ~660-680 nm).

    • A fluorescent band corresponding to the molecular weight of the protein should be observed in the lane containing the conjugate, confirming successful labeling. The absence of free dye at the bottom of the gel indicates proper purification.

    • The gel can also be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands and confirm the presence of the protein in both labeled and unlabeled samples.

Mass Spectrometry: Definitive Characterization of the Conjugate

Mass spectrometry (MS) provides the most detailed and definitive characterization of the protein-dye conjugate.[14][15] It can be used to confirm the covalent attachment of the dye, determine the exact mass of the conjugate (and thus the number of dye molecules attached), and even identify the specific amino acid residues that have been labeled.[14][16]

Protocol:

  • Sample Preparation: The sample preparation for MS analysis will depend on the specific technique being used (e.g., intact mass analysis or peptide mapping).

    • For intact mass analysis, the purified conjugate is typically desalted and introduced directly into the mass spectrometer.

    • For peptide mapping, the conjugate is first digested with a protease (e.g., trypsin), and the resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Mass Analysis:

    • Intact Mass Analysis: The mass of the unlabeled protein is compared to the mass of the Sulfo-Cy5 conjugate. The mass difference will correspond to the number of dye molecules attached.

    • Peptide Mapping (LC-MS/MS): The peptide fragments are separated by liquid chromatography and then analyzed by tandem mass spectrometry. By analyzing the fragmentation patterns, it is possible to identify the specific peptides that contain the Sulfo-Cy5 modification and pinpoint the exact amino acid residue (typically a lysine) to which the dye is attached.[16]

References

A Head-to-Head Comparison: Sulfo-Cy5 vs. DyLight 650 for Quantitative Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescent Western blotting, the choice of fluorophore is critical for achieving high sensitivity and accurate quantification. This guide provides a detailed comparison of two popular red-fluorescent dyes, Sulfo-Cy5 and DyLight 650, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs. This comparison delves into their spectral properties, relative performance characteristics, and provides detailed experimental protocols for their application.

Key Performance Characteristics

Both Sulfo-Cy5 and DyLight 650 are bright, far-red fluorescent dyes commonly used for labeling antibodies and other proteins in various applications, including Western blotting.[1] While they share similar spectral properties, enabling their use with the same instrumentation, there are notable differences in their performance, particularly concerning brightness and photostability.

Spectral Properties:

PropertySulfo-Cy5DyLight 650
Excitation Maximum (nm)~646~652
Emission Maximum (nm)~662~672
Molar Extinction Coefficient (M⁻¹cm⁻¹)271,000250,000
Quantum Yield (Φ)0.28High (specific value not consistently reported)
Spectrally Similar DyesAlexa Fluor 647, Cy5Alexa Fluor 647, Cy5

Data sourced from various suppliers and publications.[2][3][4]

Brightness and Photostability:

The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While Sulfo-Cy5 has a slightly higher molar extinction coefficient, DyLight 650 is consistently marketed as having a high quantum yield, contributing to its intense fluorescence.[5][6]

A significant advantage of the DyLight series of dyes is their reported superior photostability compared to traditional cyanine (B1664457) dyes like Cy5.[1] This resistance to photobleaching is particularly beneficial for experiments requiring long exposure times or repeated imaging, ensuring a more stable signal and a wider window for data acquisition. For applications demanding high sensitivity and robust signal, DyLight 650 may offer an edge due to its purported higher fluorescence intensity and photostability in many applications.[7]

Signal-to-Noise Ratio:

Experimental Protocols

To empirically compare the performance of Sulfo-Cy5 and DyLight 650 in a Western blotting experiment, the following protocols can be employed.

Antibody Conjugation with NHS Ester Dyes

This protocol outlines the conjugation of Sulfo-Cy5 NHS ester and DyLight 650 NHS ester to a secondary antibody.

Materials:

  • Secondary Antibody (e.g., Goat anti-Rabbit IgG) at 1-2 mg/mL in a phosphate-buffered saline (PBS) solution, pH 7.2-7.4.

  • Sulfo-Cy5 NHS ester or DyLight 650 NHS ester.

  • 1 M Sodium Bicarbonate solution, pH 9.0.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Size-Exclusion Chromatography Column (e.g., Sephadex G-25).

  • Spectrophotometer.

Methodology:

  • Antibody Preparation: Adjust the pH of the antibody solution to 8.5-9.0 using the 1 M sodium bicarbonate solution. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy5 or DyLight 650 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dissolved dye to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). Gently mix and incubate for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the respective maximum absorbance of the dye (~646 nm for Sulfo-Cy5 and ~652 nm for DyLight 650). An optimal DOL for most antibodies is between 2 and 10.

Fluorescent Western Blotting Protocol

This protocol describes the use of fluorescently labeled secondary antibodies for the detection of a target protein.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins.

  • Blocking Buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody specific to the target protein.

  • Sulfo-Cy5 or DyLight 650-conjugated secondary antibody.

  • Wash Buffer (TBST).

  • Fluorescent imaging system.

Methodology:

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. A starting dilution of 1:5000 is recommended and should be optimized.[8] Incubate the membrane in the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the membrane three times for 5-10 minutes each with wash buffer, protected from light.

  • Imaging: Image the blot using a fluorescent imaging system with appropriate excitation and emission filters for the respective dye.

Visualizing the Workflow and Concepts

To better understand the processes and relationships discussed, the following diagrams have been generated.

G cluster_workflow Fluorescent Western Blotting Workflow A Protein Separation (SDS-PAGE) B Protein Transfer to Membrane A->B C Blocking B->C D Primary Antibody Incubation C->D E Washing D->E F Fluorescent Secondary Antibody Incubation E->F G Final Washes F->G H Fluorescent Signal Detection G->H

Caption: A simplified workflow for fluorescent Western blotting.

G cluster_comparison Conceptual Comparison SulfoCy5 Sulfo-Cy5 Brightness Brightness SulfoCy5->Brightness Good Photostability Photostability SulfoCy5->Photostability Standard DyLight650 DyLight 650 DyLight650->Brightness High DyLight650->Photostability Superior WesternBlot Western Blotting Application Brightness->WesternBlot Photostability->WesternBlot

Caption: Key performance characteristics of Sulfo-Cy5 and DyLight 650.

Conclusion

Both Sulfo-Cy5 and DyLight 650 are excellent choices for fluorescent Western blotting, offering high sensitivity in the far-red spectrum. The selection between the two may depend on the specific requirements of the experiment. For standard applications, Sulfo-Cy5 is a well-established and cost-effective option. However, for experiments demanding the highest sensitivity, prolonged imaging, or quantitative accuracy, the reported superior brightness and photostability of DyLight 650 make it a compelling alternative.[1][7] Researchers are encouraged to perform their own optimization experiments to determine the best fluorophore and conditions for their specific target and experimental setup.

References

A Researcher's Guide to Far-Red Fluorescent Dyes: A Photostability Comparison of Sulfo-Cy5 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence imaging, particularly for applications demanding high sensitivity and deep tissue penetration, the choice of a far-red fluorescent dye is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, the photostability of these dyes—their resistance to photobleaching under prolonged and intense illumination—is a paramount concern. This guide provides an objective comparison of the photostability and photophysical properties of Sulfo-Cy5 against other widely used far-red dyes: Alexa Fluor 647, DyLight 650, and Atto 647N. The information presented herein is supported by experimental data from various sources to facilitate an informed decision for your specific research needs.

Photophysical Properties: A Quantitative Overview

The brightness of a fluorophore is a function of its molar extinction coefficient (how efficiently it absorbs photons) and its quantum yield (how efficiently it converts absorbed photons into emitted fluorescence). While brightness is crucial, it is the photostability that dictates the dye's performance in demanding applications like live-cell imaging, single-molecule studies, and super-resolution microscopy. The following table summarizes key photophysical properties of Sulfo-Cy5 and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Photostability
Sulfo-Cy5 ~646~662~250,000~0.2Good
Alexa Fluor 647 ~650~665~239,000 - 270,000~0.33Excellent[1][2][3][4]
DyLight 650 ~652~672~250,000Not readily availableVery Good[5]
Atto 647N ~644~669~150,000~0.65Excellent[6][7][8][9]

Note: The quantum yield and photostability of dyes can be influenced by their local chemical environment, conjugation to biomolecules, and the specific imaging conditions.

Photostability Comparison: Experimental Insights

  • Sulfo-Cy5 vs. Alexa Fluor 647: Studies consistently indicate that Alexa Fluor 647 is significantly more photostable than Cy5.[2][3][4] In one experiment, after continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, whereas Cy5 retained only 55%.[3] The sulfonated version, Sulfo-Cy5, is expected to have improved aqueous solubility and potentially altered photostability compared to the non-sulfonated Cy5, and is generally considered to be a photostable dye.[10]

  • Sulfo-Cy5 vs. DyLight 650: DyLight dyes are marketed as having superior photostability compared to traditional cyanine (B1664457) dyes.[5] While direct quantitative comparisons with Sulfo-Cy5 are scarce, DyLight 650 is generally considered a highly photostable alternative.

  • Sulfo-Cy5 vs. Atto 647N: Atto 647N has demonstrated exceptional photostability, outperforming Cy5 in single-molecule imaging experiments with a reported two-fold lower bleaching rate.[6] The photobleaching rates of far-red dyes have been shown to follow the order: Cy5 > ATTO 647N > ATTO 655, indicating that ATTO 647N is more photostable than Cy5.

  • Influence of Oxygen: The presence of molecular oxygen can significantly accelerate photobleaching. A study on Cy5.5 analogs (structurally similar to Sulfo-Cy5) showed that photodegradation increased from 20-30% in atmospheric conditions to 36-64% in a saturated oxygen solution over two hours of irradiation.[11] In contrast, under inert argon conditions, degradation was less than 10%.[11]

Experimental Protocol for Photostability Measurement

To empirically determine and compare the photostability of fluorescent dyes in your own laboratory setting, the following protocol can be adapted.

Objective: To quantify and compare the rate of photobleaching of Sulfo-Cy5 and other far-red dyes under controlled illumination conditions.

Materials:

  • Far-red fluorescent dyes of interest (Sulfo-Cy5, Alexa Fluor 647, DyLight 650, Atto 647N), either as free dyes or conjugated to a specific biomolecule (e.g., antibody, oligonucleotide).

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer.

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or LED) with an excitation wavelength appropriate for the dyes (e.g., 633 nm or 640 nm).

    • A suitable filter set for far-red fluorescence.

    • A sensitive camera (e.g., sCMOS or EMCCD).

    • Image acquisition software capable of time-lapse imaging.

  • Neutral density filters to control illumination intensity.

Procedure:

  • Sample Preparation:

    • Prepare solutions of each fluorescent dye at the same concentration (e.g., 1 µM) in PBS. To mimic experimental conditions, dyes can be conjugated to a carrier protein like BSA.

    • Mount a small volume (e.g., 10 µL) of the dye solution between a microscope slide and a coverslip and seal the edges to prevent evaporation.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Select the appropriate filter set for the far-red dyes.

    • Adjust the illumination intensity using neutral density filters to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is crucial to use the exact same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Using the image acquisition software, set up a time-lapse experiment.

    • Acquire a series of images of the same field of view at regular intervals (e.g., every 5 or 10 seconds) for a total duration that allows for significant photobleaching of the least stable dye (e.g., 5-10 minutes).

    • Ensure that the camera settings (exposure time, gain) remain constant throughout the experiment for all samples.

  • Data Analysis:

    • Open the acquired time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time for each dye. The resulting curves represent the photobleaching profiles.

    • The photostability can be quantified by calculating the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Experimental Workflow for Photostability Assessment

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_comp Comparison Dye_Sol Prepare Equimolar Dye Solutions Mount Mount Sample on Microscope Slide Dye_Sol->Mount Microscope Microscope Setup (Constant Illumination) Mount->Microscope Timelapse Acquire Time-Lapse Image Series Microscope->Timelapse ROI Measure Mean Fluorescence Intensity (ROI) Timelapse->ROI Normalize Background Correction & Normalization ROI->Normalize Plot Plot Intensity vs. Time Normalize->Plot HalfLife Calculate Photobleaching Half-Life (t½) Plot->HalfLife Compare Compare Photostability of Dyes HalfLife->Compare

Workflow for the experimental comparison of fluorescent dye photostability.

Conclusion

The selection of a far-red fluorescent dye requires a careful balance of photophysical properties, with photostability being a key consideration for many advanced imaging applications. While Sulfo-Cy5 is a widely used and effective dye, for experiments requiring extended imaging times or high-intensity illumination, alternatives such as Alexa Fluor 647 and Atto 647N may offer superior performance due to their enhanced photostability. DyLight 650 also presents a robust and photostable option. Ultimately, the optimal dye choice is application-dependent, and empirical validation under specific experimental conditions is highly recommended to ensure the highest quality and most reliable data.

References

A Researcher's Guide: Sulfo-Cy5 vs. Atto 647N for Advanced Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the selection of fluorescent probes is a critical determinant of experimental success, particularly in the dynamic environment of live-cell imaging. Sulfo-Cy5 and Atto 647N are two of the most prominent far-red dyes, spectrally similar and compatible with common laser lines (633 nm, 647 nm), which minimizes cellular autofluorescence and phototoxicity.[1] This guide provides an objective, data-driven comparison of their performance in live-cell applications, supported by experimental data and detailed protocols.

Photophysical Properties: A Quantitative Overview

The intrinsic properties of a fluorophore dictate its performance. Brightness, a function of how efficiently a dye absorbs light (molar extinction coefficient) and converts it into emitted photons (fluorescence quantum yield), is paramount for detecting low-abundance targets. Photostability determines how long a signal can be observed before the dye is irreversibly destroyed by light.

Below is a summary of the key photophysical characteristics of Sulfo-Cy5 and Atto 647N.

PropertySulfo-Cy5Atto 647NAdvantage
Excitation Maximum ~646 nm[2]~644 nm[3][4]Comparable
Emission Maximum ~662 nm[2]~669 nm[3][4]Comparable
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[1][5][6]~150,000 cm⁻¹M⁻¹[3][4][6]Sulfo-Cy5
Fluorescence Quantum Yield (Φ) ~0.27[5][6]~0.65[3][6][7]Atto 647N
Relative Brightness (ε × Φ) ~67,500~97,500Atto 647N
pH Sensitivity Insensitive (pH 4-10)[1]Insensitive (pH 2-11)Comparable
Water Solubility High (sulfonated)[2][5][]Moderately HydrophilicSulfo-Cy5

Key Takeaway: While Sulfo-Cy5 absorbs light more strongly, Atto 647N's superior quantum yield makes it a significantly brighter dye overall in aqueous environments.[7][9] This enhanced brightness is a major advantage for live-cell imaging, especially for single-molecule detection and super-resolution microscopy.

Performance in Live-Cell Imaging: Experimental Insights

Beyond intrinsic photophysics, a dye's performance is defined by its behavior within the complex milieu of a living cell.

Brightness and Photostability

In live-cell experiments, Atto 647N consistently demonstrates superior brightness and photostability compared to cyanine (B1664457) dyes like Sulfo-Cy5.[7][9][10][11] Studies have shown that Atto 647N can be up to twice as bright as Cy5 in aqueous solutions.[7] This robustness is critical for long-term imaging experiments and advanced techniques like STED and SIM microscopy, where high laser power can rapidly bleach less stable dyes.[12][10][11] For instance, in one study performing long-term dual-color SIM imaging, over 90% of the initial fluorescence intensity of Atto 647N remained after 13.5 minutes of continuous imaging.[11]

Conversely, Sulfo-Cy5 is known to be susceptible to photobleaching, particularly under the high-intensity illumination required for techniques like Total Internal Reflection Fluorescence (TIRF) microscopy.[13] While Sulfo-Cy5 is a reliable workhorse for standard confocal imaging of fixed cells or high-abundance targets, its photostability can be a limiting factor for demanding live-cell applications.[13]

Chemical Stability and Environmental Resistance

Atto 647N exhibits exceptionally high stability against atmospheric ozone, lasting up to 100 times longer than Cy5 under identical exposure conditions.[7][9] This resistance to oxidative degradation is highly beneficial for applications like microarrays but also indicates a greater overall chemical robustness, which can be advantageous in the oxidative environment of a living cell.

Cellular Permeability and Localization

The chemical structure of these dyes critically influences their interaction with live cells.

  • Sulfo-Cy5 : The presence of negatively charged sulfonate groups makes Sulfo-Cy5 highly water-soluble but also cell-impermeable at physiological pH.[14] This property makes it an excellent choice for specifically labeling cell surface proteins, as it will not enter the cell and contribute to background signal.[14]

  • Atto 647N : This dye is moderately hydrophilic and cationic. While often conjugated to antibodies or other molecules for targeted delivery, some studies have shown that Atto 647N NHS ester can, on its own, permeate live cells and specifically accumulate in mitochondria, making it a useful tool for mitochondrial imaging without the need for specific targeting ligands.[10][11]

Experimental Methodologies

This section outlines a general protocol for labeling and imaging live cells using either Sulfo-Cy5 or Atto 647N conjugated to a targeting moiety (e.g., an antibody or ligand).

General Protein Labeling Protocol (NHS Ester Chemistry)

The most common method for labeling proteins involves the reaction of an N-hydroxysuccinimide (NHS) ester-functionalized dye with primary amines (e.g., lysine (B10760008) residues) on the protein.

  • Reagent Preparation :

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.3-8.5) to a concentration of 1-10 mg/mL.

    • Dissolve the Sulfo-Cy5 or Atto 647N NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction :

    • Add the reactive dye solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification :

    • Remove unreacted, free dye from the protein-dye conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against PBS.

  • Characterization :

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the dye's absorption maximum (~646 nm for Sulfo-Cy5, ~644 nm for Atto 647N).

Live-Cell Labeling and Imaging Protocol
  • Cell Culture : Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and grow to the desired confluency (typically 50-70%).

  • Labeling :

    • Dilute the fluorescently labeled protein (e.g., antibody) to the desired final concentration (typically 1-10 µg/mL) in pre-warmed, serum-free cell culture medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C. For cell surface labeling, this incubation can be performed at 4°C to prevent internalization.

    • Wash the cells three times with warm culture medium to remove unbound probes.

  • Imaging :

    • Mount the dish or coverslip on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂ in a live-cell imaging chamber.

    • Excite the fluorophore using a 633 nm or 647 nm laser line.

    • Collect emitted fluorescence using an appropriate filter set (e.g., a 660-720 nm bandpass filter).

    • Use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.

Visualized Workflows and Principles

Diagrams created with Graphviz help to clarify complex processes and relationships.

Live_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Glass-bottom dish) Probe_Prep 2. Probe Preparation (Dye Conjugation) Labeling 3. Live-Cell Labeling (Incubation with Probe) Probe_Prep->Labeling Wash 4. Wash Steps (Remove Unbound Probe) Labeling->Wash Imaging 5. Live-Cell Imaging (Confocal / TIRF / STED) Wash->Imaging Image_Processing 6. Image Processing (Denoising, Correction) Imaging->Image_Processing Data_Analysis 7. Data Analysis (Tracking, Quantification) Image_Processing->Data_Analysis

Caption: A typical workflow for a live-cell imaging experiment.

Fluorescence_Principle Ground_State Ground State (S₀) Excited_State Excited State (S₁) Ground_State->Excited_State Excitation (Photon Absorption) Excited_State->Ground_State Fluorescence (Photon Emission)

References

A Head-to-Head Comparison of Sulfo-Cy5 and IRDye 800CW for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on in vivo imaging studies, the selection of the appropriate near-infrared (NIR) fluorescent dye is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of two widely used NIR dyes, Sulfo-Cy5 and IRDye 800CW, supported by their photophysical properties, comparative experimental data, and detailed protocols to aid in making an informed choice for your specific research needs.

In the realm of in vivo fluorescence imaging, the ideal contrast agent should exhibit high brightness, superior photostability, and a low signal-to-background ratio to enable deep tissue penetration and sensitive detection. Sulfo-Cy5, a water-soluble cyanine (B1664457) dye, and IRDye 800CW, a well-established NIR fluorophore, are both prominent contenders. This guide delves into a detailed comparison of their performance characteristics.

Quantitative Comparison of Photophysical Properties

A summary of the key photophysical properties of Sulfo-Cy5 and IRDye 800CW is presented below. These parameters are crucial in determining the potential signal strength and brightness of the fluorophore.

PropertySulfo-Cy5IRDye 800CW
Maximum Excitation (nm) ~646~774-783
Maximum Emission (nm) ~662~789-802
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~271,000[1]~240,000[2]
Quantum Yield ~0.28[1]~0.12[3][4]
Solubility High in aqueous solutions[1][5]Good in aqueous solutions[6]

Performance in In Vivo Imaging: A Comparative Analysis

While both dyes are suitable for in vivo imaging, studies have highlighted key differences in their performance, particularly concerning signal-to-background ratios.

Signal-to-Background Ratio (SBR): A significant advantage of imaging in the NIR-II window (beyond 800 nm), where IRDye 800CW emits, is the reduced tissue autofluorescence compared to the spectral region of Sulfo-Cy5.[6] This translates to a higher signal-to-background ratio for IRDye 800CW, enabling more sensitive detection of targeted tissues.[2] One study comparing epidermal growth factor (EGF) conjugated to either Cy5.5 (a close analog of Sulfo-Cy5) or IRDye 800CW for tumor imaging found that the EGF-IRDye 800CW conjugate resulted in a significantly higher tumor-to-background ratio.[2]

Biodistribution and Clearance: The biodistribution of the dye-conjugate is influenced by the properties of both the dye and the targeting molecule. Studies have shown that both Sulfo-Cy5 and IRDye 800CW conjugates can exhibit rapid blood clearance and low accumulation in non-targeted organs.[7] However, it's important to note that the hydrophilicity of Sulfo-Cy5, due to its sulfonate groups, can influence its pharmacokinetic profile.[5]

Experimental Protocols

To ensure reproducibility and successful application of these dyes in your research, detailed experimental protocols are provided below for antibody conjugation and a general in vivo imaging workflow.

Protocol 1: Antibody Conjugation with NHS Ester Dyes

This protocol describes the conjugation of an amine-reactive N-hydroxysuccinimide (NHS) ester of Sulfo-Cy5 or IRDye 800CW to a monoclonal antibody.

Materials:

  • Monoclonal antibody (2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Sulfo-Cy5 NHS ester or IRDye 800CW NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 2.5 mg/mL. If the antibody is in a different buffer, exchange it into the bicarbonate buffer.

  • Prepare the Dye Stock Solution: Allow the vial of the NHS ester dye to warm to room temperature. Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. Vortex to dissolve completely.

  • Labeling Reaction: While gently stirring the antibody solution, add the dye stock solution at a molar ratio of approximately 10:1 (dye:antibody). The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the dye-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the dye's maximum absorbance wavelength.

Protocol 2: General In Vivo Fluorescence Imaging in a Mouse Model

This protocol outlines a general workflow for in vivo fluorescence imaging using a dye-conjugated targeting agent in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Dye-conjugated targeting molecule (e.g., antibody-dye conjugate) in sterile PBS

  • In vivo imaging system equipped with appropriate excitation and emission filters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the imaging agent to assess autofluorescence levels.

  • Injection: Administer the dye-conjugated targeting molecule intravenously (e.g., via tail vein injection). The typical dose will depend on the specific agent and should be optimized. For example, a 1 nmol dose of dye-conjugate can be used.[8]

  • Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the agent.[8]

  • Image Analysis: Analyze the images to quantify the fluorescence intensity in the tumor and other tissues of interest. Calculate the tumor-to-background ratio at different time points.

  • Ex Vivo Analysis (Optional): After the final imaging session, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings.

Visualization of Experimental Workflow and Signaling Pathway

To further illustrate the application of these dyes, the following diagrams depict a typical experimental workflow and a relevant signaling pathway often investigated using targeted fluorescent probes.

G cluster_prep Probe Preparation cluster_invivo In Vivo Imaging cluster_analysis Data Analysis Dye Sulfo-Cy5 or IRDye 800CW NHS Ester Conjugation Conjugation Reaction Dye->Conjugation Antibody Targeting Antibody Antibody->Conjugation Purification Purification Conjugation->Purification Injection IV Injection into Tumor Model Purification->Injection Imaging Longitudinal Imaging Injection->Imaging Quantification Image Quantification (SBR) Imaging->Quantification ExVivo Ex Vivo Organ Imaging Imaging->ExVivo

Caption: Experimental workflow for in vivo imaging.

The epidermal growth factor receptor (EGFR) is a common target in cancer imaging. The following diagram illustrates the EGFR signaling pathway, which can be visualized using fluorescently labeled EGFR-targeting molecules.

Caption: Simplified EGFR signaling pathway.

Conclusion

Both Sulfo-Cy5 and IRDye 800CW are powerful tools for in vivo fluorescence imaging. The choice between them will ultimately depend on the specific requirements of the study. For applications demanding the highest sensitivity and lowest background, IRDye 800CW's emission in the NIR-II window offers a distinct advantage. However, Sulfo-Cy5's high quantum yield and excellent water solubility make it a robust and reliable choice for a wide range of applications. By carefully considering the data and protocols presented in this guide, researchers can select the optimal fluorophore to achieve high-quality, reproducible in vivo imaging results.

References

Confirming Sulfo-Cy5 Labeling: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and analysis, the precise and efficient labeling of biomolecules is paramount. Sulfo-Cy5, a water-soluble, bright, far-red fluorescent dye, is a popular choice for labeling proteins, peptides, and oligonucleotides. Its N-hydroxysuccinimide (NHS) ester form readily reacts with primary amines on biomolecules to form stable amide bonds. Following the labeling reaction, it is crucial to confirm the success of the conjugation and characterize the labeled product. High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of complex biological mixtures.[1]

This guide provides a comparative overview of using HPLC for the analysis of Sulfo-Cy5 labeled biomolecules, offering insights into alternative methods and presenting supporting experimental data for researchers, scientists, and drug development professionals.

The Role of HPLC in Analyzing Labeled Biomolecules

HPLC is an indispensable tool in the biopharmaceutical industry for the separation, identification, and quantification of complex biological molecules.[1] Its versatility is demonstrated through various modes, including reversed-phase (RP), ion-exchange (IEX), size-exclusion (SEC), and hydrophobic interaction chromatography (HIC).[2][3] When analyzing fluorescently labeled proteins, HPLC allows for the separation of the labeled protein from the free, unreacted dye and any unlabeled protein. This is critical for determining the degree of labeling (DOL), also known as the dye-to-protein ratio, and for purifying the final conjugate.

Experimental Protocol: Sulfo-Cy5 NHS Ester Labeling of a Model Protein

This protocol outlines the labeling of a model protein, such as Bovine Serum Albumin (BSA), with Sulfo-Cy5 NHS ester.

Materials:

  • Protein solution (e.g., 2-10 mg/mL of BSA in 1X PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate solution, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 1X PBS. If the buffer contains primary amines (e.g., Tris), they must be removed by dialysis against PBS. The protein concentration should ideally be between 2 and 10 mg/mL for optimal labeling.[4]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mM.[4]

  • Adjust pH: Add 1 M sodium bicarbonate solution to the protein solution to adjust the pH to 8.5 ± 0.5. A common starting point is to add 1/10th of the protein solution volume.[4]

  • Labeling Reaction: Add the Sulfo-Cy5 NHS ester stock solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a good starting point.[4] Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored fraction will be the labeled protein.

Experimental Protocol: HPLC Analysis of Sulfo-Cy5 Labeled Protein

This protocol describes a general reversed-phase HPLC method for analyzing the purified Sulfo-Cy5 labeled protein.

Instrumentation and Columns:

  • HPLC system with a fluorescence detector (Excitation: ~649 nm, Emission: ~670 nm) and a UV-Vis detector (280 nm).

  • Reversed-phase column suitable for protein separation (e.g., C4 or C18, with a pore size of ≥300 Å).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Procedure:

  • Sample Preparation: Dilute the purified Sulfo-Cy5 labeled protein in Mobile Phase A.

  • HPLC Method:

    • Inject the sample onto the column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Maintain a flow rate of 1 mL/min.

    • Monitor the elution profile using both fluorescence and UV detectors.

  • Data Analysis:

    • The labeled protein will exhibit both a UV absorbance at 280 nm and fluorescence at ~670 nm.

    • Free dye will show a strong fluorescence signal but minimal UV absorbance at 280 nm.

    • Unlabeled protein will have a UV signal at 280 nm but no fluorescence.

    • The degree of labeling can be calculated from the absorbance values at 280 nm and 651 nm.[4]

Performance Comparison: Sulfo-Cy5 vs. Alternative Dyes

The choice of fluorescent dye can impact the outcome of labeling and subsequent analysis. While Sulfo-Cy5 is a robust choice, other dyes are also commonly used.

FeatureSulfo-Cy5Fluorescein isothiocyanate (FITC)Alexa Fluor 647
Excitation Max (nm) ~649[5]~495~650
Emission Max (nm) ~670[5]~519~668
Water Solubility High (sulfonated)[5]LowerHigh
pH Sensitivity Low (pH 4-10)[6]High (fluorescence decreases at acidic pH)Low
Photostability Good[7]ModerateHigh
HPLC Detection Sensitivity High[8]Lower[8]High

Note: The detection sensitivity of FITC-labeled proteins by HPLC with fluorescence detection has been shown to be about 100-fold lower than that of a water-soluble sulfo-indocyanine dye similar to Sulfo-Cy5.[8]

Alternative Analytical Methods

While HPLC is a powerful tool, other methods can also be employed to analyze fluorescently labeled proteins.

MethodPrincipleAdvantagesDisadvantages
Spectrophotometry Measures absorbance to determine protein and dye concentration.Quick and simple for calculating the degree of labeling.Does not separate labeled protein from free dye.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on molecular weight. In-gel fluorescence scanning detects labeled proteins.Provides information on molecular weight and purity. Can visualize labeling of specific proteins in a mixture.[9]Lower resolution than HPLC. Quantification can be less precise.
Capillary Electrophoresis (CE) Separates molecules based on their charge-to-mass ratio in a capillary.High resolution and sensitivity. Requires very small sample volumes.Can be more complex to set up and run than HPLC.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Provides precise mass information, confirming conjugation and identifying labeling sites. Can be coupled with HPLC (LC-MS).[3]Higher cost and complexity of instrumentation.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships described, the following diagrams are provided.

experimental_workflow cluster_labeling Protein Labeling cluster_hplc HPLC Analysis Protein Protein Reaction Reaction Protein->Reaction Sulfo-Cy5 NHS Sulfo-Cy5 NHS Sulfo-Cy5 NHS->Reaction Purification Purification Reaction->Purification Labeled Protein Labeled Protein Purification->Labeled Protein Injection Injection Labeled Protein->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Data Analysis Data Analysis Detection->Data Analysis

Experimental workflow for Sulfo-Cy5 labeling and HPLC analysis.

logical_comparison cluster_hplc_adv HPLC Advantages cluster_alternatives_adv Alternatives' Advantages Analysis_Goal Confirm Sulfo-Cy5 Labeling HPLC HPLC Analysis_Goal->HPLC Primary Method Spectrophotometry Spectrophotometry Analysis_Goal->Spectrophotometry Alternative SDS_PAGE SDS_PAGE Analysis_Goal->SDS_PAGE Alternative CE CE Analysis_Goal->CE Alternative MS MS Analysis_Goal->MS Alternative High Resolution High Resolution Simplicity (Spectro) Simplicity (Spectro) MW Info (SDS-PAGE) MW Info (SDS-PAGE) High Sensitivity (CE) High Sensitivity (CE) Precise Mass (MS) Precise Mass (MS) Quantitative Quantitative Purification Purification

Comparison of analytical methods for labeled protein analysis.

Conclusion

HPLC is a robust and reliable method for the analysis of Sulfo-Cy5 labeled biomolecules. Its high-resolution separation capabilities allow for accurate determination of labeling efficiency and purification of the final conjugate. While other techniques such as spectrophotometry, SDS-PAGE, CE, and MS offer complementary information, HPLC remains a central technique in the characterization of fluorescently labeled proteins. The choice of analytical method will ultimately depend on the specific requirements of the research or development project, including the need for quantitative data, molecular weight information, or precise mass determination.

References

Mass Spectrometry of Sulfo-Cy5 Labeled Peptides: A Comparative Guide for Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of proteomics and drug development, the precise quantification and validation of peptides are paramount. Fluorescent labeling of peptides, followed by mass spectrometry (MS), offers a powerful workflow for this purpose. This guide provides a comprehensive comparison of the use of Sulfo-Cy5, a popular fluorescent dye, for peptide labeling and subsequent mass spectrometric analysis. It is intended for researchers, scientists, and drug development professionals seeking to validate and quantify peptides with high sensitivity and accuracy.

This guide will delve into the experimental protocols for Sulfo-Cy5 labeling and mass spectrometry, present a comparative analysis with alternative quantification methods, and discuss the intricacies of data interpretation, including the fragmentation patterns of Sulfo-Cy5 labeled peptides.

Sulfo-Cy5 Labeling of Peptides: An Overview

Sulfo-Cy5 is a bright, water-soluble fluorescent dye that is widely used for labeling proteins and peptides. Its NHS (N-hydroxysuccinimide) ester derivative, Sulfo-Cy5 NHS ester, reacts efficiently with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on peptides to form stable amide bonds. The sulfonated nature of the dye enhances its water solubility, making it compatible with biological samples and buffers.

Key Properties of Sulfo-Cy5
PropertyValue
Excitation Maximum~646 nm
Emission Maximum~664 nm
SolubilityHigh in aqueous solutions
Reactive Group (NHS ester)Targets primary amines (N-terminus, Lysine)
pH Range for Labeling7.5 - 8.5

Experimental Workflow: From Labeling to Mass Spectrometry

The validation of Sulfo-Cy5 labeled peptides by mass spectrometry involves a multi-step workflow, from the initial labeling reaction to the final data analysis.

G cluster_0 Peptide Labeling cluster_1 Mass Spectrometry Analysis Peptide_Preparation Peptide Preparation (Purified Peptide in Buffer) Labeling_Reaction Sulfo-Cy5 NHS Ester Labeling (pH 8.0-9.0) Peptide_Preparation->Labeling_Reaction Quenching Quenching (e.g., Tris or Glycine) Labeling_Reaction->Quenching Purification Purification (e.g., HPLC, SPE) Quenching->Purification LC_Separation LC Separation (Reverse-Phase HPLC) Purification->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Sequence Verification, Purity Assessment) MS_Analysis->Data_Analysis

Figure 1. Experimental workflow for Sulfo-Cy5 labeled peptide validation.

Detailed Experimental Protocols

Sulfo-Cy5 NHS Ester Labeling of Peptides
  • Peptide Preparation: Dissolve the purified peptide in a suitable buffer, such as phosphate-buffered saline (PBS) or a bicarbonate buffer, at a pH of 7.5-8.5. The peptide concentration should typically be in the range of 1-10 mg/mL.

  • Labeling Reaction: Prepare a stock solution of Sulfo-Cy5 NHS ester in a dry, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Add the Sulfo-Cy5 NHS ester solution to the peptide solution at a molar ratio of dye to peptide ranging from 2:1 to 10:1. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: After the incubation period, quench the reaction by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl (pH 8.0) or glycine, to consume any unreacted NHS ester.

  • Purification: Remove the excess, unreacted dye and other reaction byproducts from the labeled peptide. This is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE) with a C18 cartridge.

Mass Spectrometry Analysis of Sulfo-Cy5 Labeled Peptides
  • Sample Preparation: After purification, the labeled peptide is quantified, typically by UV-Vis spectrophotometry, and then diluted in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is commonly used for peptide separations.

    • Mobile Phases:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the labeled peptide. The gradient parameters should be optimized based on the hydrophobicity of the peptide.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique for peptides.

    • MS1 Scan: A full MS scan is performed to determine the mass-to-charge ratio (m/z) of the intact Sulfo-Cy5 labeled peptide.

    • MS/MS Scan (Fragmentation): The precursor ion corresponding to the labeled peptide is selected and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.

    • Data Acquisition: The instrument is set to acquire data in a data-dependent acquisition (DDA) mode, where the most intense ions in the MS1 scan are automatically selected for MS/MS fragmentation.

Data Presentation: Comparison with Alternative Labeling Strategies

While Sulfo-Cy5 labeling is excellent for fluorescence-based detection, its primary utility in mass spectrometry is for validation and not typically for high-throughput quantitative proteomics. For quantitative studies, other labeling strategies are more commonly employed. Here, we compare Sulfo-Cy5 with two widely used quantitative proteomics techniques: Tandem Mass Tags (TMT) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

FeatureSulfo-Cy5 LabelingTandem Mass Tags (TMT)Stable Isotope Labeling (SILAC)
Principle Covalent attachment of a fluorescent dye to primary amines.Isobaric chemical tags that label primary amines.Metabolic incorporation of stable isotope-labeled amino acids.
Quantification Primarily based on MS1 signal intensity of the labeled peptide.Based on reporter ion intensities in the MS/MS spectrum.Based on the intensity ratio of "light" and "heavy" peptide pairs in the MS1 spectrum.
Multiplexing No inherent multiplexing capability for quantification in a single MS run.High (up to 18-plex or more).Low to medium (typically 2- to 3-plex).
Sample Type Purified peptides or simple peptide mixtures.Complex protein digests from cells, tissues, or biofluids.Cell cultures that can be metabolically labeled.
Advantages - Enables fluorescence detection.- Good for validation of single peptides.- High water solubility.- High multiplexing capacity.- Reduced missing values across samples.- Amenable to a wide range of sample types.- High accuracy and precision.- Labeling occurs early in the workflow, minimizing experimental variability.
Disadvantages - Not ideal for complex quantitative proteomics.- Large mass modification can affect peptide ionization and fragmentation.- Potential for incomplete labeling.- Ratio compression can lead to underestimation of quantitative differences.- Can be costly.- Limited to metabolically active systems.- Lower multiplexing capacity.- Can be expensive.

Fragmentation of Sulfo-Cy5 Labeled Peptides

The fragmentation behavior of a peptide in the mass spectrometer is crucial for its identification and sequence verification. The addition of a large, bulky molecule like Sulfo-Cy5 can influence the fragmentation pattern.

G cluster_0 Peptide Fragmentation Peptide_Backbone Peptide Backbone (b- and y-ions) Dye_Fragmentation Sulfo-Cy5 Dye (Characteristic Fragments) Precursor_Ion Sulfo-Cy5 Labeled Peptide Ion Precursor_Ion->Peptide_Backbone CID/HCD Precursor_Ion->Dye_Fragmentation CID/HCD

Figure 2. Expected fragmentation pathways of a Sulfo-Cy5 labeled peptide.

While specific, detailed fragmentation data for Sulfo-Cy5 labeled peptides is not extensively published, some general expectations can be drawn based on the analysis of other modified peptides:

  • Peptide Backbone Fragmentation: The primary fragmentation will still occur along the peptide backbone, producing the characteristic b- and y-ions that are used for sequence determination. However, the presence of the large Sulfo-Cy5 moiety may influence the relative abundance of these fragment ions.

  • Dye Fragmentation: The Sulfo-Cy5 dye itself may undergo fragmentation, leading to characteristic neutral losses or specific fragment ions. Identifying these dye-specific fragments can aid in confirming the presence of the label.

  • Suppression of Fragmentation: In some cases, large modifications can absorb a significant portion of the collision energy, leading to a reduction in the overall fragmentation efficiency of the peptide backbone. This can result in less sequence coverage compared to the unlabeled peptide. One study suggested that labeled peptides may be less efficiently detected in MS/MS mode.[1]

  • Influence of Sulfonate Group: An application note has suggested that the presence of the sulfonate group on cyanine (B1664457) dyes does not significantly impair fragmentation.[1]

Conclusion

The use of Sulfo-Cy5 for labeling peptides is a valuable tool, particularly when a correlative analysis between fluorescence-based methods and mass spectrometry is required for validation. The high water solubility and efficient labeling chemistry make it a practical choice for preparing well-defined labeled peptides. However, for large-scale quantitative proteomics studies, alternative methods such as TMT or SILAC offer significant advantages in terms of multiplexing and quantitative accuracy.

When analyzing Sulfo-Cy5 labeled peptides by mass spectrometry, it is crucial to optimize the LC-MS/MS parameters to account for the potential effects of the large dye molecule on peptide ionization and fragmentation. Further research into the detailed fragmentation patterns of Sulfo-Cy5 labeled peptides will enhance the confidence in their identification and validation by mass spectrometry.

References

A Comparative Guide to the Quantum Yields of Cy5 Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research and drug development, the selection of an appropriate fluorophore is a critical determinant of experimental success. Cyanine 5 (Cy5) and its analogs are widely utilized far-red fluorescent dyes, prized for their emission spectra which minimize autofluorescence from biological samples. However, not all Cy5 analogs are created equal. A key performance metric that dictates the brightness of a fluorescent dye is its fluorescence quantum yield (Φ), the ratio of photons emitted to photons absorbed. This guide provides a comparative analysis of the quantum yields and other photophysical properties of various Cy5 analogs, supported by experimental methodologies to empower researchers in making informed decisions.

Performance Comparison of Cy5 Analogs

The following table summarizes the key photophysical properties of several commercially available Cy5 analogs. These values are crucial for selecting the optimal dye for specific applications, where brightness, dictated by both quantum yield and extinction coefficient, is a primary consideration.

DyeQuantum Yield (Φ)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Excitation Max (nm)Emission Max (nm)
Cy5 0.27 (in PBS)[1]250,000[2]649[2]667[2]
Sulfo-Cy5 0.28271,000649672
Cy5.5 0.28209,000[3]683[4]703[4]
Alexa Fluor 647 0.33 (in PBS, pH 7.2)239,000650665
ATTO 647N 0.65[5]150,000[5]644[5]669[5]
iFluor 647 0.25[6]250,000[6]654[6]670[6]
DyLight 650 Not explicitly stated250,000[7]652[7]672[7]

Note: Quantum yields can be influenced by the solvent, pH, and conjugation to biomolecules. The values presented here are for the free dye in the specified solvent unless otherwise noted.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.[8]

I. Materials and Equipment
  • Spectrofluorometer with corrected emission spectra capabilities

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents

  • Standard fluorophore with a known quantum yield in the same spectral region as the sample (e.g., for Cy5 analogs, Cresyl Violet in methanol, Φ = 0.53, is a suitable standard).

  • Sample of the Cy5 analog with unknown quantum yield

II. Procedure
  • Preparation of Stock Solutions:

    • Prepare stock solutions of both the standard and the sample in the same spectroscopic grade solvent. The choice of solvent is critical as it can influence the quantum yield.

  • Preparation of Dilutions for Absorbance Measurement:

    • Prepare a series of dilutions of both the standard and the sample from their respective stock solutions. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to avoid inner filter effects.[6]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the same excitation wavelength. The excitation wavelength should be a wavelength where both the standard and the sample absorb light.

    • Record the absorbance values.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution of the standard and the sample.

    • Crucially, the excitation wavelength and all instrument settings (e.g., slit widths) must be kept identical for all measurements of both the standard and the sample. [8]

    • Ensure that the emission is collected over the entire fluorescence range of the dye.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each dilution of the standard and the sample.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength. This should yield a linear relationship.

    • Determine the slope (gradient) of the best-fit line for both the standard (Grad_std) and the sample (Grad_smp).

III. Calculation of Quantum Yield

The quantum yield of the sample (Φ_smp) can be calculated using the following equation:[5]

Φ_smp = Φ_std * (Grad_smp / Grad_std) * (n_smp² / n_std²)

Where:

  • Φ_std is the known quantum yield of the standard.

  • Grad_smp is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the sample.

  • Grad_std is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the standard.

  • n_smp is the refractive index of the solvent used for the sample.

  • n_std is the refractive index of the solvent used for the standard. (If the same solvent is used for both, this term becomes 1).

Experimental Workflow for Relative Quantum Yield Measurement

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_output Output prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Absorbance < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_dilutions->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_abs->plot_data integrate_fluor Integrate Fluorescence Spectra measure_fluor->integrate_fluor integrate_fluor->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy result Quantum Yield of Cy5 Analog calc_qy->result

Caption: Workflow for relative fluorescence quantum yield determination.

This guide provides a foundational understanding of the comparative performance of various Cy5 analogs, with a focus on their quantum yields. By following the detailed experimental protocol, researchers can confidently characterize and select the most suitable fluorescent probes for their specific needs, ultimately leading to more robust and reliable experimental outcomes.

References

A Researcher's Guide to Assessing the Purity of Sulfo-Cy5 Labeled Antibodies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently-labeled antibodies, ensuring the purity and quality of these conjugates is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive overview of methods to assess the purity of Sulfo-Cy5 labeled antibodies, alongside a comparative analysis with a popular alternative, Alexa Fluor 647.

Introduction to Fluorescent Antibody Labeling and the Importance of Purity

The covalent attachment of fluorescent dyes to antibodies enables their use in a wide array of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. Sulfo-Cy5, a bright and far-red fluorescent dye, is a common choice for antibody conjugation. However, the labeling process can result in a heterogeneous mixture of products, including unconjugated antibody, free dye, and antibody-dye conjugates with varying dye-to-protein ratios (Degree of Labeling - DOL). Furthermore, the properties of the dye itself can influence the purity and functionality of the final product. Impurities such as aggregates and unconjugated dye can lead to high background signals, reduced specificity, and inaccurate quantification.

Key Purity Assessment Parameters

Two primary parameters are crucial for assessing the purity of a fluorescently labeled antibody:

  • Degree of Labeling (DOL): This refers to the average number of dye molecules conjugated to a single antibody molecule. An optimal DOL is critical; under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching and potentially compromise the antibody's binding affinity.

  • Presence of Aggregates and Free Dye: Aggregates are clumps of antibody-dye conjugates that can form during the labeling and storage process. These aggregates, along with any remaining free dye, are significant impurities that can cause non-specific binding and background fluorescence.

Methods for Purity Assessment

A multi-tiered approach is recommended for a thorough assessment of labeled antibody purity, ranging from basic spectrophotometric analysis to more advanced chromatographic and mass spectrometry techniques.

Spectrophotometry for Degree of Labeling (DOL) Determination

A common and straightforward method to determine the DOL is through UV-Vis spectrophotometry. This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (e.g., ~650 nm for Sulfo-Cy5).

Experimental Protocol: Spectrophotometric DOL Calculation

  • Purification: Following the labeling reaction, it is essential to remove all non-conjugated dye. This is typically achieved using size-exclusion chromatography (e.g., a desalting column).

  • Absorbance Measurement:

    • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A280).

    • Measure the absorbance at the maximum wavelength of the dye (Amax), which is approximately 650 nm for Sulfo-Cy5.

  • Calculation: The DOL is calculated using the following formula:

    Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    DOL = Amax / (ε_dye × Protein Concentration (M))

    Where:

    • A280: Absorbance at 280 nm.

    • Amax: Absorbance at the dye's maximum absorption wavelength.

    • CF: Correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).

    • ε_protein: Molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye: Molar extinction coefficient of the dye (e.g., ~250,000 M⁻¹cm⁻¹ for Cy5).

G Workflow for Degree of Labeling (DOL) Determination cluster_0 Labeling and Purification cluster_1 Spectrophotometric Analysis cluster_2 Result antibody Antibody reaction Conjugation Reaction antibody->reaction dye Sulfo-Cy5 NHS Ester dye->reaction purification Size-Exclusion Chromatography (Removal of free dye) reaction->purification measurement Measure A280 and Amax purification->measurement calculation Calculate DOL measurement->calculation result Degree of Labeling (DOL) calculation->result G SEC-HPLC Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Analysis cluster_3 Results labeled_ab Labeled Antibody Sample dilution Dilute in Mobile Phase labeled_ab->dilution injection Inject onto SEC Column dilution->injection separation Size-Based Separation injection->separation detection UV-Vis / Fluorescence Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Quantification chromatogram->integration monomer % Monomer integration->monomer aggregate % Aggregate integration->aggregate free_dye % Free Dye integration->free_dye G Decision Tree for Fluorescent Dye Selection start Start: Need to label an antibody q1 Is high photostability critical (e.g., for super-resolution microscopy)? start->q1 q2 Is maximizing brightness for a low-abundance target the priority? q1->q2 No af647 Choose Alexa Fluor 647 q1->af647 Yes q3 Is minimizing the risk of aggregation-related artifacts a key concern? q2->q3 No q2->af647 Yes q3->af647 Yes cy5 Sulfo-Cy5 may be a cost-effective option, but requires careful purity assessment q3->cy5 No

Validating Protein Activity Post-Labeling: A Comparative Guide to Functional Assays for Sulfo-Cy5 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of a fluorescent dye to a protein of interest is a powerful and widely used technique. Among the plethora of available fluorophores, Sulfo-Cy5, a water-soluble cyanine (B1664457) dye, is a popular choice for labeling proteins, particularly for applications involving cell-surface targets due to its membrane impermeability.[1] However, the addition of any extrinsic label carries the potential to alter the protein's structure and, consequently, its biological function.[2][3][4][5] Therefore, rigorous validation of the labeled protein's activity is a critical and indispensable step to ensure that experimental data accurately reflects its native behavior.

This guide provides a comprehensive overview of functional assays to validate the activity of Sulfo-Cy5 labeled proteins, offers a comparison with common alternatives, and supplies detailed experimental protocols to empower researchers to make informed decisions and generate reliable data.

The Impact of Labeling on Protein Function: Sulfo-Cy5 vs. Alternatives

The choice of fluorescent dye can significantly influence the outcome of an experiment. While Sulfo-Cy5 is a cost-effective and widely used dye, alternatives such as the Alexa Fluor series, particularly Alexa Fluor 647, often exhibit superior photophysical properties.[6] Key considerations when selecting a dye include its brightness (a product of its extinction coefficient and quantum yield), photostability, and propensity for self-quenching at high degrees of labeling (DOL).[6]

Table 1: Photophysical Property Comparison of Sulfo-Cy5 and Alexa Fluor 647

PropertySulfo-Cy5Alexa Fluor 647Key Considerations
Excitation Max (nm) ~646 - 650~650Both are well-suited for the 633 nm or 647 nm laser lines common on many instruments.[6][7]
Emission Max (nm) ~662 - 670~668Minimal differences in emission spectra.[6][7]
Brightness GoodExcellentAlexa Fluor 647 conjugates are generally significantly brighter than Cy5 conjugates, especially at higher degrees of labeling.[8][9]
Photostability ModerateHighAlexa Fluor 647 is significantly more resistant to photobleaching than Cy5.[8]
Self-Quenching Prone to quenching at high DOLResistant to quenchingCy5 conjugates can exhibit prominent blue-shifted shoulder peaks in their absorption spectra, indicative of dye aggregation that leads to fluorescence quenching. This is less pronounced with Alexa Fluor 647.[8][9]

While direct, side-by-side comparisons of the functional activity of proteins labeled with Sulfo-Cy5 versus other dyes are not extensively documented in a single study, the superior photophysical characteristics of dyes like Alexa Fluor 647 often translate to improved performance in functional assays due to higher sensitivity and signal stability. It is, however, imperative for researchers to empirically validate the activity of their specific protein labeled with their chosen dye.

Functional Assays for Validating Labeled Protein Activity

The appropriate functional assay for validating a labeled protein's activity is entirely dependent on the protein's biological role. Below are detailed protocols for a selection of key functional assays.

Enzyme Kinetic Assays

For enzymes, it is crucial to determine if labeling has altered their catalytic efficiency. This is typically assessed by measuring the Michaelis-Menten constants, Km and Vmax.

Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay

  • Reagent Preparation:

    • Prepare stock solutions of the unlabeled enzyme and the Sulfo-Cy5 labeled enzyme of known concentrations in an appropriate assay buffer.

    • Prepare a series of substrate solutions of varying concentrations in the same assay buffer.

  • Assay Performance:

    • In a 96-well plate or cuvette, add the assay buffer and the substrate solution.

    • Initiate the reaction by adding a small, fixed amount of either the unlabeled or labeled enzyme.

    • Immediately begin monitoring the change in absorbance or fluorescence of the product or substrate over time using a spectrophotometer or plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance/fluorescence versus time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for both the labeled and unlabeled enzyme.

A minimal difference in the Km and Vmax values between the labeled and unlabeled enzyme indicates that the labeling process has not significantly impacted the enzyme's function.

Workflow for Enzyme Kinetic Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Unlabeled_Enzyme Unlabeled Enzyme Mix Mix Enzyme and Substrate Unlabeled_Enzyme->Mix Labeled_Enzyme Sulfo-Cy5 Labeled Enzyme Labeled_Enzyme->Mix Substrate Substrate Solutions Substrate->Mix Measure Measure Abs/Fluor Over Time Mix->Measure Calc_V0 Calculate Initial Velocity (V₀) Measure->Calc_V0 MM_Plot Michaelis-Menten Plot Calc_V0->MM_Plot Compare Compare Km & Vmax MM_Plot->Compare G cluster_free Free Labeled Ligand cluster_bound Bound Labeled Ligand Free_Ligand Sulfo-Cy5 Ligand Free_Text Fast Rotation Low Polarization Receptor Receptor Binding Site Bound_Ligand Sulfo-Cy5 Ligand Bound_Text Slow Rotation High Polarization G Excitation Excitation Light Donor Donor (e.g., Sulfo-Cy3) Excitation->Donor Acceptor Acceptor (Sulfo-Cy5) Donor->Acceptor FRET Donor_Emission Donor Emission Donor->Donor_Emission No FRET Acceptor_Emission Acceptor Emission (FRET Signal) Acceptor->Acceptor_Emission

References

FRET Efficiency of Sulfo-Cy5 with Different Acceptor Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal Förster Resonance Energy Transfer (FRET) pair is critical for the successful development of sensitive and reliable bioassays. This guide provides a detailed comparison of the FRET efficiency of the donor fluorophore Sulfo-Cy5 with a panel of commonly used acceptor dyes: Alexa Fluor 680, Alexa Fluor 700, Alexa Fluor 750, and IRDye 800CW. The data presented herein is designed to facilitate informed decision-making in the design of FRET-based experiments.

This guide summarizes the key spectroscopic properties of each dye, presents the calculated Förster radii (R₀) for each FRET pair, and offers a generalized experimental protocol for the determination of FRET efficiency. The Förster radius is the distance at which FRET efficiency is 50%, and a larger R₀ value is indicative of a more efficient energy transfer over a longer distance.

Comparison of Spectroscopic Properties and Förster Radii

The efficiency of FRET is fundamentally dependent on the spectral overlap between the donor's emission and the acceptor's excitation spectrum, the quantum yield of the donor, and the extinction coefficient of the acceptor. The following table summarizes these key parameters for Sulfo-Cy5 and the selected acceptor dyes, along with the calculated theoretical Förster radius (R₀) for each pair.

DonorAcceptorDonor Emission Max (nm)Acceptor Excitation Max (nm)Donor Quantum Yield (ΦD)Acceptor Extinction Coefficient (εA) (M⁻¹cm⁻¹)Calculated Förster Radius (R₀) (Å)
Sulfo-Cy5Alexa Fluor 680~662-672~679-681~0.28~184,00063.5
Sulfo-Cy5Alexa Fluor 700~662-672~696-702~0.28~192,000-205,00058.9
Sulfo-Cy5Alexa Fluor 750~662-672~749-752~0.28~240,000-290,00045.7
Sulfo-Cy5IRDye 800CW~662-672~773-775~0.28~240,000-300,00038.2

Note: The Förster radii were calculated using the spectral properties listed and assuming a refractive index (n) of 1.4 and an orientation factor (κ²) of 2/3.

Based on the calculated Förster radii, the FRET pair of Sulfo-Cy5 with Alexa Fluor 680 is predicted to have the highest FRET efficiency, followed by Alexa Fluor 700. The spectral overlap between Sulfo-Cy5 and both Alexa Fluor 750 and IRDye 800CW is significantly lower, resulting in smaller Förster radii and thus, theoretically lower FRET efficiencies.

Visualization of FRET Pairs

The following diagram illustrates the Förster Resonance Energy Transfer from the donor dye, Sulfo-Cy5, to the various acceptor dyes. The arrows represent the non-radiative energy transfer, with the thickness of the arrow qualitatively indicating the relative FRET efficiency based on the calculated Förster radii.

FRET_Efficiency cluster_donor Donor cluster_acceptors Acceptors Sulfo_Cy5 Sulfo-Cy5 AF680 Alexa Fluor 680 Sulfo_Cy5->AF680 R₀ ≈ 63.5 Å AF700 Alexa Fluor 700 Sulfo_Cy5->AF700 R₀ ≈ 58.9 Å AF750 Alexa Fluor 750 Sulfo_Cy5->AF750 R₀ ≈ 45.7 Å IRDye800CW IRDye 800CW Sulfo_Cy5->IRDye800CW R₀ ≈ 38.2 Å

Caption: FRET from Sulfo-Cy5 to acceptor dyes.

Experimental Protocols for Measuring FRET Efficiency

Accurate determination of FRET efficiency requires careful experimental design and execution. The two most common methods for quantifying FRET in cellular and biochemical assays are Sensitized Emission and Acceptor Photobleaching . Below is a generalized protocol that can be adapted for use with Sulfo-Cy5 and the acceptor dyes discussed.

I. Sample Preparation
  • Labeling: Covalently label the molecule of interest (e.g., protein, antibody, nucleic acid) with the Sulfo-Cy5 donor dye and a second molecule with the chosen acceptor dye according to the manufacturer's protocols. It is crucial to determine the degree of labeling (DOL) for both donor and acceptor to ensure consistent results.

  • Purification: Remove any unconjugated dye from the labeled molecules using size-exclusion chromatography or dialysis.

  • Complex Formation: Incubate the donor- and acceptor-labeled molecules under conditions that promote their interaction and allow for FRET to occur.

  • Control Samples: Prepare the following control samples for accurate FRET calculations:

    • Donor-only sample.

    • Acceptor-only sample.

    • Unlabeled sample (for background correction).

II. Instrumentation
  • A fluorescence microscope or plate reader equipped with:

    • Excitation source capable of exciting Sulfo-Cy5 (typically around 633-650 nm).

    • Appropriate filter sets for detecting the emission of both Sulfo-Cy5 (around 660-700 nm) and the specific acceptor dye.

    • For acceptor photobleaching, a high-intensity light source capable of selectively photobleaching the acceptor dye without significantly affecting the donor.

III. FRET Measurement by Sensitized Emission

This method involves measuring the fluorescence of the acceptor upon excitation of the donor.

  • Acquire three images or readings for each sample (FRET sample, donor-only, and acceptor-only):

    • Donor Channel: Excite at the donor's excitation wavelength and measure emission at the donor's emission wavelength.

    • Acceptor Channel: Excite at the acceptor's excitation wavelength and measure emission at the acceptor's emission wavelength.

    • FRET Channel: Excite at the donor's excitation wavelength and measure emission at the acceptor's emission wavelength.

  • Correct for Spectral Crosstalk:

    • Donor Bleedthrough: The signal from the donor-only sample in the FRET channel represents the donor bleedthrough.

    • Acceptor Direct Excitation: The signal from the acceptor-only sample in the FRET channel represents the direct excitation of the acceptor by the donor's excitation wavelength.

  • Calculate Corrected FRET (FRETc): FRETc = FRET_channel_signal - (Donor_bleedthrough_coefficient × Donor_channel_signal) - (Acceptor_direct_excitation_coefficient × Acceptor_channel_signal)

  • Calculate FRET Efficiency (E): The apparent FRET efficiency can be calculated using various established algorithms that take into account the corrected FRET signal and the total fluorescence of the donor and acceptor.

IV. FRET Measurement by Acceptor Photobleaching

This method measures the increase in donor fluorescence after the acceptor has been photobleached.

  • Pre-bleach Image Acquisition: Acquire images of the FRET sample in both the donor and acceptor channels.

  • Acceptor Photobleaching: Selectively photobleach the acceptor dye using a high-intensity light source at the acceptor's excitation wavelength until its fluorescence is significantly reduced.

  • Post-bleach Image Acquisition: Acquire another image of the sample in the donor channel.

  • Calculate FRET Efficiency (E): E = 1 - (Donor_fluorescence_pre-bleach / Donor_fluorescence_post-bleach)

The following diagram illustrates the general workflow for a FRET experiment.

FRET_Workflow cluster_prep Sample Preparation cluster_measurement FRET Measurement cluster_analysis Data Analysis Labeling Labeling with Donor & Acceptor Purification Purification Labeling->Purification Complex_Formation Complex Formation Purification->Complex_Formation Sensitized_Emission Sensitized Emission Complex_Formation->Sensitized_Emission Acceptor_Photobleaching Acceptor Photobleaching Complex_Formation->Acceptor_Photobleaching Crosstalk_Correction Crosstalk Correction Sensitized_Emission->Crosstalk_Correction Efficiency_Calculation FRET Efficiency Calculation Acceptor_Photobleaching->Efficiency_Calculation Crosstalk_Correction->Efficiency_Calculation

Caption: General FRET experimental workflow.

By providing both theoretical calculations and a framework for experimental validation, this guide aims to equip researchers with the necessary information to effectively utilize Sulfo-Cy5 in their FRET-based studies. The choice of the acceptor dye will ultimately depend on the specific application, the required sensitivity, and the instrumentation available.

A Comparative Guide to the Long-Term Signal Stability of Sulfo-Cy5 in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the longevity of fluorescent signals in fixed and stained cells is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of Sulfo-Cy5's long-term signal stability against its common alternatives, Alexa Fluor 647 and DyLight 650. We delve into the available experimental data, provide detailed protocols for sample preparation and storage, and visualize key workflows to aid in experimental design.

Performance Comparison: Sulfo-Cy5 vs. Alternatives

The long-term stability of a fluorescent signal is influenced by the dye's intrinsic photostability and its interaction with the chemical environment, including the mounting medium and storage conditions. While direct, long-term quantitative comparisons are limited in publicly available literature, existing data on photostability and shorter-term storage provide valuable insights.

Key Observations:

  • Sulfo-Cy5: This dye is a sulfonated version of Cy5, which increases its water solubility.[1] Increased sulfonation has been shown to enhance the photostability of cyanine (B1664457) dyes. While specific long-term stability data for Sulfo-Cy5 is not abundant, studies on Cy5 suggest that with proper storage, its signal can be preserved for weeks to months.[2]

  • Alexa Fluor 647: This dye is widely recognized for its exceptional photostability, often outperforming Cy5 in this regard.[3][4] Studies have shown that Alexa Fluor 647 retains a significantly higher percentage of its initial fluorescence after prolonged light exposure compared to Cy5.[3] This superior photostability likely contributes to better long-term signal retention.

  • DyLight 650: Similar to Alexa Fluor 647, DyLight 650 is marketed as a high-performance dye with enhanced brightness and photostability compared to traditional cyanine dyes like Cy5.[5]

Quantitative Data Summary:

FeatureSulfo-Cy5Alexa Fluor 647DyLight 650
Excitation Max (nm) ~647~650~652
Emission Max (nm) ~667~668~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~250,000
Relative Photostability GoodExcellentExcellent
Reference [5][3][4][5]

Experimental Protocols

To achieve optimal long-term signal stability, meticulous attention to the experimental protocol is crucial. Below are detailed methodologies for cell fixation, immunofluorescence staining, and sample storage.

I. Cell Fixation and Permeabilization

This protocol is a general guideline and may require optimization based on the cell type and target antigen.

  • Cell Seeding: Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-80%).[6]

  • Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS) to remove culture medium.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[7]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

II. Immunofluorescence Staining with Sulfo-Cy5
  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the Sulfo-Cy5 conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

III. Sample Mounting and Long-Term Storage

The choice of mounting medium is critical for preserving the fluorescent signal. For cyanine dyes like Sulfo-Cy5, it is crucial to avoid mounting media containing phenylenediamine (PPD) , as it can react with and degrade the dye.[9][10]

  • Counterstaining (Optional): If desired, incubate cells with a nuclear counterstain (e.g., DAPI or Hoechst) for 5-10 minutes.

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Place a drop of a suitable anti-fade mounting medium (e.g., those containing DABCO or n-propyl gallate) onto a microscope slide.[10] Carefully invert the coverslip with the cells onto the drop of mounting medium, avoiding air bubbles.

  • Sealing: Seal the edges of the coverslip with nail polish or a commercially available sealant to prevent drying and movement.

  • Storage: Store the slides flat in a dark box at 4°C for short to medium-term storage (weeks to months).[7] For longer-term storage (months to a year), storage at -20°C may be considered, although the potential for freeze-thaw damage to the sample and mounting medium should be evaluated.[2]

Visualizing Workflows and Concepts

To better illustrate the experimental processes and the factors influencing signal stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Immunofluorescence Staining cluster_storage Mounting & Storage Cell_Seeding Cell_Seeding Washing_1 Washing_1 Cell_Seeding->Washing_1 Culture to confluency Fixation Fixation Washing_1->Fixation 2x PBS Washing_2 Washing_2 Fixation->Washing_2 4% PFA Permeabilization Permeabilization Washing_2->Permeabilization 3x PBS Washing_3 Washing (3x PBS) Permeabilization->Washing_3 0.1% Triton X-100 Blocking Blocking Washing_3->Blocking To reduce background Primary_Ab Primary_Ab Blocking->Primary_Ab 1% BSA Washing_4 Washing_4 Primary_Ab->Washing_4 Target-specific Secondary_Ab Secondary_Ab Washing_4->Secondary_Ab 3x PBS Washing_5 Final Washes (3x PBS) Secondary_Ab->Washing_5 Sulfo-Cy5 conjugate Mounting Mounting Washing_5->Mounting Anti-fade medium Sealing Sealing Mounting->Sealing Avoid PPD Storage 4°C or -20°C in the dark Sealing->Storage Nail polish

Fig. 1: Immunofluorescence and Storage Workflow

Signal_Stability_Factors cluster_intrinsic Intrinsic Dye Properties cluster_extrinsic External Factors Photostability Photostability Signal_Stability Long-Term Signal Stability Photostability->Signal_Stability Quantum_Yield Quantum Yield Quantum_Yield->Signal_Stability Mounting_Medium Mounting Medium Mounting_Medium->Signal_Stability Storage_Temp Storage Temperature Storage_Temp->Signal_Stability Light_Exposure Light Exposure Light_Exposure->Signal_Stability Oxygen_Presence Oxygen Presence Oxygen_Presence->Signal_Stability

Fig. 2: Factors Influencing Signal Stability

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy5 Carboxylic Acid TEA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and proper disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the disposal of Sulfo-Cy5 carboxylic acid TEA, a fluorescent dye commonly used in research. While the Safety Data Sheet (SDS) for Sulfo-Cy5 carboxylic acid indicates that it is not classified as a hazardous substance or mixture, it is crucial to follow best practices for chemical waste management to minimize environmental impact.[1]

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves.[1] All handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]

Key Handling Procedures:

  • Avoid Contact: Prevent direct contact with skin and eyes.[2]

  • Ventilation: Use in a well-ventilated area to minimize exposure.[2]

  • Personal Hygiene: Wash hands thoroughly after handling the substance.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the collection and disposal of this compound waste.

  • Waste Segregation:

    • Do not mix this compound waste with other hazardous or non-hazardous waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Separate solid waste (e.g., contaminated gloves, wipes, and plasticware) from liquid waste (e.g., stock solutions, experimental residues).

  • Waste Collection and Containment:

    • Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).

    • Solid Waste: Place all contaminated solid materials into a separate, sealed, and clearly labeled waste bag or container.[1]

    • Labeling: Label all waste containers with "this compound Waste" and include the date of accumulation. Follow your institution's specific labeling requirements.

  • Storage of Waste:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure containers are tightly closed to prevent spills or evaporation.[1]

    • Store away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a chemical waste pickup.

    • Crucially, do not pour any this compound solutions down the drain. [1]

Quantitative Data Summary

ParameterGuidelineSource
Drain Disposal Prohibited[1]
Solid Waste Disposal Collect in sealed containers for chemical waste pickup[1]
Air Release Avoid dust formation; handle in ventilated areas[1][2]

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory chemical safety protocols and information derived from the Safety Data Sheet for Sulfo-Cy5 carboxylic acid. These are not based on specific experimental results but on established best practices for chemical waste management.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Prohibited Actions A Solid Waste (Gloves, Wipes, etc.) C Collect in Labeled Solid Waste Container A->C B Liquid Waste (Solutions, Rinsates) D Collect in Labeled Liquid Waste Container B->D E Store in Designated Satellite Accumulation Area C->E D->E F Contact EHS for Chemical Waste Pickup E->F G Do Not Dispose in Regular Trash H Do Not Pour Down the Drain

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-Cy5 Carboxylic Acid TEA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols, operational procedures, and disposal plans for Sulfo-Cy5 carboxylic acid TEA, a fluorescent dye integral to advanced biological imaging and research. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Essential Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound in both solid and solution forms.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles or Face ShieldChemical splash goggles are required. A face shield provides an additional layer of protection, especially during reconstitution or spill cleanup.
Hands Nitrile GlovesInspect gloves for tears or punctures before use. For prolonged contact or handling of concentrated solutions, double-gloving is recommended.
Body Laboratory CoatA full-length, long-sleeved lab coat is mandatory to protect skin and clothing from potential contamination.
Respiratory Use in a well-ventilated areaAll handling of the solid dye and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
Feet Closed-toe ShoesShoes must fully cover the feet to protect against spills.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe handling.

G cluster_receiving Receiving and Storage cluster_preparation Preparation of Solutions cluster_experiment Experimental Use cluster_disposal Waste Management receiving Receive Shipment storage Store at -20°C in the dark (away from moisture and light) receiving->storage weighing Weigh Solid Dye (in fume hood) storage->weighing Transport in secondary container reconstitution Reconstitute with appropriate solvent (e.g., DMSO, water) weighing->reconstitution labeling Perform Labeling Reaction reconstitution->labeling purification Purify Labeled Product labeling->purification analysis Analyze Results purification->analysis collect_waste Collect All Contaminated Waste analysis->collect_waste decontaminate Decontaminate with Bleach Solution collect_waste->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Figure 1. Workflow for the safe handling of this compound.

Detailed Experimental Protocols

Reconstitution of Solid this compound
  • Preparation : Don all required PPE as outlined in the table above. Perform all steps within a certified chemical fume hood.

  • Equilibration : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing : Carefully weigh the desired amount of the solid dye into a microcentrifuge tube.

  • Solvent Addition : Add the appropriate solvent (e.g., DMSO, DMF, or water) to the solid dye to achieve the desired stock concentration. Sulfo-Cy5 carboxylic acid is highly soluble in water.[1][2]

  • Dissolution : Vortex the solution until the dye is completely dissolved.

  • Storage : Store the stock solution at -20°C, protected from light.[3]

Decontamination of Work Surfaces and Equipment

In the event of a spill or for routine cleaning of contaminated surfaces and equipment:

  • Preparation : Ensure the area is well-ventilated. Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Containment : For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Decontamination : Prepare a fresh 10% solution of household bleach (sodium hypochlorite). Apply the bleach solution to the contaminated area or equipment and allow a contact time of at least 10 minutes. Cyanine dyes are readily degraded by bleach.[4]

  • Cleaning : After decontamination, wipe the area with a damp cloth to remove residual bleach.

  • Disposal : All materials used for cleanup should be collected in a sealed container and disposed of as hazardous waste.

Disposal Plan: Inactivation and Waste Management

A critical aspect of laboratory safety is the proper disposal of chemical waste. The following protocol details the steps for the inactivation and disposal of waste containing this compound.

Chemical Inactivation of Sulfo-Cy5 Waste

Aqueous waste solutions containing this compound should be chemically inactivated before being collected for hazardous waste disposal. This procedure will decolorize and degrade the fluorescent properties of the dye.

  • Segregation : Collect all aqueous waste containing Sulfo-Cy5 into a designated, clearly labeled, and chemically resistant container.

  • Inactivation : In a well-ventilated fume hood, add household bleach (sodium hypochlorite) to the waste solution to achieve a final concentration of approximately 10% bleach.

  • Reaction : Gently stir the solution and allow it to react for at least 30 minutes. The disappearance of the characteristic blue color indicates the degradation of the dye.

  • Neutralization (Optional but Recommended) : Check the pH of the treated waste. If it is highly basic due to the bleach, neutralize it with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • Collection : The treated waste should be collected in a hazardous waste container for final disposal according to your institution's guidelines.

All solid waste, including contaminated gloves, pipette tips, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container without undergoing the chemical inactivation process.

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize this compound in their critical drug development and scientific research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.